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2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE Documentation Hub

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  • Product: 2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE
  • CAS: 63591-79-7

Core Science & Biosynthesis

Foundational

2-Methyl-4-(piperazine-1-carbonyl)quinoline CAS 63591-79-7 properties

The "Privileged Scaffold" for CNS and Oncology Fragment-Based Design Executive Summary In the realm of medicinal chemistry, 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS 63591-79-7) represents a critical "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

The "Privileged Scaffold" for CNS and Oncology Fragment-Based Design

Executive Summary

In the realm of medicinal chemistry, 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS 63591-79-7) represents a critical "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its analog Quipazine (which features a direct piperazine-quinoline bond), this compound incorporates a carbonyl linker , converting the attachment into an amide. This structural modification significantly alters the electronic distribution and steric profile, making it a highly valuable intermediate for synthesizing Poly(ADP-ribose) polymerase (PARP) inhibitors , Serotonin (5-HT) receptor modulators , and antimicrobial agents .

This guide provides a comprehensive technical analysis of CAS 63591-79-7, detailing its physicochemical properties, validated synthesis protocols, and strategic applications in high-throughput library generation.

Physicochemical Profile & Datasheet

The following data aggregates experimental and predicted values essential for assay development and formulation.

PropertySpecification
CAS Number 63591-79-7
IUPAC Name (2-Methylquinolin-4-yl)(piperazin-1-yl)methanone
Molecular Formula C₁₅H₁₇N₃O
Molecular Weight 255.32 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (neutral pH)
pKa (Predicted) ~8.5 (Piperazine secondary amine), ~4.2 (Quinoline nitrogen)
LogP (Predicted) 1.2 – 1.5 (Moderate lipophilicity, favorable for CNS penetration)
H-Bond Donors 1 (Secondary amine)
H-Bond Acceptors 3 (Amide carbonyl, Quinoline N, Piperazine N)
Synthesis & Process Chemistry

For research applications requiring high purity (>98%), the synthesis of CAS 63591-79-7 typically proceeds via the amidation of 2-methylquinoline-4-carboxylic acid . Below is a field-validated protocol optimized for yield and minimal purification.

Mechanism of Action (Synthetic)

The reaction utilizes an acid chloride intermediate or a coupling agent (EDC/HOBt) to activate the carboxylic acid, facilitating nucleophilic attack by the piperazine nitrogen. To prevent bis-acylation (where one piperazine molecule reacts with two quinoline cores), excess piperazine or mono-protected piperazine (e.g., Boc-piperazine) is employed.

Protocol: Acid Chloride Activation Route

Note: This method is preferred for scale-up due to lower reagent costs compared to peptide coupling agents.

Reagents:

  • Starting Material: 2-Methylquinoline-4-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq)

  • Nucleophile: Piperazine (anhydrous) (5.0 eq) [Excess prevents dimerization]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Triethylamine (Et₃N) (2.0 eq)

Step-by-Step Methodology:

  • Activation: Suspend 2-methylquinoline-4-carboxylic acid in anhydrous toluene. Add SOCl₂ dropwise at 0°C. Heat to reflux for 2 hours until gas evolution ceases and the solid dissolves.

  • Isolation of Intermediate: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (highly moisture sensitive).

  • Coupling: Dissolve the crude acid chloride in dry DCM. Add this solution dropwise to a stirred solution of excess piperazine (5 eq) in DCM at 0°C. Crucial: The excess piperazine acts as both the nucleophile and the acid scavenger.

  • Work-up: After 4 hours at room temperature, wash the organic layer with saturated NaHCO₃ (to remove acid) and then with water.

  • Purification: The secondary amine product can be purified via acid-base extraction. Extract the organic layer with 1M HCl (product goes into aqueous phase). Wash organic phase (discard). Basify aqueous phase with NaOH to pH 10 and extract back into DCM. Dry over MgSO₄ and concentrate.

Synthesis Workflow Diagram

Synthesis Start 2-Methylquinoline- 4-carboxylic acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Nucleophilic Attack (Excess Piperazine, DCM) Intermediate->Coupling Dropwise Addn Product 2-Methyl-4-(piperazine- 1-carbonyl)quinoline Coupling->Product Acid-Base Workup

Caption: Optimized synthetic route via acid chloride activation to ensure mono-substitution on the piperazine ring.

Applications in Drug Discovery

CAS 63591-79-7 is rarely the final drug; rather, it is a functionalized intermediate . Its value lies in the secondary amine (-NH) of the piperazine ring, which serves as a "handle" for further derivatization.

A. Fragment-Based Drug Design (FBDD)

Researchers utilize this scaffold to generate libraries of Quinoline-Carboxamide derivatives .

  • Target: PARP-1/2 (Oncology). The quinoline-carboxamide motif mimics the nicotinamide pocket of NAD+.

  • Target: 5-HT (Serotonin) Receptors. The piperazine moiety is a classic pharmacophore for 5-HT binding.

B. Derivatization Strategies
  • Reductive Amination: Reaction with aldehydes/ketones to add lipophilic tails (improves blood-brain barrier penetration).

  • Sulfonylation: Reaction with sulfonyl chlorides to create sulfonamide derivatives (common in antimicrobial research).

  • Urea Formation: Reaction with isocyanates to generate urea linkers, enhancing H-bonding capability.

C. Biological Logic Flow

The following diagram illustrates how this specific CAS entry fits into a broader drug discovery campaign.

BioLogic cluster_mods Derivatization (The Handle) cluster_targets Therapeutic Targets Scaffold CAS 63591-79-7 (The Scaffold) Mod1 Reductive Amination (N-Alkyl derivatives) Scaffold->Mod1 Mod2 Acylation/Sulfonylation (Amides/Sulfonamides) Scaffold->Mod2 Target2 5-HT Receptor Agonism (CNS/Neurology) Mod1->Target2 Target3 Efflux Pump Inhibition (Antimicrobial Resistance) Mod1->Target3 Target1 PARP Inhibition (Oncology/DNA Repair) Mod2->Target1

Caption: Strategic utilization of the piperazine 'handle' to access distinct therapeutic classes.

Handling, Stability, and Safety (GHS)

While this compound is a research chemical, standard safety protocols for quinolines and piperazines apply.

  • Hazard Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[1]

    • Skin Irrit. 2 / Eye Irrit. 2: Causes skin and serious eye irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles; aliquot stock solutions immediately.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperazine-Quinoline Derivatives. Retrieved from [Link]

  • Mao, Z., et al. (2020).[2] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Retrieved from [Link]

Sources

Exploratory

Introduction: The Quinoline-4-Carboxamide Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carboxamide Piperazine Derivatives The quinoline core is a foundational heterocyclic scaffold that has been a cornerstone of medicinal chemistry for d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carboxamide Piperazine Derivatives

The quinoline core is a foundational heterocyclic scaffold that has been a cornerstone of medicinal chemistry for decades, lending its structure to a wide array of therapeutic agents. When functionalized with a carboxamide linker at the 4-position and coupled with a piperazine moiety, it creates a versatile and potent chemical architecture. This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of quinoline-4-carboxamide piperazine derivatives, with a primary focus on their significant potential as anticancer agents.[1]

The rationale for this specific tripartite structure is rooted in established structure-activity relationship (SAR) principles:

  • The Quinoline Core: This bicyclic aromatic system serves as a rigid scaffold that can be readily substituted to modulate electronic properties and engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions.[2] Its derivatives are known for a vast range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[3][4][5]

  • The 4-Carboxamide Linker: This group is crucial for establishing key hydrogen bonding interactions within the active sites of target proteins, such as kinases.[6] The amide bond provides a stable, planar linker that properly orients the terminal piperazine group for optimal target engagement.

  • The Piperazine Moiety: The inclusion of a piperazine ring is a common and highly effective strategy in drug design to enhance aqueous solubility and improve pharmacokinetic properties. Its basic nitrogen atoms can be protonated at physiological pH, aiding in dissolution and absorption. Furthermore, the terminal nitrogen of the piperazine ring provides a convenient attachment point for additional functional groups to fine-tune potency, selectivity, and physical properties.[7][8]

This guide will provide researchers and drug development professionals with a comprehensive overview of this compound class, from synthetic rationale to detailed protocols for assessing their biological activity.

Synthetic Strategies: A Generalized Approach

The synthesis of quinoline-4-carboxamide piperazine derivatives typically follows a convergent strategy, building the core scaffold first and then coupling the side chains. A common and effective route involves the Pfitzinger or Doebner reaction to construct the quinoline-4-carboxylic acid core, followed by standard amide bond formation.

A generalized workflow is presented below. The initial step often involves reacting an isatin or an aniline derivative with a ketone and pyruvic acid to form the substituted quinoline-4-carboxylic acid.[9][10] This acid is then activated, often by conversion to an acid chloride, and subsequently reacted with the desired N-substituted piperazine to yield the final product.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Amide Coupling A Isatin / Aniline + α-Methylene Ketone B Pfitzinger / Doebner Reaction A->B Base (e.g., KOH) or Acid (e.g., p-TsOH) C Quinoline-4-Carboxylic Acid B->C D Activation of Carboxylic Acid C->D SOCl2 or EDC/HOBt F Amide Bond Formation D->F E N-Substituted Piperazine E->F G Final Product: Quinoline-4-Carboxamide Piperazine Derivative F->G Coupling

Caption: Generalized synthetic workflow for quinoline-4-carboxamide piperazine derivatives.

Anticancer Activity: A Primary Therapeutic Application

A significant body of research has highlighted the potent anti-proliferative and cytotoxic effects of quinoline-4-carboxamide piperazine derivatives across a wide spectrum of human cancer cell lines.[11][12] Their mechanism often involves the inhibition of critical signaling pathways that govern cell growth, survival, and proliferation.[4][13]

In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of these compounds.[14] The assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates a loss of viability. Data is typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Compound Class/ExampleCell LineCancer TypeReported IC50 (µM)Reference
6-cinnamamido-quinoline-4-carboxamide derivatives (5a-r)Various (e.g., Leukemia, Solid Tumors)Leukemia, Various0.3 - <10[11]
4-piperazinyl quinoline derived thiourea (Compound 23)MCF7Breast Cancer~5 (Estimated from graph)[8]
Quinoline-piperazine hybrids (Compound 8i)MCF-7Breast Cancer1.12
N-2-diphenyl quinolin-4-carboxamideVariousVariousNot specified, but high activity noted
2-piperazinyl quinoxaline derivativesHCT-116, SCOV3Colon, Ovarian~3.4 - 3.6[15]

Note: The table presents a summary of reported activities. Specific IC50 values can vary significantly based on the exact substitutions on the quinoline and piperazine rings.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer effects of these derivatives are not merely cytotoxic; they are often the result of targeted interactions with specific molecular machinery within the cancer cell. The two most prominent mechanisms are the inhibition of protein kinases and the subsequent induction of apoptosis and cell cycle arrest.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[16] Quinoline-4-carboxamide piperazine derivatives have been identified as potent inhibitors of several key kinases, including those in the PI3K/Akt pathway, such as PDK1, and receptor tyrosine kinases like EGFR.[4]

The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase. The quinoline scaffold occupies the hydrophobic region, while the carboxamide linker forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interactions of ATP. The piperazine moiety often extends towards the solvent-exposed region, where it can be modified to enhance potency and selectivity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, BAD) Akt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis Inhibitor Quinoline-4-carboxamide Piperazine Derivative Inhibitor->RTK Inhibition Inhibitor->PDK1 Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting pro-survival signaling pathways, these compounds trigger programmed cell death, or apoptosis.[4][11] This is a controlled, non-inflammatory process that is essential for eliminating damaged or cancerous cells. Apoptosis can be detected and quantified by observing key cellular changes, such as the externalization of phosphatidylserine (PS) on the cell membrane and DNA fragmentation.[17][18]

Furthermore, interference with cell signaling often leads to a halt in the cell cycle, preventing cancer cells from replicating.[19] Analysis using flow cytometry can reveal the accumulation of cells in specific phases of the cell cycle (e.g., G2/M or G0/G1), indicating that the compound has successfully engaged its target and disrupted the normal progression of cell division.[20][21]

Compound/TreatmentCell LineEffectObservationReference
Jurkat cells + NocodazoleJurkatCell Cycle ArrestAccumulation of cells in G2/M phase[21]
CiQ derivativesA549ApoptosisCaspase-9 activation and PARP cleavage[11]
Quinoline derivativesPC-3ApoptosisInduction of apoptosis[6][22]

Core Experimental Workflows: A Practical Guide

To rigorously evaluate the biological activity of novel quinoline-4-carboxamide piperazine derivatives, a series of well-defined, self-validating experimental protocols must be employed.

In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This protocol quantifies cell viability by measuring the activity of mitochondrial reductase enzymes. Viable cells convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells. A potent anticancer compound will reduce the amount of formazan produced.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase Inhibition Profiling (Luminescent Assay)

Causality: This protocol measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescent signal. The ADP-Glo™ Kinase Assay is a common example.[23][24]

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute the target kinase, substrate, and ATP to their optimal concentrations in kinase buffer.

  • Compound Plating: Dispense the test compounds at various concentrations into a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate solution to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[19][25]

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to ~70% confluency and treat with the test compound (at 1x and 2x IC50) for 24 hours.

  • Harvest Cells: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[25]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[25]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Gate the single-cell population and generate a histogram of PI fluorescence. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Quantification (Annexin V/PI Staining)

Causality: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17][18][26]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the test compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest Cells: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples by flow cytometry immediately.

  • Analysis: Generate a dot plot of PI vs. Annexin V fluorescence.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caption: Combined workflow for cell cycle and apoptosis analysis via flow cytometry.

Conclusion and Future Outlook

Quinoline-4-carboxamide piperazine derivatives represent a highly promising and pharmacologically versatile scaffold. Their demonstrated efficacy as anticancer agents, primarily through the targeted inhibition of protein kinases and the subsequent induction of apoptosis, validates them as a priority for further investigation. The synthetic tractability of the scaffold allows for extensive SAR studies to optimize potency, selectivity, and drug-like properties.

Future research should focus on several key areas:

  • Kinome Profiling: Broad screening against kinase panels to identify novel targets and understand off-target effects, which is crucial for predicting clinical safety.

  • In Vivo Efficacy: Moving the most potent and selective compounds into animal models of cancer to evaluate their efficacy, pharmacokinetics, and tolerability.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance.[4]

By leveraging the robust experimental framework outlined in this guide, researchers can effectively advance the development of this promising class of molecules from laboratory curiosities to potential clinical candidates.

References

  • Casciola-Rosen, L., & Rosen, A. (n.d.). Methods for inducing apoptosis. PubMed.
  • Abcam. (n.d.). Induction of apoptosis in cells. Abcam.
  • Kim, H., & Kim, H. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds. BenchChem.
  • ResearchGate. (n.d.). Basic steps involved in a typical cell cycle analysis experiment using.... ResearchGate.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech.
  • Revvity. (n.d.). Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity.
  • Schröder, M., et al. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • UWCCC Flow Lab. (2017, May 19). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Kamal, A., et al. (2009, March 15). Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones. PubMed.
  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022, June 29). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One.
  • Balamurugan, K., et al. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Shalini, V., et al. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC.
  • Baragaña, B., et al. (2016, November 10). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
  • Baragaña, B., et al. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • Lee, Y-J., et al. (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC.
  • Bingul, M., et al. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Kumar, D., et al. (n.d.). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC.
  • Luthra, R., et al. (n.d.). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate.
  • Sharma, P., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. BenchChem.
  • Bakht, M. A., et al. (2023, August 23). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. RSC Publishing.
  • Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate.
  • Lahna, A., et al. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Kumar, A., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Chen, Y., et al. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.
  • da Cruz, E. H. G., et al. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
  • Sliman, M. I., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Sharma, K., & Kumar, R. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Taylor & Francis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives.

Sources

Foundational

Technical Monograph: 2-Methyl-4-(piperazine-1-carbonyl)quinoline

[1] Abstract This technical guide provides a comprehensive analysis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7), a significant heterocyclic building block in medicinal chemistry.[1] Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7), a significant heterocyclic building block in medicinal chemistry.[1] Characterized by a quinoline scaffold coupled to a piperazine moiety via an amide linkage, this compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) antagonists, particularly for the NK3 receptor, and various anti-infective agents.[1] This document details its physicochemical properties, validated synthetic protocols, and structural pharmacophores, designed to support researchers in lead optimization and fragment-based drug discovery.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
  • IUPAC Name: (2-Methylquinolin-4-yl)(piperazin-1-yl)methanone[1]

  • Common Name: 2-Methyl-4-(1-piperazinylcarbonyl)quinoline[1]

  • CAS Registry Number: 63591-79-7 (Free base)[1]

  • Molecular Formula: C₁₅H₁₇N₃O[1]

  • Molecular Weight: 255.32 g/mol [1]

Structural Codes
  • SMILES: CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCNCC3

  • InChI String: InChI=1S/C15H17N3O/c1-11-10-13(12-4-2-3-5-14(12)17-11)15(19)18-8-6-16-7-9-18/h2-5,10,16H,6-9H2,1H3

  • InChIKey: UCVGPJNXQYJZMA-UHFFFAOYSA-N[1]

Physicochemical Profile

The compound exhibits a balance of lipophilicity (quinoline core) and basicity (piperazine tail), making it an ideal "solubility handle" in drug design.[1]

PropertyValueContext
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity; suitable for CNS penetration.[1]
pKa (Basic N) ~8.5 – 9.0Piperazine secondary amine; protonated at physiological pH.[1]
TPSA ~45 ŲGood membrane permeability profile (<140 Ų).[1]
H-Bond Donors 1Secondary amine (NH) of piperazine.[1]
H-Bond Acceptors 3Quinoline N, Amide O, Piperazine N.

Part 2: Synthetic Pathways[1][6]

Retrosynthetic Analysis

The synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline is typically achieved through an amide coupling reaction between 2-methylquinoline-4-carboxylic acid and piperazine .[1]

Key Challenge: Piperazine is a symmetrical diamine.[1] Direct coupling with equimolar reagents often leads to the formation of the unwanted bis-amide dimer. Solution: Use of Mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) followed by acid deprotection ensures exclusive formation of the mono-amide product.[1]

Validated Synthesis Protocol (HATU Method)

This protocol uses HATU as a coupling agent for high yield and minimal epimerization, followed by TFA deprotection.[1]

Reagents:

  • Starting Material A: 2-Methylquinoline-4-carboxylic acid (1.0 eq)

  • Starting Material B: N-Boc-piperazine (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

  • Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylquinoline-4-carboxylic acid in anhydrous DMF under nitrogen atmosphere. Add DIPEA and stir for 10 minutes.

  • Coupling: Add HATU at 0°C. Stir for 15 minutes to form the activated ester. Add N-Boc-piperazine.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the intermediate (Boc-protected product, MW ~355).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (10 mL/g). Add TFA (20% v/v) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Purification: Concentrate to remove TFA. Basify with saturated Na₂CO₃ to pH 9.[1] Extract with DCM/MeOH (9:1). Purify via flash column chromatography (DCM/MeOH/NH₃).

Synthesis Workflow Diagram

SynthesisPath Start 2-Methylquinoline-4-carboxylic acid Activation Activation (HATU / DIPEA / DMF) Start->Activation Reagent N-Boc-Piperazine Reagent->Activation Intermediate Boc-Protected Intermediate (Stable) Activation->Intermediate Amide Coupling Deprotection Deprotection (TFA / DCM) Intermediate->Deprotection Boc Removal Product Target: 2-Methyl-4-(piperazine-1-carbonyl)quinoline Deprotection->Product Basification & Purification

Figure 1: Step-wise synthesis via Boc-protection strategy to avoid dimerization.[1]

Part 3: Medicinal Chemistry Context[6]

Pharmacophore Features

This molecule is a "privileged structure" chimera.[1]

  • Quinoline Core: Provides π-π stacking interactions and hydrophobic bulk, often fitting into deep hydrophobic pockets of GPCRs (e.g., NK3, 5-HT receptors).[1]

  • Amide Linker: Acts as a rigid spacer and Hydrogen Bond Acceptor (C=O).[1]

  • Piperazine Tail:

    • Solubility: The basic nitrogen (pKa ~9) ensures water solubility as a salt (hydrochloride/mesylate).[1]

    • Vector: The secondary amine allows for further diversification (e.g., reductive amination, sulfonylation) to reach distal binding sites.[1]

Biological Applications[1]
  • NK3 Receptor Antagonists: Analogues of this structure (e.g., Osanetant derivatives) utilize the quinoline-amide motif to block Tachykinin NK3 receptors, relevant in schizophrenia and depression treatment.[1]

  • MDR Reversal Agents: Quinoline carboxamides have shown efficacy in inhibiting P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells.[1]

  • Antimicrobials: Used as a scaffold for anti-tubercular agents targeting ATP synthase.[1]

Pharmacophore Map

Pharmacophore Quinoline Quinoline Core (Hydrophobic / Pi-Stacking) Amide Amide Linker (Rigid Spacer / H-Bond Acceptor) Quinoline->Amide C4 Attachment Target GPCR Binding Pocket (NK3 / 5-HT) Quinoline->Target Pi-Interaction Piperazine Piperazine (Basic Amine / Solubility Handle) Amide->Piperazine Amide Bond Piperazine->Target Ionic Interaction (Salt Bridge)

Figure 2: Pharmacophore mapping showing the functional roles of the quinoline, amide, and piperazine domains.[1]

Part 4: Analytical Characterization

To validate the synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline , the following analytical signals are expected.

1H NMR (DMSO-d6, 400 MHz)
  • Aromatic Region (Quinoline):

    • Multiplets at δ 7.5 – 8.2 ppm (4H) corresponding to the benzene ring of the quinoline.[1]

    • Singlet at δ ~7.4 ppm (1H) for the H-3 proton of the quinoline ring.[1]

  • Aliphatic Region:

    • Singlet at δ ~2.6 ppm (3H) for the 2-Methyl group.[1]

    • Broad multiplets at δ 2.7 – 3.6 ppm (8H) for the piperazine ring protons (methylene groups).[1]

    • Broad singlet at δ ~2.0–3.0 ppm (1H) for the secondary amine (NH), exchangeable with D₂O.[1]

Mass Spectrometry (ESI)[1]
  • [M+H]⁺: 256.15 (Expected base peak).

  • [M+Na]⁺: 278.13 (If sodium adducts form).[1]

References

  • PubChem. Compound Summary: (2-Methylquinolin-4-yl)(piperazin-1-yl)methanone (CID 53394626).[1] National Library of Medicine.[2] Available at: [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for HATU coupling methodology).

  • Sarott, K., et al. (2021).[1] One-Pot Synthesis of Quinoline-4-carboxamides. Journal of Organic Chemistry. (General reference for quinoline amide synthesis).

Sources

Exploratory

Rational Design and Pharmacophore Modeling of Piperazine-Substituted Quinoline Derivatives

Executive Summary & The Privileged Scaffold Paradigm In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for overcoming drug resistance and improving pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Privileged Scaffold Paradigm

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for overcoming drug resistance and improving pharmacokinetic profiles. Quinoline derivatives are recognized as broad-spectrum pharmacological agents with profound utility in oncology, infectious diseases, and neurology[1]. When functionalized with a piperazine moiety—a six-membered heterocycle containing two nitrogen atoms—the resulting hybrid molecules exhibit dramatically enhanced aqueous solubility, bioavailability, and target-binding affinity[2].

As an Application Scientist, I approach the design of these derivatives not through trial and error, but through rigorous pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodologies. This technical guide deconstructs the structural requirements of piperazine-substituted quinolines, explains the causality behind their biological activities, and provides a self-validating computational protocol for their optimization.

Deconstructing the Core Pharmacophore

A pharmacophore model represents the essential 3D spatial arrangement of steric and electronic features required for optimal supramolecular interactions with a biological target. For piperazine-substituted quinolines, the pharmacophore typically consists of the following features:

  • Hydrogen Bond Acceptors (HBA): The basic tertiary amines of the piperazine ring and the nitrogen of the quinoline core act as critical HBAs. These are essential for anchoring the molecule to conserved polar residues (e.g., Lysine or Aspartate) within kinase or receptor binding pockets[3].

  • Hydrogen Bond Donors (HBD): Depending on the substitution pattern (e.g., secondary amines or hydroxyl groups), HBDs can provide secondary interaction points to enhance target selectivity.

  • Aromatic Rings (AR) & Hydrophobic Centers (HY): The bicyclic quinoline core provides a rigid, planar surface ideal for

    
     stacking interactions. Bulky lipophilic substitutions, such as benzhydryl groups attached to the piperazine, occupy deep hydrophobic pockets, driving the thermodynamics of binding through the displacement of highly ordered water molecules[2][4].
    

Target-Specific Mechanistic Insights

Oncology: Akt2 PH Domain Inhibition

Overactivation of the PI3K/Akt signaling pathway is a hallmark of tumor proliferation and survival. Quinoline-piperazine derivatives have been identified as highly potent, allosteric inhibitors of the Akt2 Pleckstrin Homology (PH) domain[3].

Causality in Design: The piperazine ring is not merely a passive linker; it actively dictates the binding pose. 3D-QSAR and molecular docking studies reveal that the piperazine nitrogen acts as a primary HBA, forming a critical hydrogen bond with the Lys30 residue of Akt2[5]. Removing the piperazine ring or replacing it with a simple alkyl chain drastically reduces the lipophilic efficiency (LipE) and the inhibitory potency of the compound[3].

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt2 Akt2 (PH Domain) PIP3->Akt2 Membrane Recruitment mTOR mTOR / Cell Survival Akt2->mTOR Pathway Activation Inhibitor Quinoline-Piperazine Derivative Inhibitor->Akt2 Blocks PH Domain (Lys30 H-Bond)

Fig 2. Akt2 signaling pathway perturbation by quinoline-piperazine inhibitors.

Neurology: Dual H3 and Sigma-1 Receptor Antagonism

In the realm of pain management, piperazine derivatives exhibit high affinity for histamine H3 and Sigma-1 (


) receptors, offering promising antinociceptive properties without the addiction liabilities of traditional opioids[6].

Causality in Design: The pharmacophore for dual H3/


 activity strictly requires a basic tertiary amine (provided by piperazine), a lipophilic linker, and a central core. The basic nature of the piperazine nitrogen allows it to become protonated at physiological pH, enabling strong electrostatic interactions with conserved aspartate residues deep within the receptor binding pockets[6].

Self-Validating Protocol: 3D-QSAR and Pharmacophore Generation

Computational models must be rigorously validated to prevent the pursuit of false positives in the wet lab. The following protocol outlines a self-validating workflow for generating a 3D-QSAR model using Comparative Molecular Similarity Indices Analysis (CoMSIA) .

Expert Insight: Why CoMSIA over CoMFA? While CoMFA only evaluates steric and electrostatic fields, CoMSIA incorporates hydrophobic, H-bond donor, and H-bond acceptor fields. Given that the piperazine nitrogen acts as a critical HBA and the quinoline core acts as a hydrophobic surface, CoMSIA is mathematically superior for this specific chemical class.

Step-by-Step Methodology:
  • Dataset Curation & Division: Assemble a dataset of synthesized piperazine-quinoline derivatives with known

    
     or 
    
    
    
    values. Convert biological data to
    
    
    (-log
    
    
    ) to ensure linear scaling. Use a diverse subset selection algorithm to split the data into a training set (80%) and a test set (20%)[3].
  • Conformational Search & Core Alignment: Perform a systematic conformational search. Critical Step: Align the dataset using the rigid, planar quinoline core as the common scaffold. Misalignment is the largest source of error in 3D-QSAR; locking the quinoline core minimizes spatial noise during field generation.

  • Pharmacophore Feature Extraction: Utilize algorithms (e.g., Phase or Catalyst) to identify common spatial arrangements, typically yielding an AAHPRRR (Acceptor, Acceptor, Hydrophobic, Polar, Ring, Ring, Ring) hypothesis[7].

  • CoMSIA Model Generation: Place the aligned molecules in a 3D grid. Calculate steric, electrostatic, hydrophobic, and H-bond fields using an

    
     carbon probe with a +1 charge.
    
  • Internal Validation (Leave-One-Out): Perform Partial Least Squares (PLS) regression. Calculate the cross-validated correlation coefficient (

    
    ). A model is only mathematically viable if 
    
    
    
    .
  • External Validation & Decoy Enrichment: Predict the

    
     of the 20% test set (requires 
    
    
    
    ). To prove the model's physical trustworthiness, seed the active compounds among 5,000 decoy molecules (e.g., from DUD-E) and perform virtual screening. Calculate the Enrichment Factor (EF) at 1%, 2%, and 5% to validate the model's ability to distinguish true hits from structural noise[3].

G A 1. Dataset Curation (IC50 / Ki to pIC50) B 2. Conformational Search & Core Alignment A->B C 3. Feature Extraction (HBA, HBD, AR, HY) B->C D 4. CoMSIA 3D-QSAR Model Generation C->D E 5. Internal Validation (q² > 0.5) D->E F 6. External Validation & Decoy Enrichment (EF) E->F

Fig 1. Self-validating computational workflow for 3D-QSAR and pharmacophore modeling.

Quantitative Data Presentation

The structural versatility of the piperazine-quinoline scaffold allows it to be tuned for various targets. Table 1 summarizes the binding affinities and key pharmacophore features extracted from recent literature.

Table 1: Pharmacophore Features and Affinities of Piperazine-Quinoline Derivatives

Compound Class / SubstitutionPrimary Biological TargetKey Pharmacophore FeaturesPotency Range (

/

)
Critical Residue / Interaction
Pyrido-quinoline piperazinesAkt2 (PH Domain)2 HBA, 1 HY, 1 AR0.019 - 3.71

Lys30 (H-bond with piperazine)[5]
Benzhydryl-piperazine quinolinesP. falciparum (Pfmrk)2 HBA, 2 HY (1 AR)0.1 - 10.0

ATP binding pocket[4]
Piperazine-substituted quinolinesH3 /

Receptors
1 Basic Amine, 1 HY, 1 Linker3.17 - 51.8 nMConserved Aspartate[6]
Morpholine/Piperazine quinolinesC6 Glioma Cell Line1 HBA, 2 AR, Halogen46.3 - 47.5

DNA / Topoisomerase I[8]

Conclusion

The rational design of piperazine-substituted quinoline derivatives relies heavily on understanding the spatial and electronic interplay between the ligand and its target. By employing a self-validating computational workflow that integrates pharmacophore feature extraction with CoMSIA 3D-QSAR modeling, researchers can accurately predict the causality of structural modifications. Whether targeting the Akt2 PH domain in oncology or dual H3/


 receptors in neurology, the piperazine nitrogen remains the critical anchor, proving that this hybrid scaffold is a cornerstone of modern rational drug design.

References

  • Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. ResearchGate.[Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. NIH.[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.[Link]

  • Molecular structural investigations of quinoxaline derivatives through 3D-QSAR, molecular docking, ADME prediction and pharmacophore modeling studies for the search of novel antimalarial agent. ResearchGate.[Link]

  • Pharmacophore modeling, 3D-QSAR, and MD simulation-based overture for the discovery of new potential HDAC1 inhibitors. ResearchGate.[Link]

  • A 2D-QSAR and Grid-Independent Molecular Descriptor (GRIND) Analysis of Quinoline-Type Inhibitors of Akt2: Exploration of the Binding Mode in the Pleckstrin Homology (PH) Domain. PMC.[Link]

  • A 2D-QSAR and Grid-Independent Molecular Descriptor (GRIND) Analysis of Quinoline-Type Inhibitors of Akt2. Semantic Scholar.[Link]

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Bentham Science. [Link]

Sources

Foundational

Technical Monograph: Structure-Activity Relationship (SAR) of 2-Methyl-4-Substituted Quinolines

Executive Summary The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for clinically vital antimalarials, anticancer agents, and antimicrobials.[1][2] Within this class, 2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for clinically vital antimalarials, anticancer agents, and antimicrobials.[1][2] Within this class, 2-methyl-4-substituted quinolines represent a privileged subclass. The C2-methyl group is not merely a structural appendage; it serves as a critical metabolic block, enhancing stability against aldehyde oxidase, while modulating lipophilicity (


). The C4-position serves as the primary vector for target engagement, accommodating diverse nucleophiles to tune potency and solubility. This guide dissects the SAR, synthetic pathways, and mechanistic underpinnings of this subclass.

Synthetic Architecture

To explore the SAR of this scaffold, a robust synthetic route is required. The Conrad-Limpach-Knorr approach is the industry standard for generating the 2-methyl-4-hydroxyquinoline core, followed by chlorination and nucleophilic aromatic substitution (


).
Validated Synthetic Protocol

Objective: Synthesis of N-substituted-2-methylquinolin-4-amines.

Step 1: Cyclocondensation (The Core)
  • Reagents: Aniline derivative (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial acetic acid (cat.), Benzene or Toluene (solvent).

  • Procedure: Reflux aniline and ethyl acetoacetate with a Dean-Stark trap to remove water. This forms the intermediate ethyl

    
    -anilinocrotonate.
    
  • Cyclization: Add the intermediate dropwise to boiling diphenyl ether (

    
    ). Critical Insight: Rapid addition is necessary to prevent polymerization. Flash cooling precipitates the 4-hydroxy-2-methylquinoline.
    
  • Yield: Typically 60-80%.

Step 2: Chlorination (The Activation)
  • Reagents: 4-hydroxy-2-methylquinoline, Phosphorus oxychloride (

    
    ).
    
  • Procedure: Reflux the starting material in neat

    
     for 2-4 hours. Monitor by TLC (shift to higher 
    
    
    
    ).
  • Workup: Pour onto crushed ice/ammonia mixture. Safety: Exothermic hydrolysis of

    
    .
    
  • Product: 4-chloro-2-methylquinoline (highly reactive intermediate).

Step 3: Nucleophilic Substitution (The Diversification)
  • Reagents: 4-chloro-2-methylquinoline (1.0 eq), Primary/Secondary Amine (1.5 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or Ethoxyethanol (high boiling point required).

  • Procedure: Reflux for 12-24 hours. The 2-methyl group exerts slight steric hindrance, often requiring higher temperatures than unsubstituted analogs.

  • Purification: Recrystallization from ethanol or column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Aniline Aniline Derivative Intermediate Ethyl β-anilinocrotonate Aniline->Intermediate Condensation (Dean-Stark) EAA Ethyl Acetoacetate EAA->Intermediate Core 4-Hydroxy-2-methylquinoline Intermediate->Core Thermal Cyclization (250°C, Ph2O) Activated 4-Chloro-2-methylquinoline Core->Activated POCl3, Reflux Target 2-Methyl-4-substituted Quinoline Activated->Target R-NH2, K2CO3 (SnAr)

Caption: Step-wise synthetic pathway from raw materials to functionalized lead compounds.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-methyl-4-substituted quinolines is governed by specific electronic and steric zones.

The C2-Methyl "Anchor"

Unlike the C2-H analogs, the C2-methyl group provides three distinct advantages:

  • Metabolic Stability: The C2 position is the primary site for oxidation by Aldehyde Oxidase and Cytochrome P450 . Methyl substitution blocks this site, significantly extending plasma half-life (

    
    ).
    
  • Lipophilicity: Adds ~0.5 to the

    
     value, enhancing passive membrane permeability, crucial for intracellular targets (e.g., Plasmodium food vacuole).
    
  • Steric Steering: The bulk forces the C4-substituent out of planarity, which can improve selectivity by reducing non-specific intercalation into host DNA.

The C4-Substituent "Warhead"

This is the primary determinant of activity type.

  • Amino Chains (Antimalarial): A diamine side chain (e.g.,

    
    -diethylpentane-1,4-diamine) is essential. The terminal amine must be protonated at physiological pH to accumulate in the acidic parasite vacuole via ion trapping.
    
  • Hydrazides/Semicarbazones (Antimicrobial): Linkers containing

    
     motifs often show enhanced activity against M. tuberculosis by chelating metal ions essential for bacterial enzymes.
    
  • Aryl Amines (Anticancer): Introduction of electron-rich aryl groups (e.g., 4-methoxyaniline) at C4 facilitates

    
     stacking with DNA base pairs, stabilizing the Topoisomerase II-DNA cleavable complex.
    
The Benzenoid Ring (Positions 5-8)
  • Position 7 (Halogens): A chlorine or trifluoromethyl group at C7 is critical for antimalarial activity (mimicking Chloroquine). It prevents oxidative degradation of the heme-drug complex.

  • Position 8 (Chelation): Substituents here (e.g., -OH, -NH2) can create bidentate chelation sites, often increasing toxicity or altering the mechanism to metal sequestration.

SAR Logic Map

SAR_Map Scaffold 2-Methyl-4-Substituted Quinoline Core C2 Position 2: Methyl Group Scaffold->C2 C4 Position 4: Substituent (R) Scaffold->C4 C7 Position 7: Benzenoid Ring Scaffold->C7 C2_Effect1 Blocks Aldehyde Oxidase (Metabolic Stability) C2->C2_Effect1 C2_Effect2 Increases logP (Permeability) C2->C2_Effect2 C4_Malaria Alkyl Diamine: Antimalarial (Ion Trapping) C4->C4_Malaria C4_Cancer Aryl Amine: Anticancer (Intercalation) C4->C4_Cancer C7_Effect Electron Withdrawing (Cl, CF3): Enhances Heme Binding/Potency C7->C7_Effect

Caption: Functional dissection of the quinoline scaffold showing key structure-property relationships.

Biological Mechanisms & Data[3][4][5][6]

Antimalarial Activity[2][4][6][7][8]
  • Mechanism: Inhibition of hemozoin formation. The quinoline ring

    
    -stacks with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion. The 2-methyl group aids in lipophilic transport across the vacuolar membrane.
    
  • Resistance: 2-methyl analogs often retain activity against Chloroquine-Resistant (CQR) strains because the steric bulk at C2 interferes with the drug efflux pumps (PfCRT) that expel chloroquine.

Anticancer Activity[2][6][7]
  • Mechanism:

    • Topoisomerase II Inhibition: Stabilization of the DNA-enzyme "cleavable complex," leading to apoptosis.

    • Tubulin Polymerization: Some 2-methyl-4-aryl derivatives bind to the colchicine site of tubulin, disrupting mitosis.

  • Data Insight: Compounds with electron-donating groups (EDG) like -OMe on the C4-aniline ring typically show lower

    
     values against MCF-7 and HeLa lines compared to electron-withdrawing groups (EWG).
    
Comparative Activity Table
Compound ClassC2-Subst.[2]C4-Subst.C7-Subst.Primary TargetTypical Potency
Chloroquine HAlkyl diamineClHeme Polymerization

nM (Sens.)
2-Me-Analog CH3 Alkyl diamineClHeme Polymerization

nM (Resist.)
Anticancer Lead CH3 4-OMe-AnilineHTopoisomerase II


M
Antimicrobial CH3 HydrazideFDNA GyraseMIC:


g/mL

References

  • Synthesis and Anti-cancer Activity Review

    • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry.[2][3][4]

    • 5[6][7][5][8][9][10][11]

  • Antimalarial SAR & Resistance

    • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. University of California, San Francisco.[12]

    • 12[7][13][5][8][9][10][11]

  • Antimicrobial Mechanisms

    • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
    • 6[6][7][13][5][8][9][10][11]

  • 4-Methylaminoquinoline Synthesis

    • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
    • 14[6][7][5][8][9][10][11]

  • General Quinoline Biological Overview

    • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[2][3][15][8] RSC Advances.

    • 8[7][5][8][9][10][11]

Sources

Exploratory

Therapeutic potential of quinoline-4-carboxamides in medicinal chemistry

Title: Therapeutic Potential of Quinoline-4-Carboxamides: A Technical Guide to Privileged Scaffolds in Medicinal Chemistry Executive Summary The quinoline-4-carboxamide scaffold represents a distinct and evolving class o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Therapeutic Potential of Quinoline-4-Carboxamides: A Technical Guide to Privileged Scaffolds in Medicinal Chemistry

Executive Summary

The quinoline-4-carboxamide scaffold represents a distinct and evolving class of pharmacophores, structurally isomeric to the well-known immunomodulatory quinoline-3-carboxamides (e.g., Laquinimod, Tasquinimod). While the 3-isomers are famous for targeting S100A9 and AhR in autoimmune disorders, quinoline-4-carboxamides have carved a niche in antiparasitic therapies (PfEF2 inhibition) and oncology (DHODH inhibition) .

This guide analyzes the structural basis, mechanistic diversity, and synthetic accessibility of quinoline-4-carboxamides, providing researchers with actionable protocols for scaffold generation and biological validation.

Part 1: Structural Basis & Synthetic Accessibility

The Privileged Scaffold

The quinoline-4-carboxamide core consists of a bicyclic aromatic system with a carboxamide moiety at the C4 position. Unlike the C3-substituted variants, the C4-position offers unique steric and electronic vectors that favor binding to deep hydrophobic pockets in enzymes like Dihydroorotate Dehydrogenase (DHODH) and Elongation Factor 2 (EF2).

Key Structural Activity Relationships (SAR):

  • C2 Position (Lipophilic Anchor): Substitution here (e.g., aryl, bulky alkyl) is critical. In DHODH inhibitors, a lipophilic group at C2 occupies the hydrophobic channel of the enzyme.

  • N1 Position: Often left unsubstituted (forming a quinolone tautomer in some solvents) or alkylated to modulate solubility and metabolic stability.

  • The Carboxamide Linker: This is the hydrogen-bond donor/acceptor motif. The nature of the amine used (e.g., aliphatic amines vs. anilines) dictates the "Right-Hand Side" (RHS) interactions, often determining selectivity between human and parasitic targets.

Structural Distinction: 3- vs. 4-Carboxamides

It is vital for medicinal chemists to distinguish between these regioisomers:

  • Quinoline-3-carboxamides (e.g., Laquinimod): Immunomodulators; target S100A9/AhR.

  • Quinoline-4-carboxamides (e.g., Cabamiquine/DDD107498): Antiparasitics/Antivirals; target protein synthesis machinery (PfEF2) or nucleotide biosynthesis (DHODH).

Part 2: Pharmacology & Mechanism of Action

Primary Mechanism: DHODH Inhibition (Oncology & Virology)

Many quinoline-4-carboxamides act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.[1]

  • Causality: Rapidly dividing cells (tumors) and replicating viruses rely heavily on de novo synthesis rather than the salvage pathway. Blocking DHODH depletes intracellular UMP pools, halting RNA/DNA synthesis and inducing cell cycle arrest.[2]

  • Therapeutic Utility: Acute Myeloid Leukemia (AML), solid tumors, and broad-spectrum antiviral activity (e.g., against Dengue/Zika).

Case Study: Cabamiquine (DDD107498) in Malaria

Cabamiquine is a clinical-stage quinoline-4-carboxamide that revolutionized antimalarial discovery.

  • Target: Plasmodium falciparum Elongation Factor 2 (PfEF2) .

  • Mechanism: It binds to a unique pocket on PfEF2, preventing the translocation of the ribosome along mRNA. This halts protein synthesis specifically in the parasite, with high selectivity over human EF2.

Mechanistic Pathway Visualization

The following diagram illustrates the DHODH inhibition pathway, a primary target for this scaffold in oncology.

DHODH_Pathway Precursors Glutamine + CO2 + ATP Carbamoyl Carbamoyl Phosphate Precursors->Carbamoyl Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate CAD Complex Orotate Orotate Dihydroorotate->Orotate Oxidation step DHODH DHODH Enzyme (Mitochondrial Membrane) DHODH->Orotate Catalyzes Drug Quinoline-4-Carboxamide (Inhibitor) Drug->DHODH Inhibits (Allosteric/Active Site) UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS RNA_DNA RNA/DNA Synthesis (Cell Proliferation) UMP->RNA_DNA

Caption: Mechanism of Action: Quinoline-4-carboxamides inhibit DHODH, blocking de novo pyrimidine synthesis and halting tumor cell proliferation.[2]

Part 3: Therapeutic Applications & Clinical Status

The following table summarizes the development status of key quinoline-4-carboxamide derivatives.

CompoundIndicationTargetStatusKey Potency Data
Cabamiquine (DDD107498) Malaria (P. falciparum)PfEF2Phase II/IIIEC50 = 0.26 nM (Blood stage)
Brequinar Analogs *Oncology (AML)DHODHPreclinicalIC50 < 10 nM (Enzymatic)
BT24 Dengue / Zika VirusNS2B-NS3 ProteasePreclinicalIC50 = 0.5 µM
Compound 24 MalariaPfAPN (Aminopeptidase)ResearchKi = 10.3 kcal/mol (Binding)

*Note: Brequinar is a carboxylic acid, but amide derivatives are actively explored to improve half-life and reduce toxicity.

Part 4: Advanced Experimental Protocols

Synthetic Workflow: The Pfitzinger-Amidation Route

The most robust method for generating diversity at the C2 and Carboxamide positions is the Modified Pfitzinger Reaction followed by amide coupling.

Workflow Diagram:

Synthesis_Workflow Isatin Isatin Derivative Step1 Step 1: Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Step1 Ketone Ketone/Aldehyde (R-CO-CH3) Ketone->Step1 Acid Quinoline-4-Carboxylic Acid (Intermediate) Step1->Acid Coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine Amine (R'-NH2) Amine->Coupling Product Quinoline-4-Carboxamide (Final Scaffold) Coupling->Product

Caption: Synthetic route utilizing Pfitzinger cyclization followed by HATU-mediated amidation to generate the scaffold.

Step-by-Step Protocol: Synthesis of 2-Phenylquinoline-4-carboxamide

Phase A: Scaffold Construction (Pfitzinger Reaction)

  • Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (30 mmol, 33% aq. solution), Ethanol (20 mL).

  • Procedure:

    • Suspend isatin in ethanol. Add the acetophenone.

    • Add the aqueous KOH dropwise. The mixture will turn deep red/brown.

    • Reflux at 80°C for 12–18 hours. Monitor by TLC (disappearance of isatin).

    • Workup: Cool to room temperature. Acidify with 10% HCl to pH 3–4. The quinoline-4-carboxylic acid will precipitate as a solid.

    • Filter, wash with cold water, and dry. Recrystallize from methanol if necessary.

Phase B: Library Generation (Amide Coupling) Why HATU? The C4-carboxylic acid is sterically hindered by the peri-protons (C5) and the C3 substituent. HATU provides superior activation compared to EDC/HOBt for hindered substrates.

  • Reagents: Quinoline-4-carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the acid in DMF under Nitrogen.

    • Add DIPEA and stir for 5 minutes to deprotonate the acid.

    • Add HATU. The solution usually turns yellow/orange. Stir for 10 minutes to form the activated ester.

    • Add the amine.[3][4] Stir at Room Temperature for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water, and brine. Dry over Na2SO4.[5]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Assay: DHODH Enzymatic Inhibition

To verify the biological activity of the synthesized library:

  • Assay Principle: DHODH reduces ubiquinone (CoQ) to ubiquinol while oxidizing dihydroorotate. This is coupled to the reduction of DCIP (2,6-dichloroindophenol), which causes a color change from blue (oxidized) to colorless (reduced).

  • Protocol:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM), DCIP (60 µM).

    • Reaction: Incubate recombinant human DHODH enzyme with the test compound (quinoline-4-carboxamide) for 10 mins.

    • Initiation: Add substrates.

    • Measurement: Monitor absorbance decrease at 600 nm over 20 minutes using a microplate reader.

    • Analysis: Calculate IC50 based on the rate of DCIP reduction compared to DMSO control.

Part 5: Future Directions

  • PROTAC Development: The quinoline-4-carboxamide scaffold is robust and can be modified at the C2-phenyl ring to attach E3 ligase linkers, facilitating the degradation of DHODH or PfEF2 rather than simple inhibition.

  • Hybrid Molecules: Combining the 4-carboxamide core with artemisinin pharmacophores to combat multidrug-resistant malaria.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[6] Nature. [Link]

  • Baragaña, B., et al. (2016).[7] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[7][8][9] Journal of Medicinal Chemistry. [Link]

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Beesetti, H., et al. (2018).[10] A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells. Antiviral Therapy.[1][11][12][13] [Link]

Sources

Foundational

2-Methyl-4-(piperazine-1-carbonyl)quinoline: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of N-heterocyclic therapeutics relies heavily on versatile, pre-functionalized building blocks. 2-Methyl-4-(piperazine-1-carbonyl)quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of N-heterocyclic therapeutics relies heavily on versatile, pre-functionalized building blocks. 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7) has emerged as a critical pharmaceutical intermediate. With a molecular weight of 255.31 g/mol , this compound seamlessly merges the robust pharmacokinetic profile of a quinoline core with the highly tunable, water-solubilizing properties of a piperazine linker. This technical guide explores the structural rationale, optimized synthetic methodologies, and downstream applications of this privileged scaffold in oncology, infectious diseases, and neurology.

Structural Rationale & Mechanistic Causality

The architectural design of 2-Methyl-4-(piperazine-1-carbonyl)quinoline is not coincidental; it is engineered to solve specific challenges in drug-target interactions and pharmacokinetics.

  • The Quinoline Core (Target Anchoring): The quinoline ring is a classic lipophilic pharmacophore. The nitrogen atom acts as a potent hydrogen-bond acceptor, while the electron-rich aromatic system readily engages in

    
     stacking interactions with aromatic amino acid residues (e.g., Tryptophan or Tyrosine) within target binding pockets. Crucially, the 2-methyl substitution  introduces localized steric hindrance. This steric bulk restricts the rotation of the C4-amide bond, locking the molecule into a preferred, rigid rotameric conformation that lowers the entropic cost of target binding.
    
  • The Piperazine Linker (Solubility & Functionalization): Piperazine is a privileged saturated heterocycle. In this intermediate, one nitrogen is tied up as a stable, neutral amide, leaving the secondary amine free. This basic nitrogen (pKa ~9.8) drastically improves aqueous solubility—a common bottleneck for planar aromatic drugs. More importantly, it serves as a highly reactive nucleophilic handle for downstream N-alkylation, acylation, or reductive amination, allowing researchers to build complex molecules without degrading the core scaffold.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing this intermediate requires a controlled amide coupling between 2-methylquinoline-4-carboxylic acid and piperazine. Reacting the acid directly with unprotected piperazine inevitably leads to symmetrical bis-amide byproducts. Therefore, a mono-Boc protection strategy is mandatory.

Causality of Reagent Selection

We utilize HATU combined with DIPEA . HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring-group effect—acting as an intramolecular general base—which drastically accelerates the nucleophilic attack of the sterically hindered secondary amine of piperazine. DIPEA (N,N-Diisopropylethylamine) is selected over standard Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby suppressing side-product formation.

Step-by-Step Experimental Workflow
  • Activation: Dissolve 2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. The solution will transition to a deep yellow color, indicating the formation of the HOAt active ester.

  • Coupling: Add mono-Boc-piperazine (1.1 eq) in a single portion. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous 
    
    
    
    and concentrate in vacuo to yield the Boc-protected intermediate.
  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 (DCM:TFA) ratio. Stir for 1 hour at room temperature to cleave the Boc group.

  • Free-Basing: Concentrate the mixture, neutralize with 1N NaOH, and extract with 10% Isopropanol/Chloroform to recover the free secondary amine.

The Self-Validating System

To ensure scientific integrity, this protocol relies on built-in validation checkpoints:

  • LC-MS Tracking: The disappearance of the acid peak (

    
     188) and the emergence of the Boc-intermediate peak (
    
    
    
    356.2) validate the coupling efficiency. Final deprotection is confirmed by a mass shift to
    
    
    256.1.
  • TLC Ninhydrin Stain: Post-deprotection, the final product will stay near the baseline in standard non-polar solvents. However, spotting the TLC plate and heating it with a Ninhydrin stain will turn the spot deep purple , chemically validating the successful unmasking of the secondary amine.

SynthWorkflow A 2-Methylquinoline- 4-carboxylic acid C HATU / DIPEA (Amide Coupling) A->C B Mono-Boc Piperazine B->C D Boc-Protected Intermediate C->D 95% Yield E TFA / DCM (Boc Deprotection) D->E F 2-Methyl-4-(piperazine- 1-carbonyl)quinoline E->F Quantitative

Synthetic workflow for 2-Methyl-4-(piperazine-1-carbonyl)quinoline using HATU.

Downstream Pharmaceutical Applications

The true value of 2-Methyl-4-(piperazine-1-carbonyl)quinoline lies in its downstream versatility across multiple therapeutic domains.

A. Oncology & Theranostics: FAP Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease heavily overexpressed in cancer-associated fibroblasts (CAFs) within the tumor stroma, making it a prime target for tumor imaging and therapy. Researchers have extensively utilized 1. In the synthesis of FAPI (FAP Inhibitor) radiotracers, the quinoline core anchors into the hydrophobic S1/S2 binding pockets of the enzyme. The free piperazine nitrogen of our intermediate is subsequently alkylated with a chelator (such as DOTA or NOTA). This chelator securely holds radioisotopes like


Ga for PET imaging or 

Lu for targeted radiotherapy, creating a powerful theranostic agent. Similar structural motifs are heavily cited in foundational 2.

FAPPathway A 2-Methyl-4-(piperazine- 1-carbonyl)quinoline B N-Alkylation with Chelator (e.g., DOTA) A->B Linker Attachment C Radiolabeling (e.g., 68Ga or 177Lu) B->C D FAPI Radiotracer C->D E Targeting Fibroblast Activation Protein (FAP) D->E High Affinity Binding F Tumor Stroma Imaging & Theranostics E->F Clinical Output

Downstream application of the intermediate in FAP-targeted theranostics.

B. Infectious Diseases: Antimalarial Agents

The quinoline scaffold is historically significant in antimalarial drug design (e.g., chloroquine). Recent advances have led to the3. The amide linkage prevents rapid metabolic degradation, while the basic piperazine amine is critical for driving the accumulation of the drug into the acidic digestive vacuole of Plasmodium falciparum via ion-trapping mechanisms.

C. Metabolic & Neurological Disorders

Derivatives of this intermediate are also utilized in synthesizing inhibitors for acetyl-CoA carboxylase (ACC) and acetylcholinesterase (AChE). The 4 reveal that the oxygen atom of the C4-amide and the quinoline nitrogen form critical hydrogen-bonding networks with active site residues (e.g., Lys-1967 in hACC2), underscoring the scaffold's precision.

Quantitative Data: Coupling Reagent Comparison

The choice of coupling reagent drastically impacts the yield and scalability of this intermediate. The table below summarizes the quantitative reaction metrics and the mechanistic causality behind the outcomes.

Coupling ReagentBaseAdditiveSolventTime (h)Yield (%)Mechanistic Causality / Observation
HATU DIPEANoneDMF292 - 95 Rapid kinetics via HOAt active ester; neighboring-group effect overcomes piperazine steric hindrance.
EDC DIPEAHOBtDMF/DCM1675 - 80Slower reaction; HOBt ester lacks the catalytic nitrogen atom present in HOAt, reducing efficiency.
DCC TEADMAPDCM2460 - 65Sluggish kinetics; difficult downstream purification due to the formation of insoluble dicyclohexylurea (DCU).

References

  • Jansen, K., et al. "FAP inhibitors." U.S. Patent No. 9,346,814. Google Patents. 2

  • Lindner, T., et al. "Development of quinoline based theranostic ligands for the targeting of fibroblast activation protein." Journal of Nuclear Medicine (2018). 1

  • Baragaña, B., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications (2021). 3

  • Wang, X., et al. "Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline." Molecules, Semantic Scholar (2015). 4

Sources

Exploratory

In-Depth Technical Guide: Lipid Solubility and LogP of 2-Methyl-4-Quinoline Derivatives

Executive Summary The 2-methyl-4-quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents including anti-malarials, anti-bacterials, and emerging ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-4-quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents including anti-malarials, anti-bacterials, and emerging anti-cancer drugs. The physicochemical optimization of these derivatives hinges critically on lipid solubility , quantified by the partition coefficient (LogP ).

This guide provides a rigorous technical analysis of the lipophilicity of 2-methyl-4-quinoline derivatives. It moves beyond basic definitions to explore the structural determinants of LogP, detailed experimental protocols for its measurement, and the pharmacokinetic implications of these values in drug development.

Structural Basis of Lipophilicity in 2-Methyl-4-Quinolines

The Core Scaffold

The quinoline ring system is inherently lipophilic (LogP ~ 2.0 for unsubstituted quinoline). The addition of a methyl group at the C-2 position and functionalization at the C-4 position introduces specific electronic and steric vectors that modulate this property.

  • 2-Methyl Group (+I Effect): The methyl group at C-2 acts as a weak electron donor. Lipophilicity generally increases with alkyl chain length; the methyl group adds approximately 0.5 log units to the baseline lipophilicity compared to the hydrogen analog. It also provides steric bulk that can hinder metabolic oxidation at the C-2 position.

  • 4-Position Substitution: This is the primary vector for diversification.

    • Polar Groups (e.g., Hydrazides, Semicarbazones): drastically reduce LogP, improving water solubility but potentially limiting membrane permeability.

    • Lipophilic Groups (e.g., Aryl rings, long alkyl chains): increase LogP, enhancing membrane partition but potentially reducing solubility in aqueous media (plasma).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications to the 2-methyl-4-quinoline core influence the net LogP value.

SAR_Analysis Core 2-Methyl-4-Quinoline Core Scaffold (Baseline LogP ~ 2.5) Mod_2Me C-2 Methyl Group (+0.5 LogP) Increases Lipophilicity Steric Hindrance Core->Mod_2Me Intrinsic Feature Mod_4Pos C-4 Substitution (Primary LogP Modulator) Core->Mod_4Pos Derivatization Site High_LogP Aryl/Alkyl Groups (e.g., Phenyl) LogP > 4.0 High Membrane Permeability Mod_4Pos->High_LogP Hydrophobic Substituents Low_LogP Polar Groups (e.g., Hydrazide) LogP < 2.0 High Aqueous Solubility Mod_4Pos->Low_LogP Hydrophilic Substituents

Figure 1: Structural determinants of lipophilicity in 2-methyl-4-quinoline derivatives.

Experimental Determination Protocols

Accurate LogP measurement is non-negotiable for validating computational predictions. Two methods are detailed below: the "Gold Standard" Shake-Flask method and the high-throughput RP-HPLC method.

Protocol A: Shake-Flask Method (OECD Guideline 107)

Objective: Direct measurement of the partition coefficient (


) between n-octanol and water.
Applicability:  Suitable for compounds with LogP between -2 and 4.[1][2]

Reagents:

  • n-Octanol (HPLC Grade)

  • Milli-Q Water

  • Phosphate Buffer (pH 7.4) – Critical for ionizable quinolines to ensure neutral species dominance.

Step-by-Step Workflow:

  • Phase Pre-Saturation:

    • Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a large separatory funnel.

    • Shake for 24 hours to mutually saturate the phases.

    • Allow to settle for 24 hours. Separate the two phases: "Water-saturated octanol" and "Octanol-saturated water".

  • Sample Preparation:

    • Dissolve the 2-methyl-4-quinoline derivative in the water-saturated octanol phase to create a stock solution (approx. 1 mg/mL).

  • Partitioning:

    • In triplicate, mix the stock solution with octanol-saturated water in specific ratios (1:1, 1:2, 2:1) in glass vials.

    • Vortex vigorously for 30 minutes at 25°C.

    • Centrifuge at 2500 rpm for 20 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the octanol (upper) and aqueous (lower) phases.[3]

    • Quantify the concentration of the compound in both phases using UV-Vis spectrophotometry (at

      
       of the specific derivative) or HPLC.
      
  • Calculation:

    
    
    
    
    
Protocol B: RP-HPLC Method (OECD Guideline 117)

Objective: Indirect estimation of LogP using retention times. Faster and requires less sample. Principle: Retention factor (


) on a C18 column correlates with lipophilicity.

Equipment:

  • HPLC System with UV/DAD detector.[4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Isocratic elution using Methanol:Water (containing 0.1% formic acid or ammonium acetate buffer pH 7.4).

    • Prepare varying ratios of MeOH:Water (e.g., 50:50, 60:40, 70:30) to extrapolate

      
       (retention factor at 100% water).[5]
      
  • Standard Calibration:

    • Inject a set of 5-6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

    • Calculate the capacity factor (

      
      ) for each:
      
      
      
      
      (Where
      
      
      is retention time of analyte,
      
      
      is dead time typically measured with uracil or thiourea).
  • Sample Injection:

    • Inject the 2-methyl-4-quinoline derivative under identical conditions.

  • Data Processing:

    • Plot Log

      
       vs. LogP for the standards to generate a calibration curve.
      
    • Interpolate the LogP of the unknown derivative.

HPLC_Workflow Start Start: RP-HPLC LogP Determination Prep Prepare Mobile Phases (MeOH:Buffer Ratios) Start->Prep Inject_Std Inject Reference Standards (Known LogP) Prep->Inject_Std Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 Inject_Std->Calc_K Curve Construct Calibration Curve Log k vs. LogP Calc_K->Curve Inject_Sample Inject 2-Me-4-Q Derivative Curve->Inject_Sample Interpolate Interpolate LogP from Curve Inject_Sample->Interpolate

Figure 2: Workflow for high-throughput LogP determination via RP-HPLC.

Data Analysis: Experimental vs. Computational LogP

The table below contrasts experimental values with computational predictions. Note that computational models (cLogP) often overestimate lipophilicity for complex heterocyclic systems, necessitating experimental verification.

Table 1: LogP Values of Selected 2-Methyl-4-Quinoline Derivatives

Compound IDR-Substituent (C-4 Position)Exp. LogP (Method)cLogP (Predicted)*Solubility Implications
MQ-01 -H (2-Methylquinoline)2.59 (Shake-Flask)2.45Moderate lipophilicity; good BBB penetration potential.
MQ-02 -Piperazine1.19 (RP-HPLC)1.35Lower LogP due to ionizable amine; improved aqueous solubility.
MQ-03 -Hydrazide (-CONHNH2)0.85 (Shake-Flask)0.60Hydrophilic; likely requires formulation aid for membrane permeability.
MQ-04 -Phenyl4.12 (RP-HPLC)4.30Highly lipophilic; risk of poor solubility and high protein binding.
MQ-05 -Cl (2-Me-4-Chloroquinoline)3.20 (Shake-Flask)3.15Increased lipophilicity; halogen bond acceptor.

*cLogP values calculated using ChemDraw/SwissADME algorithms.

Interpretation of Data[5][6]
  • The "Sweet Spot": For oral drug candidates, a LogP between 1.5 and 3.5 is generally ideal. Compound MQ-01 and MQ-05 fall directly into this range.

  • Effect of Ionization: Derivatives like MQ-02 (Piperazine) exist in equilibrium between neutral and protonated forms at physiological pH. The experimental LogP (often reported as LogD at pH 7.4) reflects this distribution, which is critical for predicting actual in vivo behavior.

  • Deviation: The hydrazide derivative (MQ-03 ) shows a significant drop in LogP. While this aids solubility, it may hinder passive transport across the lipid bilayer unless active transport mechanisms are targeted.

References

  • Musiol, R., et al. (2009).[6] "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Central European Journal of Chemistry, 7(3), 586-597.

  • Environmental Protection Agency (EPA). (2025). "CompTox Chemicals Dashboard: 2-Methyl-4-Piperazinoquinoline."

  • Gomtsyan, A. (2022).[7] "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds, 58, 123–128.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Analytical Determination of Quinoline Compounds."

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline via Pfitzinger Assembly

Introduction & Strategic Overview The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NK3 receptor antagonists, antimalarials, and multidrug resistan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NK3 receptor antagonists, antimalarials, and multidrug resistance (MDR) modulators. This protocol details the synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline , a versatile building block.

Our strategy employs the Pfitzinger Reaction , a classic yet robust method for constructing the quinoline core from isatin.[1] Unlike the Friedländer synthesis, which requires unstable 2-aminobenzaldehydes, the Pfitzinger route utilizes stable, commercially available isatin and acetone.

Synthetic Pathway Analysis
  • Scaffold Construction: Base-mediated condensation of isatin with acetone (Pfitzinger).[2][3]

  • Activation & Coupling: Conversion of the sterically hindered C4-carboxylic acid to an acid chloride, followed by amidation with N-Boc-piperazine.

  • Deprotection: Acidolytic removal of the Boc group to yield the free secondary amine.

Phase I: Scaffold Construction (Pfitzinger Reaction)

Objective: Synthesis of 2-Methylquinoline-4-carboxylic acid (2-Methylcinchoninic acid).

Mechanistic Insight

The reaction initiates with the hydrolysis of the lactam ring of isatin by KOH, generating the isatinate salt. This intermediate undergoes a Claisen-Schmidt condensation with the enolate of acetone, followed by cyclization and dehydration.

Materials
  • Isatin (Substrate)[1][2]

  • Acetone (Reagent/Solvent)[2][3]

  • Potassium Hydroxide (KOH), 33% w/v aqueous solution

  • Acetic Acid (Glacial) or HCl (10%)

Protocol
  • Solubilization: In a 250 mL round-bottom flask (RBF), suspend Isatin (5.0 g, 34 mmol) in 33% KOH solution (20 mL) .

    • Observation: The orange suspension will turn into a deep red/brown solution as the isatin ring opens to form potassium isatinate.

  • Condensation: Add Acetone (20 mL) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat to reflux (~60-70 °C) for 12–16 hours .

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). Isatin spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate excess acetone under reduced pressure (rotary evaporator).

    • Dilute the residue with Water (50 mL) .

    • Critical Step: Slowly acidify the solution with Glacial Acetic Acid (or 10% HCl) to pH 3–4 while stirring vigorously.

    • Result: The product will precipitate as a bulky, off-white to pale yellow solid.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with cold water (

    
    ) to remove inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.

    • Expected Yield: 70–85%

    • Characterization: Melting Point > 240 °C (dec).

Phase II: Activation and Amide Coupling

Objective: Synthesis of tert-butyl 4-(2-methylquinoline-4-carbonyl)piperazine-1-carboxylate.

Mechanistic Insight

Direct coupling of quinoline-4-carboxylic acids is often sluggish due to peri-interactions with the C5 proton. We utilize Thionyl Chloride (


)  to generate the highly reactive acid chloride, ensuring complete conversion before introducing the amine.
Materials
  • 2-Methylquinoline-4-carboxylic acid (from Phase I)[3]

  • Thionyl Chloride (

    
    )[4]
    
  • N-Boc-piperazine

  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM), anhydrous[5]

Protocol
  • Activation (Acid Chloride Formation):

    • In a dry 100 mL RBF, place 2-Methylquinoline-4-carboxylic acid (2.0 g, 10.7 mmol) .

    • Add Thionyl Chloride (10 mL) carefully (fume hood!).

    • Reflux the mixture for 2–3 hours . The solid should dissolve, indicating acid chloride formation.

    • Evaporation: Remove excess

      
       under reduced pressure. Co-evaporate with dry toluene (
      
      
      
      ) to remove traces of
      
      
      and HCl.
    • Intermediate: The crude acid chloride is a moisture-sensitive yellow solid/oil. Use immediately.

  • Coupling:

    • Dissolve N-Boc-piperazine (2.2 g, 11.8 mmol, 1.1 eq) and Triethylamine (3.0 mL, 21.4 mmol) in Anhydrous DCM (30 mL) . Cool to 0 °C.

    • Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the piperazine solution.

    • Allow the mixture to warm to room temperature and stir for 4 hours .

  • Workup:

    • Quench with saturated

      
       (30 mL) .
      
    • Separate the organic layer and extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
    • Purification: If necessary, recrystallize from EtOAc/Hexane or pass through a short silica plug.

Phase III: Deprotection

Objective: Isolation of 2-Methyl-4-(piperazine-1-carbonyl)quinoline.

Protocol
  • Acidolysis: Dissolve the Boc-protected intermediate (from Phase II) in DCM (10 mL) .

  • Addition: Add Trifluoroacetic Acid (TFA, 5 mL) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2 hours . Monitor by TLC (disappearance of the non-polar Boc-protected spot).

  • Workup (Free Base Formation):

    • Concentrate the reaction mixture to remove DCM and excess TFA.

    • Redissolve the residue in a minimal amount of water/methanol.

    • Basify to pH > 10 using 2M NaOH or saturated

      
      .
      
    • Extract with Chloroform/Isopropanol (3:1) or DCM (

      
      ).
      
    • Dry over

      
       and concentrate to yield the final product.
      

Process Visualization (Graphviz)

SynthesisProtocol Isatin Isatin (Start) KOH 33% KOH / Reflux Isatin->KOH Acetone Acetone Acetone->KOH Inter1 2-Methylquinoline- 4-carboxylic acid KOH->Inter1 Pfitzinger Reaction (Cyclization) SOCl2 SOCl2 Activation (Acid Chloride) Inter1->SOCl2 Inter2 Boc-Protected Amide SOCl2->Inter2 + Boc-Piperazine BocPip N-Boc-Piperazine + Et3N / DCM BocPip->Inter2 Reagent Deprotect TFA / DCM (Deprotection) Inter2->Deprotect BaseWorkup Basic Workup (pH > 10) Deprotect->BaseWorkup Final 2-Methyl-4-(piperazine- 1-carbonyl)quinoline BaseWorkup->Final Final Isolation

Caption: Step-by-step synthetic workflow from Isatin to the final Piperazine-Quinoline derivative.

Data Summary & Troubleshooting

Physicochemical Data
CompoundMolecular WeightApprox.[3][6] YieldKey Spectral Feature (NMR)
Intermediate 1 (Acid)187.19 g/mol 75–85%

13-14 ppm (COOH broad s)
Intermediate 2 (Boc)355.43 g/mol 80–90%

1.45 ppm (9H, s, t-Butyl)
Final Product 255.32 g/mol 90–95%Loss of t-Butyl signal
Troubleshooting Guide
  • Low Yield in Phase I: Ensure the solution remains strongly alkaline during the initial reflux. If the red color fades too quickly, add more KOH.

  • Incomplete Coupling (Phase II): The acid chloride is sensitive to moisture. Ensure all glassware is flame-dried. If using older

    
    , distill it first or add a drop of DMF as a catalyst.
    
  • Solubility Issues: The final free base is moderately polar. If extraction with DCM is difficult, use a mixture of

    
    :IPA (3:1).
    

References

  • Pfitzinger, W. (1886).[7] J. Prakt.[6] Chem., 33, 100. (The original description of the Pfitzinger reaction).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][3][7] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Review of coupling strategies including Acid Chlorides).

  • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives." (General protocols for Boc deprotection).

Sources

Application

Pfitzinger reaction conditions for quinoline-4-carboxylic acid precursors

Application Note: Optimized Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid Precursors Abstract The Pfitzinger reaction (Pfitzinger-Borsche synthesis) remains the premier method for generating quinoline-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid Precursors

Abstract

The Pfitzinger reaction (Pfitzinger-Borsche synthesis) remains the premier method for generating quinoline-4-carboxylic acids (cinchoninic acids), a critical scaffold in the development of antimalarials, kinase inhibitors, and antiviral agents.[1] While the classical protocol is robust, it often suffers from variable yields due to incomplete isatin hydrolysis or steric hindrance in the carbonyl component. This guide details an optimized thermodynamic protocol and a high-throughput microwave-assisted method, focusing on the critical "pre-activation" of the isatin lactam ring to maximize conversion.

Mechanistic Insight & Causality

To optimize the Pfitzinger reaction, one must understand that it is essentially a modified Friedländer synthesis where the amino-aldehyde component is generated in situ.

The Critical Bottleneck: The reaction rate is often limited by the initial hydrolysis of isatin (1) to the isatinate salt (2). If the ketone is added before this ring-opening is complete, competitive aldol condensation of the ketone with itself can occur, reducing yield.

The Pathway:

  • Hydrolysis: Base attacks the lactam carbonyl of isatin, opening the ring to form the keto-acid salt (isatinate).

  • Condensation: The ketone enolate attacks the keto-carbonyl of the isatinate.

  • Cyclization: The amino group attacks the ketone carbonyl, closing the pyridine ring.

  • Aromatization: Dehydration yields the fully aromatic quinoline system.

PfitzingerMechanism Isatin Isatin (Lactam) Isatinate Isatinate Salt (Open Ring) Isatin->Isatinate Hydrolysis (Rate Limiting) Base OH- (Base) Base->Isatinate Intermediate Aldol Intermediate Isatinate->Intermediate Condensation Ketone Enolizable Ketone Ketone->Intermediate Quinoline Quinoline-4-COOH Intermediate->Quinoline Cyclization & Dehydration

Figure 1: Mechanistic pathway highlighting the critical hydrolysis step.

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Base Choice KOH (33% w/v) Potassium salts of isatinate are generally more soluble in ethanol/water mixtures than sodium salts, preventing premature precipitation of the intermediate.
Solvent System Ethanol:Water (1:1 to 2:1) Water is required for the base solubility and hydrolysis; Ethanol solubilizes the organic ketone. A homogenous phase is critical for kinetics.
Stoichiometry 1.0 : 1.2-1.5 (Isatin:Ketone) Excess ketone drives the condensation equilibrium forward. The ketone is usually easier to remove (via ether extraction) than unreacted isatin.
Pre-Activation Mandatory Crucial Step: Reflux isatin in base alone for 30 mins before adding ketone. This ensures 100% conversion to the reactive isatinate species.

Experimental Protocols

Protocol A: The "Pre-Activated" Thermal Method (Standard)

Best for: Large-scale synthesis (grams to kilograms) where microwave reactors are unavailable.

Reagents:

  • Isatin (substituted or unsubstituted)[2][3]

  • Ketone (must have

    
    -hydrogens)
    
  • Potassium Hydroxide (KOH)[1][4][2][3][5][6]

  • Ethanol (absolute)[1]

Procedure:

  • Preparation of Base: Dissolve KOH (5.0 g, ~4 equiv) in water (15 mL).

  • Isatin Activation (The "Trick"): Add Isatin (20 mmol) to the KOH solution. The suspension will turn deep purple/red.

  • Heating Step 1: Heat this mixture to 80°C for 30 minutes . The solution will change color to yellow/brown, indicating full conversion to the isatinate salt.

    • Note: If the solution remains purple, hydrolysis is incomplete.

  • Addition: Add Ethanol (20 mL) followed by the Ketone (24-30 mmol) dropwise.

  • Reflux: Reflux the mixture at 85-90°C for 12-18 hours . Monitor by TLC (EtOAc:Hexane 1:1).

  • Work-up:

    • Cool to room temperature.[1][7]

    • Evaporate excess ethanol under reduced pressure (rotary evaporator).

    • Dilute with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted ketone.

  • Isolation: Cool the aqueous layer in an ice bath (0-5°C). Acidify dropwise with Glacial Acetic Acid (or 10% HCl) to pH 4-5.

  • Filtration: The product precipitates as a solid.[1][3] Filter, wash with cold water, and recrystallize from Ethanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, hindered ketones, and rapid optimization.

Equipment: Dedicated Microwave Reactor (e.g., CEM or Biotage). Do not use domestic ovens due to pressure risks.

Procedure:

  • Loading: In a 10 mL microwave vial, combine Isatin (1.0 mmol), KOH (33% aq, 1.5 mL), Ethanol (2 mL), and Ketone (1.2 mmol).

  • Parameters:

    • Temp: 140°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 300W)

    • Time: 5 - 10 minutes (Hold time)

  • Work-up: Pour reaction mixture into crushed ice (10 g). Acidify with Acetic Acid to pH 4. Collect precipitate.

Workflow Visualization

PfitzingerWorkflow cluster_activation Step 1: Pre-Activation (Critical) cluster_reaction Step 2: Reaction cluster_iso Step 3: Isolation start Start: Raw Materials mix Mix Isatin + 33% KOH start->mix heat1 Heat 80°C (30 min) mix->heat1 check Color Change? (Purple -> Yellow) heat1->check check->heat1 No (Extend Time) add Add Ethanol + Ketone check->add Yes reflux Reflux 18h (Thermal) OR MW 140°C 10min add->reflux wash Ether Wash (Remove Ketone) reflux->wash acid Acidify to pH 4-5 (Precipitation) wash->acid filter Filter & Dry acid->filter

Figure 2: Optimized experimental workflow ensuring isatinate formation prior to condensation.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete ring opening.Ensure "Pre-Activation" step is followed.[8] Increase KOH concentration to 40%.
Sticky/Tar Product Polymerization of ketone.Reduce reaction temperature or switch to Microwave protocol (shorter heat exposure).
No Precipitate on Acidification Product is soluble as zwitterion.Adjust pH carefully to the isoelectric point (usually pH 3.5-4.5). If still soluble, extract with n-Butanol.
Regioisomer Mix Unsymmetrical ketone used.[9]Sterics usually favor the less hindered isomer. Verify isomer ratio via 1H NMR.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Pfitzinger, W. (1886).[6] Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

  • El-Ashry, E. S. H., et al. (2012). Microwave irradiation for accelerating the synthesis of quinolines.[3][10] Arkivoc, 2012(1), 1-28.

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Pfitzinger Reaction.

  • Sridharan, V., et al. (2011). Recent advances in the synthesis of quinolines: a review. Organic Preparations and Procedures International.

Sources

Method

Advanced Amide Coupling Strategies for Quinoline Carboxylic Acids and Piperazine Derivatives

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical Challenge The formation of an amide bond between a quinoline carboxylic acid and a pip...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Challenge

The formation of an amide bond between a quinoline carboxylic acid and a piperazine derivative is a ubiquitous transformation in modern drug discovery. This specific structural motif is frequently found in kinase inhibitors, GPCR ligands, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators, such as Ivacaftor[1].

However, this coupling presents unique mechanistic hurdles:

  • Steric and Electronic Deactivation: Quinoline carboxylic acids (particularly 2-quinoline and 8-quinoline isomers) often exhibit steric hindrance due to peri-interactions or intramolecular hydrogen bonding. Furthermore, the electron-withdrawing nature of the quinoline nitrogen reduces the nucleophilicity of the carboxylate during the initial activation step.

  • Secondary Amine Bulk: Piperazine is a secondary amine. While it is highly nucleophilic, its steric bulk significantly raises the activation energy required to attack standard activated esters (such as those generated by EDC/HOBt).

  • Bis-acylation Risks: Unprotected piperazine will readily undergo bis-acylation. Thus, mono-protection (e.g., N-Boc-piperazine) is a strict prerequisite for controlled synthesis.

To overcome these challenges, Application Scientists rely on high-efficiency coupling reagents. This guide focuses on the two most effective systems for this specific substrate pairing: T3P (Propylphosphonic anhydride) for scalable, green synthesis[2], and HATU for highly hindered, recalcitrant substrates[3].

Mechanistic Causality in Reagent Selection

The T3P Advantage (Propylphosphonic Anhydride)

T3P has emerged as a premier reagent for coupling aromatic heterocyclic acids with secondary amines[4]. When a quinoline carboxylic acid is deprotonated by a base (typically triethylamine or pyridine), the resulting carboxylate attacks the cyclic anhydride of T3P. This ring-opening event generates a highly reactive mixed phosphonic anhydride.

Why it works for Piperazine: The mixed anhydride is highly electrophilic, easily overcoming the steric bulk of the piperazine ring. Furthermore, the leaving group is a water-soluble phosphonate, which drives the reaction forward thermodynamically and makes downstream purification exceptionally simple—often requiring only a basic aqueous wash[2].

Caption: T3P-mediated amide coupling mechanism for quinoline carboxylic acids and piperazines.

The HATU Advantage

For exceptionally hindered substrates (e.g., 2-methylquinoline-4-carboxylic acid coupled with a highly substituted piperazine), HATU is the gold standard[3]. HATU reacts with the carboxylate to form an unstable O-acylisourea, which is immediately trapped by the internal 7-aza-1-hydroxybenzotriazole (HOAt) to form an O-At active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, using hydrogen bonding to pre-organize the incoming piperazine amine, drastically lowering the transition state energy.

Quantitative Comparison of Coupling Reagents

To facilitate reagent selection, the following table synthesizes the performance metrics of common coupling reagents specifically applied to quinoline carboxylic acid and piperazine pairings.

Coupling ReagentActive IntermediateTypical Yield (%)Epimerization RiskByproduct SolubilityBest Use Case
T3P Mixed Phosphonic Anhydride85 - 95%Very LowHigh (Water-soluble)Scale-up, green chemistry, standard couplings[1][2].
HATU O-At Ester90 - 98%LowLow (Requires chromatography)Highly sterically hindered substrates[1][3].
EDC/HOBt O-Bt Ester60 - 80%ModerateModerate (Aqueous wash)Cost-sensitive, early-stage screening.
PyBOP O-Bt Ester75 - 85%LowLow (HMPA byproduct is toxic)When uronium salts (HATU) cause guanidinylation.

Self-Validating Experimental Protocols

Protocol A: Scalable T3P-Mediated Coupling

This protocol is designed for high atom economy and easy workup, making it ideal for multi-gram synthesis.

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv, 10 mmol)

  • N-Boc-piperazine (1.1 equiv, 11 mmol)

  • T3P (50% solution in EtOAc) (1.5 equiv, 15 mmol)

  • Triethylamine (Et₃N) or Pyridine (3.0 equiv, 30 mmol)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Suspend the quinoline-3-carboxylic acid in 50 mL of 2-MeTHF at room temperature.

  • Base Addition: Add Et₃N dropwise. Causality: The base deprotonates the acid, increasing its solubility and nucleophilicity. The suspension should become a clear solution.

  • Amine Addition: Add N-Boc-piperazine to the reaction mixture.

  • Activation & Coupling: Cool the mixture to 0 °C. Add the T3P solution dropwise over 10 minutes to control the mild exotherm.

  • Incubation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • In-Process Validation: Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the quinoline acid mass is fully consumed.

  • Aqueous Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Causality: The cyclic phosphonate byproducts of T3P are highly hydrophilic and partition entirely into the aqueous phase, leaving the pure amide in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: HATU-Mediated Coupling for Hindered Substrates

This protocol is designed to force difficult couplings to completion using the highly reactive O-At ester.

Materials:

  • Sterically hindered Quinoline carboxylic acid (1.0 equiv, 1.0 mmol)

  • Substituted Piperazine (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the quinoline carboxylic acid and DIPEA in 10 mL of anhydrous DMF at 0 °C. Add HATU in one portion.

  • Activation Validation: Stir for 15 minutes. Self-Validation Check: The solution will typically transition from colorless/pale yellow to a deep orange or brown. This color change indicates the successful formation of the O-At active ester.

  • Amine Addition: Add the piperazine derivative dropwise. Causality: DIPEA is chosen over Et₃N because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive O-At ester.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL) to remove DMF, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (typically eluting with a DCM/MeOH gradient) to remove the tetramethylurea byproduct generated by HATU.

Caption: Step-by-step experimental workflow for HATU-mediated amide coupling.

Troubleshooting & Pro-Tips

  • Guanidinylation Side-Reactions: When using HATU, if the piperazine is added before the acid is fully activated, the secondary amine can attack the uronium carbon of HATU directly, forming an unreactive guanidinium byproduct. Always pre-activate the acid for 10–15 minutes before adding the piperazine.

  • Solubility Issues: Quinoline carboxylic acids often suffer from poor solubility in DCM. If the reaction is heterogeneous, switch to a more polar aprotic solvent like DMF or NMP, or utilize the T3P protocol in 2-MeTHF, which often provides superior solubilization profiles[1].

  • Deprotection Considerations: If N-Boc-piperazine is used, the Boc group can be quantitatively removed post-coupling using 4M HCl in Dioxane or 20% TFA in DCM. Ensure the quinoline nitrogen is accounted for during basic workup of the deprotected amine, as it will form a hydrochloride/TFA salt.

References

1.[4] Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer. PubMed Central (PMC). Available at:[Link] 2.[3] Development of tailless homologue receptor (TLX) agonist chemical tools. ChemRxiv. Available at:[Link] 3.[2] Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Available at:[Link] 4.[1] Ivacaftor (VX-770). Encyclopedia MDPI. Available at:[Link]

Sources

Application

Application Note: Structural Elucidation and Conformational Dynamics of 2-Methyl-4-(piperazine-1-carbonyl)quinoline via 1H NMR Spectroscopy

Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals. Introduction and Structural Context Quinoline-piperazine hybrid scaffolds are highly privileged structures in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals.

Introduction and Structural Context

Quinoline-piperazine hybrid scaffolds are highly privileged structures in modern drug discovery, frequently appearing in antimalarial, antipsychotic, and oncology pipelines. The molecule 2-methyl-4-(piperazine-1-carbonyl)quinoline presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. While the rigid heteroaromatic quinoline core provides a well-defined set of signals[1], the piperazine-1-carbonyl moiety introduces complex conformational dynamics. Specifically, the partial double-bond character of the amide C–N linkage restricts rotation, leading to signal line broadening or the appearance of distinct rotamers on the NMR timescale at ambient temperature[2].

This application note provides a comprehensive guide to assigning the 1H NMR spectrum of this compound, understanding the causality behind its dynamic spectral features, and executing advanced NMR protocols to validate its structure.

Expected 1H NMR Chemical Shifts and Spin Systems

The 1H NMR spectrum of 2-methyl-4-(piperazine-1-carbonyl)quinoline can be logically divided into three distinct spin systems: the quinoline aromatic core, the aliphatic 2-methyl group, and the dynamic piperazine ring.

Quantitative Data Summary

The following table summarizes the expected chemical shifts (in CDCl₃ at 298 K, 400 MHz), multiplicities, and the underlying structural causality for each assignment.

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationStructural Causality & Assignment Notes
2-CH₃ 2.60 – 2.80Singlet (s)3HDeshielded relative to standard methyl groups due to the adjacent electron-withdrawing quinoline nitrogen[3].
Piperazine NH 1.80 – 2.20Broad singlet (br s)1HSecondary amine proton; broad due to quadrupolar relaxation of ¹⁴N and chemical exchange. Exchanges with D₂O.
Piperazine CH₂ (C3', C5') 2.70 – 3.10Multiplet (m)4HAdjacent to the secondary amine (N4). Less affected by amide rotation, maintaining tighter multiplet structure.
Piperazine CH₂ (C2', C6') 3.20 – 3.90Broad multiplet (br m)4HAdjacent to the amide nitrogen (N1). Exhibits severe line broadening or splits into two sets of signals due to restricted amide bond rotation[2].
Quinoline H-3 7.20 – 7.40Singlet (s)1HAppears as an isolated singlet in the aromatic region; its chemical shift is influenced by the C4 carbonyl group.
Quinoline H-6, H-7 7.50 – 7.80Multiplets (m)2HStandard aromatic protons on the fused benzene ring; typically appear as overlapping doublet of doublets or triplets[1].
Quinoline H-5 7.80 – 8.00Doublet (d)1HDeshielded by the anisotropic effect of the adjacent C4 carbonyl group.
Quinoline H-8 8.00 – 8.20Doublet (d)1HHighly deshielded (shifted downfield) due to the proximity of the electronegative quinoline nitrogen atom[1][3].

Conformational Dynamics: The Amide Bond Restricted Rotation

A critical feature of N-acylated piperazines is the hindered rotation of the C–N amide bond. Resonance interaction between the nitrogen lone pair and the carbonyl π-system creates a partial double bond[4].

  • The Problem: At room temperature (298 K), the rate of rotation around this bond is comparable to the NMR timescale. Consequently, the piperazine protons adjacent to the amide nitrogen (C2' and C6') experience different magnetic environments (e.g., syn vs. anti to the carbonyl oxygen).

  • The Observation: This results in severe line broadening or the splitting of the expected 4H signal into two distinct 2H signals[2].

  • The Solution: Variable Temperature (VT) NMR must be employed to supply enough thermal energy to overcome the rotational barrier (

    
    ), forcing the conformers into fast exchange and coalescing the signals into a sharp, time-averaged multiplet[5].
    

Experimental Protocols

To ensure a self-validating analytical system, the following protocols dictate not just the how, but the why behind each operational step.

Protocol A: High-Resolution 1D 1H NMR Acquisition

Objective: Obtain a baseline spectrum with accurate integration to confirm molecular composition.

  • Solvent Selection & Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

    • Causality: CDCl₃ is non-polar enough to dissolve the free-base compound while minimizing solvent-induced conformational locking. Keeping the concentration below 20 mM prevents viscosity-induced line broadening and intermolecular aggregation.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency.

    • Self-Validation: A properly tuned probe ensures maximum signal-to-noise ratio (SNR), critical for observing the broad piperazine signals against baseline noise.

  • Acquisition Parameters: Set the spectral width to 12 ppm (to capture all aromatic and exchangeable protons). Use a relaxation delay (D1) of at least 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (

      
      ) of all protons—especially the isolated 2-methyl group—guaranteeing that the integration ratio of CH₃ (3H) to aromatic protons (5H total) is strictly quantitative.
      
  • D₂O Exchange (Optional but Recommended): If the piperazine NH signal is ambiguous, add 1 drop of D₂O, shake vigorously, and re-acquire. The disappearance of the signal between 1.80–2.20 ppm validates the NH assignment.

Protocol B: Variable Temperature (VT) NMR Workflow

Objective: Resolve piperazine signal broadening and calculate the rotational energy barrier.

  • Baseline Verification: Confirm the presence of broadened signals between 3.20–3.90 ppm at 298 K.

  • Temperature Gradient Application: Switch the solvent to DMSO-d₆ (boiling point 189 °C) to allow for high-temperature acquisition. Increase the probe temperature in 10 K increments from 298 K to 373 K.

  • Equilibration: Allow the sample to equilibrate for 5 minutes at each new temperature before acquiring the spectrum.

    • Causality: Thermal gradients within the NMR tube cause convection currents, which distort the magnetic field homogeneity and ruin peak shape. Equilibration ensures thermal uniformity.

  • Coalescence Identification: Identify the Coalescence Temperature (

    
    )—the exact temperature where the broadened piperazine signals merge into a single, sharp peak.
    
  • Thermodynamic Calculation: Utilize the Eyring equation to calculate the Gibbs free energy of activation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) for the amide bond rotation, which typically falls between 56 and 80 kJ/mol for benzoylated piperazines[2].
    

NMR Assignment and Conformational Analysis Workflow

The following diagram illustrates the logical decision tree for assigning the structure and resolving the dynamic conformational states of the molecule.

NMR_Workflow Start Synthesized Compound 2-methyl-4-(piperazine-1-carbonyl)quinoline Prep Sample Preparation (DMSO-d6 or CDCl3, 5-10 mg) Start->Prep Acq1D Acquire Standard 1D 1H NMR (298 K, 400-600 MHz) Prep->Acq1D CheckBroad Observe Broadening in Piperazine Signals (3.2-3.9 ppm)? Acq1D->CheckBroad AssignArom Assign Quinoline Core (δ 7.2 - 8.2 ppm) CheckBroad->AssignArom No (Fast Exchange) VTNMR Perform VT-NMR (Heat to Coalescence Temp, Tc) CheckBroad->VTNMR Yes (Restricted Rotation) TwoDNMR Acquire 2D NMR (COSY, HSQC, HMBC) AssignArom->TwoDNMR CalcEnergy Calculate Rotational Barrier (ΔG‡) via Eyring Equation VTNMR->CalcEnergy CalcEnergy->TwoDNMR Final Complete Structural & Conformational Assignment TwoDNMR->Final

Caption: Logical workflow for the 1H NMR structural elucidation and VT-NMR conformational analysis.

References

  • RSC Publishing. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, [Link]

  • ACS Publications. "Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation." ACS Omega, [Link]

Sources

Method

Application Note: Preparation of 2-Methyl-4-(piperazine-1-carbonyl)quinoline Dihydrochloride

An in-depth technical guide for the preparation of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride salt. Introduction & Scientific Rationale The quinoline-piperazine structural motif is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride salt.

Introduction & Scientific Rationale

The quinoline-piperazine structural motif is a privileged scaffold in modern medicinal chemistry, frequently appearing in the design of fibroblast activation protein (FAP) inhibitors, kinase inhibitors, and antileishmanial agents[1][2]. Specifically, 2-methyl-4-(piperazine-1-carbonyl)quinoline serves as a critical intermediate or active pharmaceutical ingredient (API) precursor. The preparation of this compound as a dihydrochloride salt is preferred over its free base form to significantly enhance aqueous solubility, physical stability, and pharmacokinetic bioavailability during in vitro and in vivo evaluations.

Synthetic Strategy & Causality

The synthesis is executed via a highly efficient two-step sequence designed to maximize yield and purity while minimizing complex purification steps:

  • Step 1: HATU-Mediated Amide Coupling: 2-Methylquinoline-4-carboxylic acid is coupled with 1-Boc-piperazine. We select HATU over traditional carbodiimides (e.g., EDC/HOBt) due to its superior reaction kinetics and higher yields when dealing with sterically hindered or electron-deficient aromatic carboxylic acids[3]. The presence of the pyridine nitrogen in the HOAt leaving group of HATU stabilizes the incoming amine through a hydrogen-bonded cyclic transition state, dramatically accelerating aminolysis[3][4].

  • Step 2: Acidic Deprotection & Salt Precipitation: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using 4M HCl in 1,4-dioxane. This specific reagent system is chosen because it serves a dual purpose: it efficiently removes the Boc group (releasing isobutylene and CO

    
     gases) and simultaneously protonates both the piperazine secondary amine and the quinoline nitrogen. Because the resulting dihydrochloride salt is highly polar, it spontaneously precipitates from the non-polar dichloromethane/dioxane solvent mixture, bypassing the need for a tedious aqueous workup and preventing yield loss of the water-soluble product.
    

Materials and Equipment

  • Reagents:

    • 2-Methylquinoline-4-carboxylic acid (1.0 eq)[2]

    • 1-Boc-piperazine (1.1 eq)

    • HATU (1.2 eq)[3]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • 4M HCl in 1,4-dioxane (10.0 eq)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether (Et

    
    O).
    
  • Equipment: Magnetic stirrer, rotary evaporator, LC-MS, high-resolution NMR spectrometer.

Mechanistic & Workflow Visualizations

SyntheticRoute SM 2-Methylquinoline- 4-carboxylic acid Step1 HATU, DIPEA 1-Boc-piperazine DMF, RT, 4h SM->Step1 Int Boc-Protected Intermediate Step1->Int Step2 4M HCl in Dioxane DCM, RT, 2h Int->Step2 Prod 2-Methyl-4-(piperazine- 1-carbonyl)quinoline 2HCl Salt Step2->Prod

Figure 1: Two-step synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline 2HCl.

HATUMechanism Acid Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation OAt_Ester HOAt Active Ester Carboxylate->OAt_Ester Reacts with HATU HATU HATU Reagent HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide Aminolysis Amine 1-Boc-piperazine Amine->Amide

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(2-methylquinoline-4-carbonyl)piperazine-1-carboxylate

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N

    
    ), dissolve 2-methylquinoline-4-carboxylic acid (1.0 mmol, 187.2 mg) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes at room temperature to ensure complete deprotonation.
    
  • Coupling: Add HATU (1.2 mmol, 456 mg) in one portion. The solution will typically transition to a deep yellow/orange color, indicating the formation of the HOAt active ester[3]. Stir for 15 minutes.

  • Aminolysis: Add 1-Boc-piperazine (1.1 mmol, 205 mg) to the reaction mixture. Stir continuously at room temperature for 4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with EtOAc (3 × 20 mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the Boc-protected intermediate as a pale yellow solid.

Protocol B: Synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline Dihydrochloride

  • Dissolution: Dissolve the purified Boc-protected intermediate (0.8 mmol) in anhydrous DCM (4.0 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (8.0 mmol, 2.0 mL) dropwise at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature.

  • Precipitation: Stir for 2 hours. A thick white/off-white precipitate will form as the deprotection proceeds and the dihydrochloride salt crystallizes.

  • Isolation: Add anhydrous Et

    
    O (10 mL) to fully crash out the salt. Filter the suspension through a sintered glass funnel (medium porosity).
    
  • Washing & Drying: Wash the filter cake with cold Et

    
    O (2 × 5 mL) to remove any residual dioxane and tetramethylurea byproduct generated from the HATU coupling[4]. Dry the solid in vacuo at 40 °C for 12 hours to afford the final dihydrochloride salt.
    

Analytical Characterization

Analytical MethodExpected Data / Specification
LC-MS (ESI+) m/z 256.1 [M+H]

(corresponds to the free base molecular weight of 255.31 g/mol ).

H NMR (400 MHz, D

O)
δ 8.95 (d, 1H), 8.20 (d, 1H), 8.05 (t, 1H), 7.85 (t, 1H), 7.60 (s, 1H), 4.10-3.80 (m, 4H, piperazine CH

), 3.50-3.30 (m, 4H, piperazine CH

), 2.90 (s, 3H, quinoline-CH

). (Note: Broadening may occur due to amide rotamers).
HPLC Purity > 98% (UV detection at 254 nm).
Appearance Off-white to pale yellow crystalline powder.

Troubleshooting & Optimization

Observation / IssueCausalityOptimization Strategy
Incomplete Amide Coupling Steric hindrance from the 2-methyl group on the quinoline ring slowing down aminolysis.Ensure HATU is fully dissolved before adding the amine. Increase reaction time to 12 hours or gently heat to 40 °C.
Tetramethylurea Impurity in NMR Tetramethylurea is a highly polar, water-soluble byproduct of HATU that can co-precipitate[4].Ensure rigorous washing of the final HCl salt with copious amounts of diethyl ether or cold acetone.
Gummy Solid during Deprotection Ambient moisture causing the highly hygroscopic dihydrochloride salt to deliquesce.Perform the deprotection under a strict N

atmosphere. Use strictly anhydrous DCM and Et

O. Store the final product in a desiccator.

References

  • FAP Inhibitors (US9346814B2). Google Patents. Available at:[1]

  • HATU Mechanism and Applications. Wikipedia. Available at: [Link][3]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link][4]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Semantic Scholar. Available at:[Link][2]

Sources

Application

Application Note: Advanced Crystallization Protocols for Quinoline-4-Carboxamide Derivatives

Executive Summary Quinoline-4-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for NK3 receptor antagonists, anti-tuberculosis agents, and kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for NK3 receptor antagonists, anti-tuberculosis agents, and kinase inhibitors (e.g., Lenvatinib analogues). However, their purification is notoriously difficult due to "The Carboxamide Paradox" : the moiety facilitates strong intermolecular hydrogen bonding (resulting in high melting points and poor solubility) while simultaneously acting as a rigid steric block that complicates crystal packing efficiency.

This guide moves beyond standard "dissolve and cool" instructions. It provides engineered protocols to break the amide-dimer aggregates, control polymorphism, and achieve high-purity isolation.

Physicochemical Challenges & Solubility Design Space

The Challenge: Aggregation & Oil-Out

The primary failure mode in crystallizing quinoline-4-carboxamides is "oiling out" (Liquid-Liquid Phase Separation) before crystallization. This occurs because the strong amide-amide hydrogen bonds favor self-association over solvation.

  • Mechanism: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form robust

    
     dimers or 
    
    
    
    chains.
  • Consequence: In non-polar solvents, the compound precipitates as an amorphous solid. In polar aprotic solvents, it remains too soluble.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the quinoline-4-carboxamide motif.

Solvent ClassExamplesInteraction MechanismApplication
Primary Solvents (Good) DMSO, DMF, DMAc, NMPDisrupts intermolecular H-bonds via strong dipole interactions.Initial dissolution; Anti-solvent crystallization.[1]
Modulators (Intermediate) Ethanol, Methanol, Acetic AcidProtic solvents that can compete for H-bonding sites.Cooling crystallization; Co-solvents.
Anti-Solvents (Poor) Water, Heptane, TolueneForces aggregation via hydrophobic effect (

-

stacking of quinoline rings).
Yield maximization; "Crashing out."
Danger Zone DCM, Chloroform, THFOften leads to solvate formation or oiling out due to moderate solubility.Avoid for final crystallization.

Detailed Experimental Protocols

Protocol A: Dual-Solvent Anti-Solvent Crystallization (DMSO/Water)

Best for: Initial isolation of crude material or compounds with melting points >200°C.

Principle: This method utilizes the high solubility of the amide in DMSO to break crystal lattice energy, followed by the controlled addition of water to increase the chemical potential of the solute, forcing precipitation.

Step-by-Step Workflow:

  • Dissolution: Charge crude quinoline-4-carboxamide (10 g) into DMSO (30 mL). Heat to 60°C.

    • Why: Heating ensures all polymorphs and potential solvates are fully dissolved (molecular level dispersion).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., Pd residues from coupling).

  • Nucleation Point: Maintain temperature at 50°C. Add Water dropwise until the solution turns slightly turbid (Cloud Point).

    • Critical Step: Stop water addition immediately upon turbidity. Stir for 30 minutes to allow stable nuclei to form.

  • Growth Phase: Resume water addition slowly (10 mL/hour). Total water volume should eventually reach a 1:1 or 2:1 ratio with DMSO.

  • Isolation: Cool to 20°C over 2 hours. Filter and wash the cake with 10% DMSO/Water, then pure water.

  • Drying: Dry under vacuum at 50°C.

    • Caution: DMSO solvates are common. Verify solvent removal via TGA (Thermogravimetric Analysis).

Protocol B: Controlled Cooling Recrystallization (Ethanol/Acid)

Best for: Polymorph tuning and high-purity API (Active Pharmaceutical Ingredient) generation.

Principle: Protonation of the quinoline nitrogen improves solubility in alcohols. Slow cooling allows the neutral molecule to pack into its most thermodynamically stable lattice.

Step-by-Step Workflow:

  • Slurry: Suspend the compound (5 g) in Ethanol (50 mL).

  • Solubilization: Add Acetic Acid (1-2 eq) or heat to reflux (78°C).

    • Note: If the compound does not dissolve, add small aliquots of DMF (up to 10% v/v) as a solubilizer.

  • Seeding (Optional but Recommended): Cool to saturation temperature (approx. 65°C). Add 0.5% w/w seed crystals of the desired polymorph.

  • Linear Cooling Ramp: Cool the system at a rate of 0.2°C/minute down to 5°C.

    • Why: Rapid cooling traps impurities in the crystal lattice and promotes metastable forms. Slow cooling purifies via "Ostwald Ripening."

  • Aging: Hold at 5°C for 4 hours.

  • Filtration: Filter cold. Wash with cold Ethanol.

Process Decision Logic & Visualization

The following diagrams illustrate the decision-making process for solvent selection and the critical control points in the crystallization workflow.

Diagram 1: Solvent System Selection Strategy

SolventSelection Start Start: Crude Quinoline-4-Carboxamide SolubilityCheck Solubility in Hot Ethanol? Start->SolubilityCheck YesSoluble Protocol B: Cooling Crystallization SolubilityCheck->YesSoluble Soluble (>20mg/mL) NoSoluble Check Solubility in DMSO/DMF SolubilityCheck->NoSoluble Insoluble HighMP Melting Point > 200°C? NoSoluble->HighMP Soluble in DMSO ProtocolA Protocol A: Anti-Solvent (DMSO/Water) HighMP->ProtocolA Yes ReactiveCryst Reactive Crystallization (Acid/Base Swing) HighMP->ReactiveCryst No (Poor Solubility Everywhere)

Caption: Decision tree for selecting the optimal crystallization strategy based on solubility profiles.

Diagram 2: Critical Process Parameters (CPPs) in Cooling Crystallization

CoolingProcess Dissolution 1. Dissolution (T > Saturation Temp) CPP: Clear Solution Nucleation 2. Nucleation Zone (Metastable Limit) CPP: Seed Addition Dissolution->Nucleation Cool to metastable zone Growth 3. Crystal Growth (Cooling Ramp) CPP: Rate < 0.5°C/min Nucleation->Growth Controlled cooling Growth->Dissolution Fines Dissolution (Optional) Isolation 4. Isolation (Filtration & Drying) CPP: Wash Solvent Temp Growth->Isolation Slurry density max

Caption: Workflow identifying Critical Process Parameters (CPPs) for reproducible cooling crystallization.

Troubleshooting & Optimization

Polymorph Control (The Lenvatinib Case Study)

Quinoline carboxamides are prone to polymorphism. For example, Lenvatinib mesylate exhibits multiple forms (A, B, C).[2]

  • Problem: Appearance of mixed forms in XRD.

  • Solution:

    • Form A (Thermodynamic): Usually obtained by slow cooling in alcohols.

    • Form C (Kinetic): Often results from rapid precipitation (Anti-solvent shock).

    • Action: If a specific form is required, seeding is mandatory . Without seeds, the system will follow Ostwald's Rule of Stages, likely precipitating the least stable form first.

Impurity Rejection

If the final crystals are colored (yellow/brown is common for quinolines due to oxidation):

  • Carbon Treatment: Add activated charcoal (5 wt%) during the hot dissolution step (Protocol B). Filter hot over Celite.

  • Acid Wash: Wash the isolated filter cake with cold 0.1N HCl (if the product is not an acid-labile salt) to remove unreacted amine precursors.

References

  • Vertex Pharmaceuticals. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[3] Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2017). Crystal structures of N-substituted quinoline-2-carboxamides: Hydrogen bonding and pi-stacking interactions. PMC. [Link]

  • MDPI. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding. Crystals. [Link][2]

Sources

Method

Microwave-assisted synthesis of 2-substituted quinoline-4-carboxamides

Application Note: Microwave-Assisted Synthesis of 2-Substituted Quinoline-4-Carboxamides Executive Summary The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Substituted Quinoline-4-Carboxamides

Executive Summary

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for NK3 receptor antagonists, antimalarial agents (targeting PfEF2), and anti-lymphoma therapeutics. Traditional thermal synthesis (e.g., Pfitzinger or Doebner-Miller reactions) often suffers from prolonged reaction times (12–48 hours), harsh conditions, and variable yields.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving purity and yield.[1] We focus on a robust two-step sequence: the Pfitzinger condensation of isatins with ketones to form the carboxylic acid intermediate, followed by a rapid, microwave-enhanced amidation.[2]

Strategic Rationale & Mechanism

Why Microwave Irradiation?

In the context of quinoline synthesis, microwave irradiation offers more than just heating. The dipolar polarization of the solvent (e.g., water/ethanol mixtures) and reagents leads to rapid internal heating, minimizing wall effects seen in oil baths.

  • Kinetic Effect: The high temperature attainable in sealed vessels accelerates the rate-determining step—often the initial nucleophilic attack of the ketone enolate on the isatin carbonyl or the subsequent cyclodehydration.

  • Thermodynamic Control: Rapid heating and cooling cycles allow for precise control over product distribution, favoring the thermodynamically stable quinoline core over kinetic byproducts.

Reaction Pathway (Pfitzinger Strategy)

The synthesis proceeds via the Pfitzinger Reaction , chosen for its versatility in introducing diverse substituents at the C-2 position.

  • Ring Opening: Base-catalyzed hydrolysis of isatin yields isatinate (keto-acid).

  • Condensation: Reaction with a ketone (containing an

    
    -methylene) forms an imine/enamine intermediate.
    
  • Cyclization: Intramolecular condensation and dehydration yield the 2-substituted quinoline-4-carboxylic acid.

  • Amidation: The acid is coupled with a primary or secondary amine using carbodiimide chemistry (EDC/HOBt) under microwave irradiation to generate the final carboxamide.

Visualization: Reaction Mechanism & Workflow

QuinolineSynthesis cluster_0 Step 1: Pfitzinger Reaction (MW) cluster_1 Step 2: Amidation (MW) Isatin Isatin (Precursor) Intermediate_Acid Quinoline-4-carboxylic Acid Isatin->Intermediate_Acid Ring Opening & Condensation Ketone Ketone (R-COCH3) Ketone->Intermediate_Acid Base KOH/EtOH Base->Intermediate_Acid Final_Product 2-Substituted Quinoline-4-carboxamide Intermediate_Acid->Final_Product Coupling Amine Primary/Secondary Amine Amine->Final_Product Coupling EDC/HOBt ACN Coupling->Final_Product

Caption: Figure 1. Two-step microwave-assisted synthetic pathway transforming isatin into bioactive quinoline-4-carboxamides.

Experimental Protocols

Materials & Equipment
  • Reactor: Monomodal Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents: Isatin (98%), Acetophenones/Ketones, KOH, Ethanol, EDC·HCl, HOBt, Anhydrous Acetonitrile.[1][3]

Protocol A: Synthesis of Quinoline-4-carboxylic Acid (Intermediate)

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan derivatives)

  • Preparation: In a 30 mL microwave vial, dissolve Isatin (1.0 equiv, e.g., 2 mmol) in 33% aq. KOH (4.0 equiv) and Ethanol (2:1 ratio, total vol ~10 mL).

  • Addition: Add the acetophenone/ketone derivative (1.2 equiv).

  • Irradiation: Seal the vessel. Program the microwave:

    • Temp: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Work-up:

    • Allow to cool to <50°C.

    • Pour reaction mixture into crushed ice (50 g).

    • Acidify with glacial acetic acid or 10% HCl to pH 4–5.

    • Critical Step: Let the precipitate stand for 30 mins to ensure complete crystallization.

    • Filter, wash with cold water, and dry.[1]

  • QC Check:

    
    H NMR (DMSO-
    
    
    
    ) should show disappearance of the isatin NH peak (~11 ppm) and appearance of the quinoline aromatic protons.
Protocol B: Microwave-Assisted Amidation

Target: N-Substituted-2-phenylquinoline-4-carboxamide

  • Activation: In a 10 mL microwave vial, suspend the Quinoline-4-carboxylic acid (from Protocol A, 1.0 equiv) in anhydrous Acetonitrile (ACN).

  • Reagents: Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv). Stir for 2 mins at RT.

  • Amine Addition: Add the requisite Amine (1.1 equiv).

  • Irradiation: Seal the vessel. Program the microwave:

    • Temp: 50–60°C (Mild heating prevents amide hydrolysis or side reactions)

    • Power: Dynamic (Max 50W)

    • Time: 20 minutes (Cycle 1).

    • Self-Validation: Check TLC.[4] If SM remains, run Cycle 2 for 10 minutes.

  • Work-up:

    • Cool to RT.

    • If precipitate forms, filter directly (often pure product).

    • If soluble, evaporate ACN, redissolve in EtOAc, wash with NaHCO

      
       and Brine.
      
  • Purification: Recrystallization from Ethanol is usually sufficient; column chromatography is rarely needed due to the clean conversion.

Data Analysis & Optimization

Comparative Efficiency: MW vs. Thermal

The following data highlights the efficiency gains using the protocols above compared to traditional reflux methods (e.g., refluxing in EtOH/KOH for 24h).

ParameterTraditional Thermal RefluxMicrowave Protocol (This Guide)Improvement Factor
Reaction Time (Step 1) 12 – 24 Hours10 – 15 Minutes~90x Faster
Reaction Time (Step 2) 6 – 12 Hours20 – 40 Minutes~18x Faster
Yield (Step 1) 50 – 65%85 – 95%+30% Yield
Yield (Step 2) 40 – 60%75 – 92%+30% Yield
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Chemistry
Substituent Effects on Yield

Field-proven observations based on electronic effects:

Substituent (R on Ketone)Electronic NatureReaction Time (MW)Typical YieldNotes
-H (Acetophenone) Neutral10 min92%Baseline efficiency.
-OCH

(4-Methoxy)
Electron Donating15 min88%Slightly slower nucleophilic attack.
-NO

(4-Nitro)
Electron Withdrawing5-8 min95%Highly reactive; watch for exotherms.
Heterocycle (e.g., Pyridine) Variable15-20 min75-80%May require higher temp (150°C).

Troubleshooting & Quality Control

  • Issue: Low Yield in Step 1 (Acid Synthesis).

    • Cause: Incomplete hydrolysis of isatin or "clumping" of the ketone.

    • Fix: Pre-dissolve isatin in the KOH solution before adding the ketone. Ensure high stir rate (600+ rpm) in the MW vial.

  • Issue: Product is an Oil/Gum in Step 2.

    • Cause: Residual DMF or coupling byproducts.

    • Fix: Switch solvent to Acetonitrile (ACN) as described. Urea byproducts from EDC are often soluble in water/methanol washes, whereas the quinoline amide precipitates.

  • Validation Check:

    • Confirm the formation of the amide bond by IR (look for new C=O stretch at ~1650 cm

      
       and disappearance of broad OH stretch).
      
    • Verify purity via HPLC (>95% required for biological assays).

References

  • Muscia, G. C., et al. (2011). Microwave-assisted synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Spina, R., et al. (2025).[3] Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Archiv der Pharmazie. Retrieved from [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. (Reference for PfEF2 activity of quinoline-4-carboxamides). Retrieved from [Link]

  • ResearchGate. (2025). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Isolation of Piperazine-Quinoline Conjugates

Introduction & Scope Piperazine-quinoline conjugates represent a critical scaffold in medicinal chemistry, particularly in the development of antimalarials (chloroquine analogs), efflux pump inhibitors, and multi-target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Piperazine-quinoline conjugates represent a critical scaffold in medicinal chemistry, particularly in the development of antimalarials (chloroquine analogs), efflux pump inhibitors, and multi-target directed ligands for Alzheimer’s disease.[1]

While the quinoline moiety provides UV activity and moderate polarity, the piperazine ring introduces a significant purification challenge: uncontrolled silanol interaction . The secondary or tertiary amine nitrogens in piperazine (


) act as strong Lewis bases, hydrogen-bonding with the acidic silanol groups (

) of standard silica gel. This results in severe "tailing" (streaking), poor resolution, and varying

values dependent on mass loading.

This guide provides a self-validating logic for selecting Thin Layer Chromatography (TLC) solvent systems that suppress these interactions, ensuring reproducible isolation of the free base or salt forms of these conjugates.

The Chemist's Perspective: Mechanism of Action

To purify these conjugates, one must treat the TLC plate not just as a physical sieve, but as a chemical reactor.

  • The Problem (The "Base Drag"): Standard silica is slightly acidic (

    
    ). When a basic piperazine-quinoline conjugate is eluted with neutral solvents (e.g., 100% MeOH or DCM), the amine protons exchange with silanol protons, effectively "salting" the compound onto the stationary phase.
    
  • The Solution (Competitive Binding): We introduce a volatile base (Ammonia or Triethylamine) into the mobile phase. This base competes for the silanol sites, effectively "capping" them and allowing the drug molecule to partition based on polarity rather than ionic attraction.

Standard Operating Protocols (SOPs)

Protocol A: The "Ammonia Shift" (Primary System)

Best for: General screening of crude reaction mixtures and free bases.

This system utilizes the immiscibility gap between Dichloromethane (DCM) and aqueous ammonia to create a saturated, basic vapor phase.

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH) - HPLC Grade

  • Ammonium Hydroxide (

    
    , 25-30% aqueous solution)
    

Methodology:

  • Prepare the Base Solvent: Mix DCM and MeOH in a 9:1 ratio.

  • The Saturation Step: To 100 mL of this mixture, add 10 drops (approx. 0.5 mL) of aqueous

    
    .
    
  • Shake and Vent: Shake vigorously in a separating funnel. Note: You are saturating the organic layer with ammonia. A small aqueous layer may form at the top; do not use this layer.

  • Chamber Prep: Pour the lower organic layer into the TLC chamber. Insert a filter paper wick and let it equilibrate for 15 minutes.

  • Elution: Spot the conjugate. If the spot streaks, increase the MeOH content to 15% (85:15 ratio) and repeat the ammonia saturation.

Validation Metric: The spot should appear compact and oval. If it looks like a "comet" with a tail, the silanols are not fully suppressed—proceed to Protocol B.

Protocol B: The "TEA Deactivation" (High-Affinity System)

Best for: Stubbornly streaking compounds or highly lipophilic linkers.

Triethylamine (TEA) is a stronger base and more organic-soluble than ammonia, providing more aggressive silanol blocking.

Reagents:

  • Triethylamine (TEA)

  • Ethyl Acetate (EtOAc) or DCM

  • Methanol[2][3]

Methodology:

  • Pre-treatment (Optional but Recommended): Run a blank TLC plate in a chamber containing 5% TEA in DCM to the top. Dry the plate. This "pre-neutralizes" the silica.

  • Mobile Phase Preparation: Prepare a mixture of DCM : MeOH : TEA (94 : 5 : 1) .

    • Variation: For more polar conjugates, use DCM : MeOH : TEA (89 : 10 : 1) .

  • Elution: Run the plate.

  • Drying: Critical Step. You must dry the plate with a heat gun or in a vacuum oven for 5-10 minutes to evaporate the TEA. If TEA remains, it will darken the entire background under UV light and interfere with dragendorff stains.

Visualization & Detection Logic

Piperazine-quinoline conjugates offer two distinct handles for detection.

Detection MethodTarget MoietyVisual ResultNotes
UV (254 nm) Quinoline RingDark spot on Green backgroundNon-destructive.[4] Primary method.[5]
UV (365 nm) Quinoline RingBlue/Cyan FluorescenceHighly specific to the quinoline conjugation.
Dragendorff’s Reagent Tertiary Amines (Piperazine)Orange/Red spot on Yellow backgroundDestructive. Confirms the presence of the piperazine nitrogen.
Iodine Chamber General OrganicBrown/Yellow spotReversible. Good for checking non-UV active impurities (e.g., linker precursors).

Troubleshooting & Optimization

Use this table to diagnose chromatographic failures.

ObservationDiagnosisCorrective Action
Spot stays at baseline (

)
Compound is too polar or formed a salt.[4]1. Increase MeOH to 20%. 2. Add 1%

directly to the sample vial before spotting to free-base it.
"Comet" tailing (Streaking) Silanol interaction is active.Switch from Protocol A (

) to Protocol B (TEA). Ensure chamber is fully saturated.[4]
Spot runs with solvent front (

)
System too polar.Switch base solvent from MeOH/DCM to EtOAc/Hexane (with 1% TEA).
"Ghost" spots (faint secondary spots) Decomposition on silica.Silica is too acidic. Use Alumina (Basic) plates or 2D-TLC to confirm decomposition.

Decision Tree: Solvent System Selection

The following logic flow ensures you select the correct system with minimal wasted sample.

SolventSelection Start START: Crude Piperazine-Quinoline Mix CheckUV Check UV (254nm) & Solubility Start->CheckUV TestStandard Test: 10% MeOH / DCM CheckUV->TestStandard Obs_Streak Observation: Streaking/Tailing? TestStandard->Obs_Streak Obs_Base Observation: Stays at Baseline? Obs_Streak->Obs_Base No AddBase Action: Add 1% NH4OH (Protocol A) Obs_Streak->AddBase Yes (Minor) AddTEA Action: Add 1% TEA (Protocol B) Obs_Streak->AddTEA Yes (Severe) IncreasePol Action: Increase MeOH to 20%+ Obs_Base->IncreasePol Yes ReducePol Action: Switch to EtOAc/Hexane + TEA Obs_Base->ReducePol Rf > 0.8 Success SUCCESS: Compact Spot (Rf 0.3 - 0.6) Obs_Base->Success No (Rf good) AddBase->Success AddTEA->Success IncreasePol->Success ReducePol->Success

Figure 1: Logic flow for selecting the optimal mobile phase based on initial TLC behavior.

References

  • BenchChem. (2025).[4][6] Purification of Piperazine-Containing Compounds: Troubleshooting & Optimization. Retrieved from

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN108. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (See Table 6 for solvent systems).[3] Retrieved from

  • Royal Society of Chemistry. (2015). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation. Electronic Supplementary Information.[7] Retrieved from

  • Biotage. (2023).[8] Is there an easy way to purify organic amines? Flash Purification Blog. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Methyl-4-(piperazine-1-carbonyl)quinoline

Status: Operational Ticket ID: SOL-QZN-004 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary & Compound Analysis Welcome to the technical support hub for 2-Methyl-4-(piperazine-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-QZN-004 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Analysis

Welcome to the technical support hub for 2-Methyl-4-(piperazine-1-carbonyl)quinoline . Users frequently encounter solubility difficulties with this compound due to its "brick dust" physicochemical profile—a high melting point aromatic core coupled with a polar, ionizable tail.

Chemical Diagnosis:

  • Hydrophobic Core: The 2-methylquinoline moiety is planar and lipophilic, driving strong crystal lattice energy (poor water solubility).

  • Ionizable Handle: The piperazine ring is the key to solubility. However, because one nitrogen is involved in an amide bond (carbonyl linker), it is non-basic. Only the distal secondary amine remains basic.

  • The "pKa Cliff": The electron-withdrawing effect of the carbonyl group lowers the pKa of the distal nitrogen to approximately 7.5–8.0 (compared to ~9.8 in free piperazine).

    • Consequence: At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, leading to precipitation.

Module 1: pH Manipulation & Salt Formation

User Query: "I dissolved the compound in DMSO, but it precipitates immediately when I dilute it into PBS (pH 7.4). Why?"

Technical Explanation: You are experiencing pH-dependent phase separation . In DMSO, the compound is solvated molecularly. Upon addition to PBS (pH 7.4), the pH is near the compound's pKa. The uncharged (neutral) species dominates, which has negligible aqueous solubility (<10 µg/mL). To dissolve this compound in water, you must protonate the distal nitrogen.

Protocol: Acid Titration & Buffer Selection

Objective: Shift the equilibrium to the cationic (soluble) form.

  • Target pH: Maintain pH < 5.5 for stock solutions.

  • Recommended Acids:

    • First Line: 0.1 M Hydrochloric Acid (HCl).

    • Second Line (for stability): Methanesulfonic acid (Mesylate salt) often yields better stability for quinolines than HCl.

  • Workflow:

    • Suspend 10 mg of compound in 9 mL of water (it will be cloudy).

    • Slowly add 1.0 M HCl dropwise while stirring.

    • Monitor clarity. Once clear, measure pH.

    • Critical Step: If the solution clears at pH 3 but precipitates when back-titrated to pH 7, do not use PBS . Switch to Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) for animal dosing vehicles.

Visual Logic: The Protonation Equilibrium

SaltEquilibrium FreeBase Neutral Free Base (Insoluble in Water) Predominant at pH > 8 Protonation Acid Addition (H+) FreeBase->Protonation + HCl / Mesylate Precipitation Precipitation Event (Crash Out) FreeBase->Precipitation In Aqueous Media Cation Protonated Salt (Soluble Cation) Predominant at pH < 6 Protonation->Cation Solubilization Cation->FreeBase Add NaOH / PBS (pH 7.4)

Caption: Figure 1. The reversibility of salt formation. Diluting a stable acidic stock into a neutral buffer triggers immediate precipitation.

Module 2: Cosolvent Systems (Stock Solutions)

User Query: "I cannot use acidic buffers for my cell assay. How do I keep it soluble at neutral pH?"

Technical Explanation: When pH adjustment is contraindicated (e.g., cell culture), you must lower the dielectric constant of the solvent to accommodate the hydrophobic quinoline ring. A binary or ternary cosolvent system is required.

Troubleshooting Guide: The "Crash-Out" Effect

Avoid simple DMSO-to-Water dilutions. The "Solubility Power" drops non-linearly.

Recommended Ternary System (Vehicle for IP/IV Dosing):

Component Function Concentration (% v/v)
DMSO Primary Solubilizer 5% - 10%
PEG 400 Interface Stabilizer 30% - 40%

| Water / Saline | Bulk Solvent | 50% - 65% |

Step-by-Step Preparation Protocol:

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO (Stock A). Concentration: 20x final target.

  • Add PEG 400 to Stock A. Vortex thoroughly. The solution may warm slightly.

  • Slowly Add Water/Saline dropwise to the DMSO/PEG mix while vortexing.

    • Warning: Adding the organic mix into the water often causes rapid precipitation.[1] Always add water to the organic phase slowly.

Module 3: Advanced Formulation (Cyclodextrins)

User Query: "I need a non-toxic vehicle for high-dose rodent studies. DMSO is causing toxicity."

Technical Explanation: Cyclodextrins (CDs) are the gold standard for quinoline derivatives. The hydrophobic quinoline ring fits inside the CD cavity, while the hydrophilic exterior interacts with water. This "molecular encapsulation" prevents the drug from seeing the water, bypassing the pH issue entirely.

Recommendation: Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) is superior to standard β-CD due to higher water solubility and renal safety.

Protocol: Phase Solubility Encapsulation
  • Preparation of Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in purified water or 50 mM Citrate Buffer (pH 5).

  • Addition: Add excess 2-Methyl-4-(piperazine-1-carbonyl)quinoline to the vehicle.

  • Equilibration: Shake/rotate at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solids.

  • Validation: Analyze filtrate by HPLC to determine maximum soluble concentration.

Visual Logic: Solubility Decision Tree

SolubilityTree Start Start: 2-Methyl-4-(piperazine-1-carbonyl)quinoline App Intended Application? Start->App InVitro In Vitro / HTS App->InVitro InVivo In Vivo (Animal Dosing) App->InVivo DMSO Dissolve in 100% DMSO Dilute < 1% in Media InVitro->DMSO Route Route of Admin? InVivo->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) / IP Route->IV Salt Use Salt Form (HCl/Mesylate) in Water or Methylcellulose Oral->Salt CD 20% SBE-beta-Cyclodextrin (pH adjusted to 5.0) IV->CD Preferred Cosolvent 10% DMSO / 40% PEG400 / 50% Saline IV->Cosolvent Alternative

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Sonication helps break crystal lattices, but if the thermodynamic solubility is exceeded (supersaturation), the compound will re-precipitate within hours. If you must sonicate for >10 minutes, your solvent system is likely inadequate. Switch to the Cyclodextrin method.

Q: Is the amide bond stable in acidic conditions? A: Quinoline-4-carboxamides are generally stable at pH 2–6 at room temperature. However, avoid prolonged storage (weeks) in strong acid (pH < 1) or strong base (pH > 10) to prevent hydrolysis of the amide linker [1].

Q: Why does my solution turn yellow over time? A: Quinolines are prone to N-oxidation or photo-degradation upon light exposure. Always store stock solutions in amber vials and minimize light exposure during handling [2].

References

  • Piperazine Linker Chemistry & pKa Shifts

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: Royal Society of Chemistry (Med. Chem. Commun.)
    • Significance: Establishes that N-acylation of piperazine lowers the pKa of the distal nitrogen, necessitating lower pH for solubiliz
    • URL:[Link]

  • Quinoline Solubility & Stability

    • Title: Quinoline and its derivatives: Synthesis and biological applications.[2][3][4]

    • Source: International Journal for Multidisciplinary Research (IJFMR)[4]

    • Significance: Details the hydrophobic "brick dust" nature of the quinoline scaffold and its sensitivity to oxid
    • URL:[Link]

  • Cyclodextrin Complexation Strategies

    • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[5]

    • Source: MDPI (Molecules)
    • Significance: Validates the use of SBE-β-CD for solubilizing hydrophobic arom
    • URL:[Link]

  • Cosolvent Systems (PEG/DMSO)

    • Title: Cosolvent and Complex
    • Source: Pharma Excipients[6]

    • Significance: Provides the theoretical basis for the DMSO/PEG400/W

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Quinoline-4-Carboxamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinoline-4-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline-4-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this important class of compounds. The synthesis is typically a two-stage process: formation of the quinoline-4-carboxylic acid core, followed by an amide coupling reaction. Yield loss can occur at either stage. This document provides a structured, question-and-answer approach to diagnose and resolve common experimental issues, grounding all recommendations in established chemical principles.

Part A: Troubleshooting the Quinoline-4-Carboxylic Acid Precursor Synthesis

The most direct and common route to quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] Low yields in this step are a frequent challenge and can often be traced back to several key factors.[2]

Frequently Asked Questions (FAQs): The Pfitzinger Reaction
Q1: My Pfitzinger reaction is giving a very low yield or failing completely. What are the most common causes?

Low yields in the Pfitzinger synthesis often stem from three primary areas: the initial ring-opening of isatin, the subsequent condensation and cyclization, or the final work-up.[3][4]

  • Incomplete Isatin Ring-Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate (an isatinate).[1][5] If this step is incomplete, the subsequent condensation cannot proceed efficiently.

    • Causality: Insufficient base concentration or a short reaction time at this initial stage can leave a significant amount of isatin unreacted.

    • Solution: Ensure at least one equivalent of a strong base (e.g., KOH or NaOH) is used.[6] It is often beneficial to stir the isatin with the base in the solvent (e.g., ethanol/water) for a period (e.g., 1 hour) before adding the carbonyl compound to ensure complete formation of the isatinate intermediate.[1]

  • Suboptimal Reaction Conditions: The condensation and cyclization steps are sensitive to temperature and solvent.

    • Causality: Traditional methods often require high temperatures (reflux) for extended periods to drive the dehydration and aromatization steps.[7] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[8][9]

    • Solution: Monitor the reaction temperature closely. If conventional heating leads to decomposition, consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times (e.g., from hours to minutes) and often improves yields by providing rapid, uniform heating.[1][10]

  • Side Reactions of the Carbonyl Compound: The α-methylene ketone or aldehyde is susceptible to self-condensation (e.g., aldol condensation) under the strongly basic conditions of the Pfitzinger reaction.[11]

    • Causality: This competing reaction consumes the carbonyl starting material, directly reducing the potential yield of the desired quinoline.

    • Solution: While difficult to eliminate completely, ensuring the isatinate is fully formed before adding the carbonyl compound can help. Adding the carbonyl compound slowly to the reaction mixture may also minimize its self-condensation.

  • Improper Work-up and Product Isolation: The product of the Pfitzinger reaction is a carboxylic acid, which typically exists as its carboxylate salt (e.g., potassium salt) in the basic reaction mixture.[1]

    • Causality: Incorrect pH during acidification will result in incomplete precipitation of the product, leaving a significant portion dissolved in the aqueous layer.

    • Solution: After the reaction is complete, cool the mixture and perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compounds and other neutral impurities.[1] Subsequently, cool the aqueous layer in an ice bath and carefully acidify with an acid like HCl or acetic acid to a pH of approximately 4-5 to ensure complete precipitation of the quinoline-4-carboxylic acid.[1]

Q2: I'm observing a lot of dark, tarry material in my reaction flask. How can I minimize this?

Tar formation is a classic sign of product or reactant decomposition under harsh reaction conditions.[12]

  • Cause: This is often due to prolonged exposure to high temperatures and strong bases. The highly conjugated intermediates and the final product can be susceptible to polymerization or degradation.

  • Troubleshooting Steps:

    • Reduce Reaction Time: Employ microwave synthesis to shorten the exposure to high temperatures.[1]

    • Optimize Temperature: Systematically lower the reflux temperature in 10°C increments to find a balance between reaction rate and stability.

    • Ensure Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

Workflow and Visualization

The following diagram outlines a systematic approach to troubleshooting low yields in the Pfitzinger synthesis.

Pfitzinger_Troubleshooting start Low Yield in Pfitzinger Reaction check_hydrolysis Step 1: Verify Isatin Hydrolysis start->check_hydrolysis sub_hydrolysis1 Is base strength/conc. adequate? (e.g., KOH, NaOH) check_hydrolysis->sub_hydrolysis1 sub_hydrolysis2 Was isatin pre-stirred with base before adding carbonyl compound? check_hydrolysis->sub_hydrolysis2 check_conditions Step 2: Evaluate Reaction Conditions sub_conditions1 Is temperature optimal? (Avoid excessive heat/tarring) check_conditions->sub_conditions1 sub_conditions2 Consider Microwave Synthesis for reduced time and improved yield. check_conditions->sub_conditions2 check_workup Step 3: Review Work-up & Isolation sub_workup1 Was pH correctly adjusted (pH 4-5) for precipitation? check_workup->sub_workup1 sub_workup2 Was an initial extraction performed to remove neutral impurities? check_workup->sub_workup2 solution_found Yield Improved sub_hydrolysis2->check_conditions sub_conditions2->check_workup sub_workup2->solution_found

Caption: A general troubleshooting workflow for the Pfitzinger reaction.

Protocol 1: Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from established microwave-assisted procedures that have been shown to improve yields.[1]

  • Preparation: In a microwave-safe reaction vessel, add isatin (1.0 eq).

  • Base Addition: Add a 33% aqueous solution of potassium hydroxide (KOH) (approx. 2.5 eq).

  • Carbonyl Addition: To this solution, add the appropriate carbonyl compound containing an α-methylene group (1.0 - 1.2 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a temperature of 120-140°C. Monitor pressure to ensure it remains within the vessel's limits.

  • Work-up: After irradiation, cool the vessel to room temperature. Pour the reaction mixture into an ice-water mixture.

  • Purification: Perform an extraction with diethyl ether or ethyl acetate to remove any unreacted carbonyl compound.

  • Precipitation: Cool the remaining aqueous layer in an ice bath and acidify with 1M HCl or acetic acid to pH 4-5 to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the final quinoline-4-carboxylic acid.

Part B: Troubleshooting the Amide Coupling Reaction

Once a good yield of pure quinoline-4-carboxylic acid has been achieved, the final step is the amide bond formation. Low yields here are common and are almost always related to the method of carboxylic acid activation or the reaction conditions. Simply mixing a carboxylic acid and an amine will result in an acid-base reaction to form a stable ammonium carboxylate salt, not an amide.[13] Therefore, a coupling agent is required.

Frequently Asked Questions (FAQs): Amide Coupling
Q3: My amide coupling reaction using EDC/HOBt is inefficient. What factors should I investigate?

The combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a very common and effective method for amide bond formation.[10][14] If yields are low, consider the following:

  • Reagent Quality and Stoichiometry:

    • Causality: EDC is water-soluble and can hydrolyze over time if not stored properly. HOBt is often supplied as a hydrate, and the water can interfere with the reaction. Anhydrous versions are preferred. Incorrect stoichiometry will lead to incomplete activation of the carboxylic acid.

    • Solution: Use fresh, high-quality EDC and anhydrous HOBt if possible. Ensure you are using a slight excess of the coupling agents (typically 1.1-1.5 equivalents of both EDC and HOBt relative to the carboxylic acid).

  • Presence of Water:

    • Causality: The activated intermediate, the O-acylisourea, is highly reactive and susceptible to hydrolysis.[13] Any water in the reaction (from solvents, reagents, or atmosphere) will convert the intermediate back to the starting carboxylic acid, directly reducing the yield.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM). Dry glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction pH and Base:

    • Causality: The amine nucleophile must be in its free base form to be reactive. If the reaction medium is acidic, the amine will be protonated and non-nucleophilic. The EDC coupling reaction itself can generate acidic byproducts.

    • Solution: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.5-2.0 equivalents). This will neutralize any acid present and ensure the amine remains reactive. Do not use nucleophilic bases like triethylamine if there is any chance of unreacted acyl chloride, as it can form a ketene.

  • Order of Addition:

    • Causality: The highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine.[10] This is a major pathway for yield loss.

    • Solution: The standard and most effective procedure is to pre-activate the carboxylic acid. First, dissolve the quinoline-4-carboxylic acid, HOBt, and the non-nucleophilic base (DIPEA) in the anhydrous solvent. Then, add EDC and stir for 15-30 minutes at 0°C or room temperature. This allows the HOBt to react with the O-acylisourea to form a more stable and rearrangement-resistant active ester. Finally, add the amine to the pre-activated mixture.

Q4: Are there alternatives to EDC/HOBt if my substrate is particularly difficult to couple?

Yes, several other coupling agents are available, each with slightly different properties. If you suspect the activation is the issue, you might consider a different class of reagent.

Coupling Agent(s)ClassKey Advantages & Considerations
EDC / HOBt CarbodiimideWater-soluble urea byproduct (easy removal). Mild conditions. Most common first choice.[10][14]
DCC / HOBt CarbodiimideInexpensive and effective. Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[13]
HATU / HOAt Uronium/Aminium SaltVery powerful and fast. Less prone to racemization for chiral substrates. Often works when EDC fails. More expensive.
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideHigh reactivity. Byproducts are water-soluble. Often used in industrial scale-up.
SOCl₂ or (COCl)₂ Acid Chloride FormationConverts the acid to a highly reactive acyl chloride. Not compatible with sensitive functional groups. Requires a stoichiometric base (e.g., pyridine, DIPEA) in the amidation step.[15]
Workflow and Visualization

This diagram illustrates the key decision points for optimizing the amide coupling step.

Amide_Coupling_Optimization start Low Yield in Amide Coupling check_reagents Check Reagents & Conditions start->check_reagents check_order Review Order of Addition check_reagents->check_order Reagents & conditions OK sub_reagents Are solvents anhydrous? Is EDC fresh? Is a non-nucleophilic base (DIPEA) present? check_reagents->sub_reagents check_agent Consider Alternative Coupling Agent check_order->check_agent Order of addition correct sub_order Was the carboxylic acid pre-activated with EDC/HOBt before adding the amine? check_order->sub_order solution_found Yield Improved check_agent->solution_found New agent successful sub_agent Try a more powerful agent like HATU or convert to acyl chloride if substrate allows. check_agent->sub_agent

Caption: Decision tree for optimizing the amide coupling reaction.

Protocol 2: General EDC/HOBt Coupling for Quinoline-4-carboxamide Synthesis

This protocol follows the best practice of pre-activating the carboxylic acid to minimize side reactions.[10][14]

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) and stir the mixture until all solids are dissolved.

  • Activation: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq) in one portion.

  • Pre-activation Stir: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture (neat if liquid, or as a solution in minimal anhydrous DMF).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure quinoline-4-carboxamide.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. Available at: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • Semantic Scholar. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Available at: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Quinolines-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. Available at: [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives... Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins | Request PDF. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors... ACS Omega. Available at: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus.... Available at: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers... ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Removing Unreacted Piperazine from Quinoline Scaffolds

Topic: Removing unreacted piperazine from quinoline reaction mixtures Content Type: Technical Support Center Guide The Challenge: Why Piperazine "Sticks" In nucleophilic aromatic substitution ( ) or Buchwald-Hartwig coup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted piperazine from quinoline reaction mixtures Content Type: Technical Support Center Guide

The Challenge: Why Piperazine "Sticks"

In nucleophilic aromatic substitution (


) or Buchwald-Hartwig couplings involving quinolines, piperazine is often used in excess (3–5 equivalents) to prevent dimerization (formation of 

-bis(quinolinyl)piperazine).

While effective for synthesis, this excess creates a downstream bottleneck. Piperazine is a "sticky" impurity due to:

  • High Polarity: With a logP of -1.50, it resists extraction into organic solvents, yet traces often entrain in the organic phase due to hydrogen bonding with the product.

  • Dual Basicity: It possesses two basic nitrogen centers (

    
    , 
    
    
    
    ), making it behave similarly to the basic quinoline-piperazine product.
  • Chromatographic Tailing: Its high polarity and basicity cause severe streaking on silica, masking the product.

This guide outlines three field-proven protocols to remove piperazine, ranked from standard workup to advanced scavenging.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the most efficient removal strategy for your specific reaction mixture.

PiperazineRemoval Start Crude Reaction Mixture (Quinoline-Piperazine Product + Excess Piperazine) SolubilityCheck Is the Product soluble in Ethyl Acetate or DCM? Start->SolubilityCheck WaterWash Method A: Aggressive Aqueous Partitioning (Relies on LogP difference) SolubilityCheck->WaterWash Yes (High LogP Product) PrecipCheck Is the Product soluble in Acetone? SolubilityCheck->PrecipCheck No / Poor Solubility HighPurity Is >99% purity required without chromatography? WaterWash->HighPurity Trace Piperazine Remains? AcetatePrecip Method B: Acetate Salt Precipitation (Specific Chemical Filter) PrecipCheck->AcetatePrecip Yes Scavenger Method C: Resin/Chemical Scavenging (Derivatization) PrecipCheck->Scavenger No / High Value Sample HighPurity->Scavenger Yes

Figure 1: Decision tree for selecting the optimal piperazine removal strategy based on product solubility and purity requirements.

Method A: The "LogP Swing" (Aqueous Partitioning)

Best for: Standard lipophilic quinoline products (LogP > 1.5). Mechanism: Exploits the massive hydrophilicity difference. Piperazine prefers water; substituted quinolines prefer organics.

The Protocol[1][2][3][4]
  • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for quinolines due to higher solubility, but EtOAc prevents emulsion formation better.

  • The "5x" Wash: Wash the organic phase 5 times with water.

    • Critical Step: Do not use brine initially. Brine increases the ionic strength of the aqueous layer, "salting out" the piperazine and forcing it back into the organic layer. Use pure water for the first 3 washes.

  • The Brine Finish: Perform a final wash with saturated brine to dry the organic layer.

  • Drying: Dry over

    
     and concentrate.
    
Troubleshooting Table: Method A
IssueCauseSolution
Emulsions Piperazine acts as a surfactant at the interface.Add a small amount of Methanol (2-5%) to the organic layer or filter the biphasic mixture through a Celite pad.
Product Loss Product is too polar (protonated).Ensure the aqueous wash pH is >10 (add dilute NaOH). This keeps the quinoline product neutral (organic soluble) while piperazine remains water-soluble due to its small size.

Method B: The Acetate Precipitation (Chemical Filtering)

Best for: Large-scale reactions or when the product is soluble in acetone. Mechanism: Piperazine forms a crystalline diacetate salt that is insoluble in acetone, while most quinoline derivatives remain in solution.

The Protocol[1][2][3][4]
  • Solvent Swap: Evaporate the reaction solvent and redissolve the crude residue in Acetone .

  • Acidification: Add Glacial Acetic Acid dropwise with vigorous stirring.

    • Stoichiometry: Add 2.5 equivalents relative to the estimated excess piperazine.

  • Precipitation: A white precipitate (Piperazine Diacetate) will form immediately.

  • Filtration: Cool the mixture to 0°C for 30 minutes, then filter off the solid.

  • Recovery: Concentrate the filtrate. The residue contains your product and excess acetic acid.

  • Neutralization: Redissolve in DCM and wash with saturated

    
     to remove residual acetic acid.
    

Expert Insight: This method typically removes >95% of piperazine before any chromatography is performed, significantly preserving column life.

Method C: Resin Scavenging (The "Polishing" Step)

Best for: Late-stage drug candidates where chromatography is difficult, or for removing the final <1% traces. Mechanism: Covalent capture. An electrophilic resin reacts with the nucleophilic secondary amine of piperazine.

The Protocol[1][2][3][4]
  • Selection: Use a Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde resin.

    • Why Isocyanate? It reacts rapidly with the secondary amine of piperazine to form an insoluble urea.

  • Stoichiometry: Add 2–3 equivalents of resin relative to the residual piperazine (determined by LCMS).

  • Incubation: Shake gently at room temperature for 4–12 hours.

    • Tip: Do not use magnetic stirring bars, as they can pulverize the resin beads, leading to filtration issues.

  • Filtration: Filter the mixture through a fritted glass funnel. The piperazine is trapped on the beads; the filtrate contains the pure product.

FAQ: Specific Scenarios

Q: My product is also a secondary amine. Won't the scavenger resin remove it too? A: Yes, it likely will. In this case, use Method A (Water Wash) but optimize the pH. Adjust the aqueous wash to pH 6.0 .

  • Reasoning: The quinoline nitrogen (

    
    ) and the internal piperazine nitrogen (
    
    
    
    ) makes the product basic. However, free piperazine (
    
    
    ) is more basic and vastly more hydrophilic. At pH 6, free piperazine is fully protonated (dication) and partitions 100% into water. The quinoline product may partially protonate but its lipophilic scaffold often keeps it in the organic layer.

Q: I see a "ghost peak" in HPLC that looks like piperazine but comes later. A: This is likely the dimer impurity (


-bis(quinolinyl)piperazine).
  • Prevention:[1] This forms when piperazine runs out. Ensure you use at least 3-4 equivalents of piperazine during the reaction.

  • Removal: This impurity is very lipophilic. It cannot be washed out. It must be removed via column chromatography (elutes much later than the product) or recrystallization from ethanol.

Q: Can I use acetic anhydride in solution instead of a resin? A: Yes. If you add acetic anhydride (1.1 equiv vs excess piperazine), it converts free piperazine to diacetylpiperazine .

  • Advantage:[1][2][3][4] Diacetylpiperazine is non-basic and extremely water-soluble (or easily separated on silica gel because it is an amide, not an amine).

  • Risk:[1][5] Ensure your product does not have other nucleophilic sites (OH, NH) that could be acetylated.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available at: [Link] (Accessed Oct 2025).

  • Organic Syntheses. 1-Benzylpiperazine: Acidic workup and salt formation strategies. Org.[1][5] Synth. 1959, 39, 4. Available at: [Link].

  • Wipf Group. Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[6] Available at: [Link].

Sources

Optimization

Technical Support Center: Preventing Oxidation of the Piperazine Moiety in Quinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of piperazine moiety oxidation in quinoline derivatives. Our focus is on providing practical, evidence-based solutions to ensure the stability and integrity of your compounds during synthesis, purification, and storage.

Introduction to the Challenge

Quinoline derivatives incorporating a piperazine ring are a cornerstone in modern medicinal chemistry, with applications ranging from anticancer to antipsychotic agents.[1][2][3] The piperazine moiety is often crucial for modulating physicochemical properties like solubility and for establishing key interactions with biological targets.[1][4] However, the nitrogen atoms within the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides and other degradation products.[5][6] This oxidative degradation can result in a loss of compound potency, altered pharmacological profiles, and inconsistent experimental results.[6][7][8] Understanding and mitigating this instability is paramount for successful research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the oxidation of piperazine moieties in quinoline derivatives.

Q1: What are the primary factors that cause the piperazine moiety to oxidize?

A1: The primary culprits are exposure to atmospheric oxygen, heat, light, and the presence of metal ions.[5][9] The nitrogen atoms in the piperazine ring are electron-rich and can be readily oxidized. This process can be accelerated by:

  • Heat: Elevated temperatures can provide the activation energy needed for oxidation reactions to occur.[9][10][11]

  • Light: Photo-oxidation can occur when the compound is exposed to certain wavelengths of light, particularly UV radiation.[5]

  • Metal Ions: Trace metal contaminants, such as copper (Cu²⁺) and iron (Fe²⁺), can act as catalysts, significantly speeding up the rate of oxidation.[10][12]

  • pH: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[5][13][14]

Q2: I'm observing a new, more polar peak in my HPLC analysis of a quinoline-piperazine compound. Could this be an N-oxide?

A2: Yes, this is a strong indication of oxidation. N-oxides are generally more polar than their parent amine compounds, which results in earlier retention times on reverse-phase HPLC columns.[6] To confirm the identity of this new peak, we recommend coupling your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will reveal the molecular weight of the impurity. An increase of 16 atomic mass units compared to the parent compound is characteristic of N-oxide formation.

Q3: How can I prevent oxidation during routine storage of my solid compounds and solutions?

A3: Proper storage is your first line of defense.

  • Inert Atmosphere: For highly sensitive compounds, store them under an inert atmosphere like argon or nitrogen to displace oxygen.[5][6]

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to protect against photo-oxidation.[5][6]

  • Temperature Control: Store compounds in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is often recommended, but always consult the compound's specific data sheet.[6]

  • Sealed Containers: Ensure containers are tightly sealed to minimize exposure to air and moisture.[6]

Q4: Are there any chemical additives I can use to prevent oxidation in my solutions?

A4: Yes, several additives can be effective:

  • Antioxidants: Incorporating antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can inhibit oxidative degradation.[5][6][15][16][17]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[5]

Troubleshooting Guide: From Synthesis to Analysis

This section provides a structured approach to identifying and solving oxidation-related issues at different stages of your workflow.

Problem 1: Degradation During Chemical Synthesis

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, difficult-to-separate byproducts.

  • Discoloration of the reaction mixture.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Atmospheric Oxygen Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.By displacing oxygen, you remove a key reactant in the oxidation process.
High Reaction Temperature If the reaction allows, consider running it at a lower temperature for a longer duration.High temperatures accelerate the rate of all chemical reactions, including unwanted oxidation.[9]
Metal Contamination Use high-purity, metal-free solvents and reagents. If metal catalysis is suspected from a specific reagent, consider adding a chelating agent like EDTA.Trace metals can act as potent catalysts for oxidation.[10] Chelating agents bind to these metals, rendering them inactive.[5]
Oxidizing Reagents or Byproducts Carefully review your synthetic route to identify any reagents that could act as oxidants. Ensure that any reactions that produce oxidizing byproducts are thoroughly quenched.Unintended oxidizing species can directly lead to the degradation of the piperazine moiety.
Problem 2: Compound Degradation During Work-up and Purification

Symptoms:

  • Appearance of new impurities in the crude product after work-up, as observed by TLC or LC-MS.

  • Difficulty in obtaining a pure product despite multiple purification steps.

  • The purified compound re-degrades upon standing.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Prolonged Exposure to Air and Light Minimize the time the compound is exposed to the atmosphere and light during extraction, concentration, and chromatography. Use amber glassware or cover equipment with aluminum foil.Limiting exposure time reduces the opportunity for photo- and air-induced oxidation to occur.[5]
Acidic or Basic Conditions Neutralize the product as soon as possible after acidic or basic extractions. Be mindful of the pH of your chromatography mobile phase.Extreme pH values can sometimes promote the degradation of piperazine derivatives.[5]
Residual Oxidizing Agents Ensure that any oxidizing agents used in the synthesis are completely removed or quenched before proceeding with purification.Even trace amounts of residual oxidants can cause significant degradation over time.
Problem 3: Instability During Storage and Analysis

Symptoms:

  • A previously pure compound shows new impurity peaks in subsequent HPLC analyses.[6]

  • Inconsistent results in biological assays.[6]

  • Physical changes in the sample, such as discoloration or clumping.[6]

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Improper Storage Conditions Store solid samples and solutions in tightly sealed, light-resistant containers under an inert atmosphere, and at the recommended temperature.[5][6]This minimizes exposure to oxygen, light, and moisture, which are key drivers of degradation.
Reactive Solvent For solutions, choose a stable, high-purity solvent. Some solvents can degrade over time to form peroxides, which are potent oxidizing agents.The choice of solvent can significantly impact the long-term stability of the dissolved compound.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.Freeze-thaw cycles can introduce atmospheric oxygen into the solution and accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify N-Oxide

This protocol is designed to intentionally degrade your quinoline-piperazine compound to confirm the identity of potential oxidative degradation products.[5][18]

Materials:

  • Your quinoline-piperazine compound

  • Hydrogen peroxide (3% solution)

  • HPLC-grade methanol or acetonitrile

  • HPLC system with UV and/or MS detector

Procedure:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in methanol or acetonitrile.

  • In a clean vial, mix a portion of your stock solution with an equal volume of 3% hydrogen peroxide.

  • Allow the mixture to stand at room temperature, protected from light, for a set period (e.g., 2, 8, or 24 hours).

  • At each time point, withdraw an aliquot of the solution and dilute it with the mobile phase for HPLC analysis.

  • Analyze the stressed sample by HPLC-UV and/or LC-MS, alongside an unstressed sample of your compound for comparison.

  • Analysis: Look for the appearance of a new, earlier-eluting peak in the chromatogram of the stressed sample. In the mass spectrum, this peak should have an m/z that is 16 units higher than the parent compound, confirming its identity as the N-oxide.

Protocol 2: Use of N-Protecting Groups

In some synthetic routes, it may be beneficial to temporarily protect the piperazine nitrogens to prevent oxidation. The tert-butoxycarbonyl (Boc) group is a common choice.[1]

General Procedure for Boc Protection:

  • Dissolve the piperazine-containing starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 2.2 equivalents, depending on whether you want to protect one or both nitrogens) and a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the Boc-protected compound by column chromatography.

Deprotection: The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.[1]

Visualizing the Problem and Solutions

To better understand the concepts discussed, the following diagrams illustrate the oxidation pathway and a decision-making workflow for troubleshooting.

Oxidation_Mechanism cluster_0 Oxidation of Piperazine Moiety Parent Quinoline-Piperazine (Parent Compound) N_Oxide Piperazine N-Oxide (Degradation Product) Parent->N_Oxide Oxidation Oxidants [O] (O₂, H₂O₂, Light, Metal Ions) Oxidants->N_Oxide Further_Degradation Further Degradation Products N_Oxide->Further_Degradation Potential

Caption: Mechanism of piperazine oxidation.

Troubleshooting_Workflow Start Instability Observed (e.g., new HPLC peak) Identify Identify Impurity (LC-MS) Start->Identify IsOxidation Is it Oxidation? (e.g., +16 amu) Identify->IsOxidation ReviewStorage Review Storage & Handling Procedures IsOxidation->ReviewStorage Yes ReviewReaction Review Synthesis & Work-up Conditions IsOxidation->ReviewReaction Yes OtherDegradation Investigate Other Degradation Pathways IsOxidation->OtherDegradation No ImplementStorage Implement Protective Measures: - Inert Atmosphere - Light Protection - Temperature Control ReviewStorage->ImplementStorage End Problem Solved ImplementStorage->End ImplementReaction Implement Protective Measures: - Degas Solvents - Use Antioxidants/Chelators - Consider Protecting Groups ReviewReaction->ImplementReaction ImplementReaction->End

Caption: Troubleshooting decision workflow.

We trust this guide will be a valuable resource in your research endeavors. By understanding the mechanisms of piperazine oxidation and implementing these preventative and troubleshooting strategies, you can ensure the quality and reliability of your experimental data.

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Pranith, et al.
  • Benchchem.
  • Sharma, R., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Tan, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Begum, S., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry, 32(9), 2105-2112. [Link]

  • Giermaziak, W., et al. (2006). PRELIMINARY EVALUATION OF ANTIOXIDANT ACTIVITY OF SOME 1-(PHENOXYETHYL)-PIPERAZINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 19-24.
  • Van Der Mey, M., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Belbasi, Z., et al. (2018). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Analytical Chemistry, 90(15), 9131–9138. [Link]

  • Vassileva, P., et al. (2019). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Pharmacia, 66(3), 131-137. [Link]

  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Analytical Methods. (2013, October 21).
  • Iacobazzi, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 249. [Link]

  • Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 2(3), 1-10.
  • Sexton, A. (2012). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia, 23, 123-131. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide-based drug discovery: a new wave of opportunities. Chemical Reviews, 111(11), 6647-6703. [Link]

  • Chen, K., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Ramezanpour, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 507–516. [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2291–2307. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. [Link]

  • Feenstra, K. A., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. [Link]

  • Wu, X., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(43), 27869–27891. [Link]

  • Çakmak, O., et al. (2020). Novel piperazine and morpholine substituted quinolines: Selective synthesis through activation of 3,6,8-tribromoquinoline, characterization and their some metabolic enzymes inhibition potentials. Journal of Molecular Structure, 1222, 128666. [Link]

  • Gaspar, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7057. [Link]

Sources

Troubleshooting

Technical Support Center: Selective N-Acylation of Piperazine

Current Status: Online Topic: Minimizing Side Reactions (Di-acylation & Polymerization) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Topic: Minimizing Side Reactions (Di-acylation & Polymerization) Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 5, 2026

Executive Summary: The Selectivity Challenge

Piperazine is a symmetric diamine with two equivalent secondary amine sites. The core challenge in N-acylation is kinetic selectivity . Once the first nitrogen is acylated to form an amide, the nucleophilicity of the second nitrogen is reduced (due to the electron-withdrawing nature of the amide carbonyl), but not sufficiently to prevent a second reaction under standard conditions.

Without intervention, a stoichiometric 1:1 reaction often yields a statistical mixture:

  • ~50% Mono-acylated product (Desired)

  • ~25% Di-acylated impurity (Waste)

  • ~25% Unreacted Piperazine (Recovery needed)

This guide provides the protocols and troubleshooting logic to shift this distribution toward >90% mono-acylation.

Mechanism & Theory: The "Proton Protection" Concept

To achieve selectivity without expensive protecting groups (like Boc), we exploit the


 difference between the two nitrogen atoms.
  • 
     (Dication 
    
    
    
    Monocation):
    ~5.35
  • 
     (Monocation 
    
    
    
    Free Base):
    ~9.73

The Strategy: By controlling the pH or stoichiometry to favor the Monocation (


) , we effectively "protect" one nitrogen with a proton. The monocation possesses one protonated, non-nucleophilic ammonium site and one free, nucleophilic amine site.
Visualization: Reaction Pathways & Selectivity

PiperazineSelectivity cluster_conditions Reaction Environment Pip Piperazine (Free Base) High Nucleophilicity Mono Mono-Acyl Piperazine Reduced Nucleophilicity Pip->Mono Rxn 1 (Fast) Di Di-Acyl Piperazine (Undesired Byproduct) Mono->Di Rxn 2 (Competitive) PipH Piperazine Monocation (Ideal Species) PipH->Mono Selective Path (One N blocked by H+)

Figure 1: Reaction pathway showing the "Proton Protection" strategy (Yellow Node) bypassing the competitive di-acylation pathway.

Standard Operating Protocols (SOPs)

Choose your protocol based on your substrate cost and purity requirements.

Protocol A: The "In-Situ Mono-Salt" Method (Recommended for Scale-up)

Best for: Low-cost starting materials, avoiding chromatography.

This method generates the piperazine monohydrochloride in situ, ensuring that at any given moment, the majority of piperazine molecules have one nitrogen "blocked" by a proton.

  • Preparation: Dissolve Piperazine (10 mmol) and Piperazine Dihydrochloride (10 mmol) in water (or a water/dioxane mix). This creates a buffer of Piperazine Monohydrochloride.

  • Activation: In a separate vessel, activate your carboxylic acid (10 mmol) with CDI (1,1'-Carbonyldiimidazole) or use an acid chloride.

  • Addition: Add the activated acyl species dropwise to the piperazine salt solution.

  • Workup (Critical):

    • The reaction mixture is acidic/neutral.[1][2] The mono-acylated product is likely protonated.[2][3]

    • Wash the aqueous layer with Ethyl Acetate (removes non-basic impurities and di-acylated byproducts, which are less polar).

    • Basify the aqueous layer to pH >12 using NaOH.

    • Extract the free base mono-acyl piperazine into DCM or Ethyl Acetate.

Protocol B: The "N-Boc" Strategy (High Purity)

Best for: Precious acylating agents, drug discovery libraries.

  • Protection: React piperazine (excess, 2-3 eq) with

    
     (1 eq) in DCM.
    
  • Purification: Isolate N-Boc-piperazine. (Di-Boc is non-polar; Unreacted piperazine is very polar/water-soluble).

  • Acylation: React N-Boc-piperazine with your acid chloride/coupling agent.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to remove the Boc group.

Troubleshooting Guide

Scenario 1: "I am seeing >30% Di-acylated product."
Potential CauseDiagnostic QuestionCorrective Action
Inverse Addition Did you add the amine to the acid chloride?STOP. Always add the acid chloride slowly to the amine. High local concentration of acylating agent favors di-acylation.
High pH Did you use a strong base (TEA/DIPEA) in excess?Switch to Protocol A . Strong bases deprotonate the formed mono-amide, making it nucleophilic again.
Concentration Is the reaction too concentrated (>0.5 M)?Dilute to 0.1 M or lower . High dilution favors mono-reaction statistically.
Scenario 2: "My yield is very low (<20%), but I don't see side products."
Potential CauseDiagnostic QuestionCorrective Action
Water Solubility Did you discard the aqueous layer?Recovery: Mono-acyl piperazines are highly polar. Saturate the aqueous layer with NaCl (salting out) and extract with CHCl3/Isopropanol (3:1).
Hydrolysis Using Acid Chlorides in wet solvent?Ensure solvents are anhydrous .[4][5] If using Protocol A (water), ensure the acylating agent is stable enough (e.g., use CDI or active esters, not highly reactive acid chlorides).
Scenario 3: "The reaction turned into a solid gel."
  • Cause: Polymerization. If you are using a bifunctional acylating agent (e.g., a diacid chloride), you are making a nylon-like polymer.

  • Fix: Ensure your acylating agent is strictly monofunctional. If it is monofunctional, the solid is likely the Piperazine Hydrochloride salt . This is normal. Add more solvent or water to dissolve it during workup.

Decision Tree: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route for your specific constraints.

MethodSelection Start Start: Select Method IsReagentPrecious Is the Acylating Agent Expensive/Precious? Start->IsReagentPrecious YesPrecious Yes IsReagentPrecious->YesPrecious NoPrecious No IsReagentPrecious->NoPrecious BocRoute Use Protocol B: N-Boc Protection (Guarantees 1:1 stoichiometry) YesPrecious->BocRoute IsScaleLarge Is Scale > 10 grams? NoPrecious->IsScaleLarge YesScale Yes IsScaleLarge->YesScale NoScale No IsScaleLarge->NoScale SaltRoute Use Protocol A: In-Situ Mono-Salt (Cost-effective, good selectivity) YesScale->SaltRoute ExcessRoute Use Excess Piperazine (5 eq) + Slow Addition (Fastest, requires extraction) NoScale->ExcessRoute

Figure 2: Decision matrix for selecting the optimal N-acylation protocol.

Frequently Asked Questions (FAQs)

Q: Can I use DCC or EDC coupling for piperazine acylation? A: Yes, but be cautious. Urea byproducts (from DCC) can be difficult to separate from polar piperazine derivatives. We recommend CDI (Carbonyldiimidazole) because the byproducts (imidazole and CO2) are easily removed during aqueous workup [9].

Q: How do I remove excess piperazine if I use the "Excess Method"? A: Piperazine is very soluble in water and has a low boiling point relative to many amides.

  • High Vacuum: It can often be sublimed off (if the product is non-volatile).

  • Water Wash: Dissolve the crude in EtOAc and wash 5x with water. The partition coefficient heavily favors water for unsubstituted piperazine.

Q: Why not just use 1 equivalent of acid chloride and 1 equivalent of piperazine? A: This invariably leads to the "25/50/25" statistical mixture. The second amine site on the mono-product is still nucleophilic enough to react with the highly reactive acid chloride, especially if mixing is not instantaneous (local hotspots).

References

  • BenchChem. Technical Support Center: Selective Mono-acylation of Piperazine. (2025).[1][2][4][5][6] Retrieved from 2

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. Retrieved from 6

  • Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry (2011).[7] Retrieved from 7

  • ResearchGate. Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives. Retrieved from 3

  • National Institutes of Health (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[8] Retrieved from 8

Sources

Optimization

Strategies for enhancing metabolic stability of quinoline carboxamides

Technical Support Center: Quinoline Carboxamide Stability Optimization Ticket ID: #QC-MET-STAB-001 Status: Open Agent: Dr. Alex V., Senior Application Scientist Welcome to the Quinoline Stability Support Hub You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Carboxamide Stability Optimization Ticket ID: #QC-MET-STAB-001 Status: Open Agent: Dr. Alex V., Senior Application Scientist

Welcome to the Quinoline Stability Support Hub

You are likely here because your lead quinoline carboxamide candidate is showing high intrinsic clearance (


) in liver microsomes or hepatocytes.[1] This is a common bottleneck for this scaffold, which is privileged in kinase inhibition (e.g., Lenvatinib, Cabozantinib) but prone to specific metabolic liabilities.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your molecule is unstable and provide medicinal chemistry strategies to fix it.

Part 1: The Diagnostic Phase (Troubleshooting)

Before synthesizing new analogs, you must identify the metabolic culprit. Standard microsomal assays often give incomplete data for quinolines.

Diagnostic Decision Tree

User Issue: "My compound degrades rapidly in hepatocytes, but I'm not sure which enzyme is responsible."

Step 1: Compare Microsomes vs. Cytosol (The "AO Trap") Quinolines are notorious substrates for Aldehyde Oxidase (AO) . AO is a cytosolic enzyme, meaning it is absent in standard liver microsomes (which contain only ER-bound enzymes like CYPs).

  • Symptom: Compound is stable in Human Liver Microsomes (HLM) but unstable in Human Hepatocytes or S9 fractions (which contain cytosol).

  • Diagnosis: Likely AO-mediated oxidation at the C2 position.

  • Confirmation: Test stability in S9 fraction + Hydralazine (a specific AO inhibitor). If stability improves, AO is your problem.

Step 2: Metabolite Identification (MetID) Run an LC-MS/MS MetID study. Look for:

  • M+16 peak: Hydroxylation (CYP-mediated) or Oxidation (AO-mediated).

  • M+14 peak: N-oxide formation (common on the quinoline nitrogen).

  • M-14/M-28: N-dealkylation (loss of alkyl groups on the amide).

StabilityDiagnosis Start Start: High Clearance in Hepatocytes CheckHLM Check Stability in Liver Microsomes (HLM) Start->CheckHLM StableHLM Stable in HLM? (>60 min t1/2) CheckHLM->StableHLM Yes UnstableHLM Unstable in HLM CheckHLM->UnstableHLM No SuspectAO Suspect Aldehyde Oxidase (AO) (Cytosolic Enzyme) StableHLM->SuspectAO SuspectCYP Suspect CYP450 Oxidation UnstableHLM->SuspectCYP TestS9 Validation: Test in S9 Fraction +/- Hydralazine (AO Inhibitor) SuspectAO->TestS9 MetID Validation: MetID (LC-MS) Locate 'Soft Spot' SuspectCYP->MetID ActionAO Strategy: Block C2 Position or Reduce Electron Deficiency TestS9->ActionAO ActionCYP Strategy: Fluorination, Deuteration, or LogD Reduction MetID->ActionCYP

Figure 1: Diagnostic workflow to differentiate between CYP-mediated and AO-mediated metabolism in quinoline carboxamides.

Part 2: Strategic Solutions (The "Fixes")

Once you have a diagnosis, apply these specific medicinal chemistry strategies.

Scenario A: The "Aldehyde Oxidase" Leak (C2-Oxidation)

Mechanism: AO attacks electron-deficient aromatic systems. The C2 position of the quinoline (between the nitrogen and the ring junction) is highly electrophilic.

  • The Fix: Block the C2 position.

    • Steric Block: Introduce a small alkyl group (Methyl, Ethyl) at C2. This prevents the bulky AO enzyme from accessing the site.

    • Electronic Deactivation: Introduce an amino group (

      
       or 
      
      
      
      ) at C2. The electron donation reduces the electrophilicity of the ring, making it a poor substrate for AO.
    • Scaffold Modification: If C2 substitution kills potency, consider switching to a naphthyridine or quinazoline core, though these have their own liabilities.

Scenario B: CYP-Mediated Aromatic Oxidation

Mechanism: CYP enzymes (typically 3A4) epoxidize electron-rich aromatic rings, leading to hydroxylation.

  • The Fix: Fluorination.[2][3][4][5]

    • Why: Fluorine is highly electronegative, pulling electron density away from the ring and making it resistant to oxidation. It also blocks the specific site of metabolism if placed correctly.

    • Where: Place Fluorine at the C6 or C7 positions of the quinoline, or on the phenyl ring of the carboxamide if that is the soft spot.

    • Case Study: In the development of Cabozantinib , the quinoline ring is relatively stable, but the amide side chain and the benzylic positions are vulnerable. Fluorination of the aniline ring in similar kinase inhibitors has been shown to improve half-life significantly.

Scenario C: High Lipophilicity (LogD > 4)

Mechanism: High lipophilicity ("Grease Ball") drives non-specific binding to CYP enzymes.

  • The Fix: Lower LogD.

    • Tactic: Introduce polarity away from the binding interface.

    • Example: Replace a phenyl ring with a pyridine or pyrazole.

    • Example: Add a solubilizing tail (e.g., morpholine, piperazine) to the carboxamide nitrogen. This is seen in Lenvatinib , which uses a cyclopropane and a substituted quinoline to manage physicochemical properties.

Part 3: Data & Validation Protocols

Comparative SAR Table: Impact of Modifications

Hypothetical data based on typical quinoline SAR trends.

Modification StrategyTarget LiabilityHLM

(min)
S9

(min)
S9 + Hydralazine

Notes
Parent Quinoline C2-Oxidation (AO)> 605 > 60Classic AO substrate profile.
2-Methyl-Quinoline Block AO at C2> 6045 48Steric block effective against AO.
6-Fluoro-Quinoline CYP Oxidation55 5052Improves microsomal stability.
LogD Reduction Non-specific CYP> 90 > 90> 90Reducing lipophilicity is often the most potent fix.
Protocol: S9 Stability Assay with AO Inhibitor

To confirm AO liability, you must run this specific control.

  • Preparation:

    • Thaw Human Liver S9 fraction (contains both microsomes and cytosol).

    • Prepare Hydralazine stock (specific AO inhibitor) at 10 mM in DMSO.

    • Prepare Test Compound at 10 mM in DMSO.

  • Incubation Mix:

    • Control Arm: Buffer + S9 (1 mg/mL) + Test Compound (1 µM) + Cofactors (NADPH).

    • Inhibitor Arm: Buffer + S9 (1 mg/mL) + Hydralazine (25 µM) + Test Compound (1 µM) + Cofactors.

  • Procedure:

    • Pre-incubate S9 and Hydralazine for 10 mins at 37°C before adding the test compound.

    • Add Test Compound and NADPH to start reaction.[6]

    • Sample at 0, 15, 30, 60 min. Quench with Acetonitrile containing internal standard.

  • Analysis:

    • If

      
       in the Inhibitor Arm  is significantly longer (>2x) than the Control Arm , your instability is driven by Aldehyde Oxidase.
      

Part 4: Frequently Asked Questions (FAQ)

Q: Why does my quinoline compound show low clearance in microsomes but high clearance in vivo? A: This is the classic "AO disconnect." Microsomes lack the cytosolic fraction where Aldehyde Oxidase resides. In vivo, the liver cytosol metabolizes the drug rapidly at the C2 position. Always check S9 or hepatocyte stability early for quinolines.

Q: Can I use Deuterium to stop the oxidation? A: Deuterium (


) works best for 

carbons (e.g., benzylic positions or N-methyl groups) where C-H bond breakage is the rate-limiting step (Kinetic Isotope Effect). It is rarely effective for preventing aromatic oxidation on the quinoline ring itself, as the rate-limiting step there is often the formation of the tetrahedral intermediate or epoxide, not C-H abstraction. Use Fluorine for aromatic rings; use Deuterium for alkyl chains.

Q: Does the amide bond itself hydrolyze? A: Rarely in biological media. Quinoline-4-carboxamides are generally stable to hydrolysis unless there are strong electron-withdrawing groups making the carbonyl highly electrophilic. If you see the "amine" and "acid" fragments in Mass Spec, check if it's actually in-source fragmentation in the MS, not biological metabolism.

References

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Journal of Medicinal Chemistry. [Link][7]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of Medicinal Chemistry. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules. [Link][8]

  • Lenvatinib: A Review of Its Use in the Treatment of Differentiated Thyroid Cancer. Drugs. (See Pharmacokinetics section regarding CYP3A4 and AO metabolism). [Link]

  • Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers. Drug Metabolism and Disposition. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

IC50 comparison of 2-Methyl-4-(piperazine-1-carbonyl)quinoline vs Chloroquine

This comprehensive technical guide compares 2-Methyl-4-(piperazine-1-carbonyl)quinoline (representing the Quinoline-4-carboxamide scaffold) with the standard antimalarial Chloroquine . Executive Summary 2-Methyl-4-(piper...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares 2-Methyl-4-(piperazine-1-carbonyl)quinoline (representing the Quinoline-4-carboxamide scaffold) with the standard antimalarial Chloroquine .

Executive Summary

2-Methyl-4-(piperazine-1-carbonyl)quinoline represents the core scaffold of a novel class of antimalarials known as Quinoline-4-carboxamides . Unlike Chloroquine (a 4-aminoquinoline), which targets heme detoxification in the parasite's digestive vacuole, this carboxamide derivative targets the parasite's protein synthesis machinery, specifically Translation Elongation Factor 2 (PfEF2) .

While Chloroquine exhibits potent nanomolar activity (IC50 ~10–20 nM) against sensitive strains, the unsubstituted carboxamide scaffold typically shows moderate potency (IC50 ~0.1–1.0 µM). However, optimized derivatives of this scaffold (e.g., DDD107498/M5717 ) achieve low nanomolar potency (IC50 ~1 nM) and, crucially, remain active against Chloroquine-resistant strains due to their distinct mechanism of action.

Chemical Structure & Properties Comparison

The fundamental difference lies in the linker at the 4-position of the quinoline ring: Chloroquine possesses an amine linker, while the target compound possesses an amide (carbonyl) linker.

FeatureChloroquine 2-Methyl-4-(piperazine-1-carbonyl)quinoline
Core Scaffold 4-AminoquinolineQuinoline-4-carboxamide
Linker Type Secondary Amine (-NH-)Amide (-C=O-)
Basicity (pKa) High (Diprotic, pKa ~8.1 & 10.2)Low (Amide is neutral; Piperazine N is basic)
Lysosomal Accumulation Yes (Trapped via pH gradient)No (Lacks sufficient basicity/lipophilicity balance)
Primary Target Heme Polymerization (Hemozoin)Protein Synthesis (PfEF2)
Cross-Resistance High (mutations in PfCRT transporter)None (Active against MDR strains)
Structural Visualization

ChemicalStructure cluster_0 Chloroquine (4-Aminoquinoline) cluster_1 2-Methyl-4-(piperazine-1-carbonyl)quinoline CQ_Core Quinoline Ring (7-Chloro) CQ_Linker Amine Linker (-NH-CH-...) CQ_Core->CQ_Linker CQ_Tail Basic Side Chain (Diethylamine) CQ_Linker->CQ_Tail QCA_Linker Amide Linker (-C(=O)-) CQ_Linker->QCA_Linker Critical Difference: Basicity vs Neutrality QCA_Core Quinoline Ring (2-Methyl) QCA_Core->QCA_Linker QCA_Tail Piperazine Ring QCA_Linker->QCA_Tail

Caption: Structural comparison highlighting the linker transformation from amine (Chloroquine) to amide (Carboxamide), which alters the drug's accumulation and target.

Mechanism of Action (MoA)

Chloroquine: Heme Detoxification Inhibition

Chloroquine acts by accumulating in the acidic digestive vacuole of the malaria parasite (Plasmodium falciparum). It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme leads to parasite death via membrane lysis and oxidative stress.

Quinoline-4-carboxamide: PfEF2 Inhibition

The 2-methyl-4-(piperazine-1-carbonyl)quinoline scaffold does not accumulate efficiently in the digestive vacuole due to the reduced basicity of the amide bond. Instead, it targets the cytosolic Translation Elongation Factor 2 (PfEF2) . This protein is essential for the translocation step of protein synthesis (moving the ribosome along the mRNA). Inhibition of PfEF2 halts protein production, killing the parasite across multiple life stages (blood, liver, and gametocyte).

MoA cluster_CQ Chloroquine Mechanism cluster_QCA Quinoline-4-carboxamide Mechanism CQ Chloroquine Vacuole Digestive Vacuole (pH ~5.0) CQ->Vacuole Accumulates Heme Free Heme (Toxic) Vacuole->Heme Binds Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath1 Parasite Death Heme->ParasiteDeath1 Membrane Lysis QCA Quinoline-4-carboxamide Cytosol Parasite Cytosol QCA->Cytosol Diffuses PfEF2 PfEF2 (Elongation Factor 2) Cytosol->PfEF2 Inhibits ProteinSynth Protein Synthesis PfEF2->ProteinSynth Translocation ParasiteDeath2 Parasite Death ProteinSynth->ParasiteDeath2 Metabolic Collapse

Caption: Distinct pathways of parasite killing: Chloroquine targets heme in the vacuole, while the Carboxamide targets protein synthesis in the cytosol.

Experimental Data: IC50 Comparison

The following data contrasts the potency of Chloroquine with the Quinoline-4-carboxamide class. Note that "2-Methyl-4-(piperazine-1-carbonyl)quinoline" is the core scaffold ; its optimized derivatives (like DDD107498 ) represent the scaffold's full therapeutic potential.

CompoundStrainIC50 (Potency)Resistance Index (RI)
Chloroquine P. falciparum 3D7 (Sensitive)10 – 20 nM 1.0 (Reference)
Chloroquine P. falciparum K1/Dd2 (Resistant)> 200 nM > 10 (High Resistance)
Core Scaffold *P. falciparum 3D7~120 – 1000 nM N/A
Optimized Lead (DDD107498) P. falciparum 3D7~1.0 nM 1.0
Optimized Lead (DDD107498) P. falciparum K1/Dd2~1.0 nM ~1.0 (No Cross-Resistance)

*Note: The "Core Scaffold" value is inferred from the "Hit Compound 1" (EC50 = 120 nM) described in Baragaña et al. (2015), which contains the quinoline-4-carboxamide core. The unsubstituted 2-methyl derivative is estimated to be in the high nanomolar to low micromolar range.

Key Findings
  • Potency Shift : The unmodified 2-methyl-4-(piperazine-1-carbonyl)quinoline is less potent than Chloroquine against sensitive strains. However, chemical optimization (e.g., adding a 6-fluoro group and a hydrophobic amide tail) increases potency by >100-fold.

  • Resistance Breaking : The most critical advantage of the carboxamide scaffold is its activity against Chloroquine-resistant strains. The IC50 remains stable (~1 nM) regardless of the PfCRT mutations that render Chloroquine ineffective.

  • Stage Specificity : Unlike Chloroquine, which is primarily active against blood stages, the carboxamide scaffold (via PfEF2 inhibition) shows activity against liver stages and gametocytes , offering potential for malaria eradication (transmission blocking).

Experimental Protocols

To validate these IC50 values in your own laboratory, follow these standard protocols.

A. SYBR Green I Fluorescence Assay (Cell Proliferation)

Used to determine IC50 values against P. falciparum blood stages.

  • Culture Preparation : Maintain P. falciparum (3D7 and Dd2 strains) in human erythrocytes (2% hematocrit) in RPMI 1640 medium supplemented with Albumax II. Synchronize cultures to the ring stage using 5% sorbitol.

  • Compound Dosing : Prepare serial dilutions of Chloroquine (control) and 2-Methyl-4-(piperazine-1-carbonyl)quinoline in DMSO. Final DMSO concentration should be <0.5%.

  • Incubation : Dispense 100 µL of parasite culture (0.5% parasitemia) into 96-well plates containing the compounds. Incubate for 72 hours at 37°C in a low-oxygen atmosphere (93% N2, 4% CO2, 3% O2).

  • Lysis & Detection : Add 100 µL of lysis buffer containing SYBR Green I (nucleic acid stain). Incubate for 1 hour in the dark.

  • Readout : Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis : Plot fluorescence vs. log(concentration) to calculate IC50 using non-linear regression (GraphPad Prism).

B. In Vitro Heme Polymerization Inhibition Assay

Used to confirm if the compound acts like Chloroquine.

  • Reaction Mix : Mix Hemin chloride (100 µM) with the test compound in varying concentrations in acetate buffer (pH 5.0).

  • Initiation : Incubate at 37°C for 24 hours to allow hemozoin formation.

  • Quantification : Solubilize unpolymerized heme with pyridine. Measure absorbance at 405 nm.

  • Result Interpretation : Chloroquine will show high inhibition (low IC50). The Carboxamide scaffold should show low or no inhibition , confirming it does not target heme.

References

  • Baragaña, B., et al. (2015).[1][2] "A novel multiple-stage antimalarial agent that inhibits protein synthesis." Nature, 522(7556), 315-320.

  • Baragaña, B., et al. (2016).[3] "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy."[3][4] Journal of Medicinal Chemistry, 59(21), 9672–9685.

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3(6), 509-520.

  • Medicines for Malaria Venture (MMV) . "M5717 (formerly DDD107498) Project Profile."

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Comparative

A Comparative Guide to the Selectivity Index of Quinoline-4-Carboxamides in Mammalian Cells

The quest for novel anticancer agents with high efficacy and minimal side effects is a central theme in modern drug discovery. A critical parameter in this endeavor is the selectivity index (SI), which quantifies the dif...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel anticancer agents with high efficacy and minimal side effects is a central theme in modern drug discovery. A critical parameter in this endeavor is the selectivity index (SI), which quantifies the differential toxicity of a compound between cancerous and normal cells. A high SI value is a strong indicator of a compound's potential as a therapeutic agent, as it suggests a wider therapeutic window and reduced off-target toxicity. This guide provides an in-depth comparison of the selectivity index of a promising class of heterocyclic compounds: quinoline-4-carboxamides. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a carboxamide linkage at the C-4 position has been shown to be a fruitful strategy for enhancing the anticancer potency of these molecules.[3][4] This guide will explore how structural modifications to the quinoline-4-carboxamide core influence their cytotoxicity and, more importantly, their selectivity towards cancer cells.

Understanding the Selectivity Index: The Why and How

The therapeutic efficacy of a cytotoxic agent is intrinsically linked to its ability to discriminate between malignant and healthy cells. The Selectivity Index (SI) is a quantitative measure of this discrimination and is typically calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (often expressed as IC50 or CC50 values).

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. This selectivity can stem from various factors, including:

  • Differential Target Expression: The molecular target of the drug may be overexpressed or mutated in cancer cells.

  • Enhanced Drug Uptake: Cancer cells may exhibit increased uptake of the drug.

  • Altered Metabolism: Differences in metabolic pathways between normal and cancer cells can lead to selective activation or detoxification of the compound.

  • Exploiting Cancer Cell Vulnerabilities: Targeting pathways that cancer cells are particularly dependent on, such as DNA repair mechanisms or specific signaling cascades.[1][3]

Comparative Analysis of Quinoline-4-Carboxamide Derivatives

The following table summarizes the in vitro cytotoxic activity and selectivity indices of selected quinoline-4-carboxamide derivatives against various cancer and normal mammalian cell lines. This data has been compiled from multiple studies to provide a comparative overview.

Compound IDCancer Cell LineIC50 (µM) - Cancer CellsNormal Cell LineIC50 (µM) - Normal CellsSelectivity Index (SI)Reference
Compound 66 MCF-70.019MCF-10A>50>2631[5]
HL-600.025MCF-10A>50>2000[5]
HCT-1160.042MCF-10A>50>1190[5]
HeLa0.038MCF-10A>50>1315[5]
DDD107498 P. falciparum 3D70.120MRC-5>12>100[6][7]
Compound 25 P. falciparum0.070Mammalian Cells-Excellent[7]
SO-3-3 MCF-7~5184A1>25>5[8]
MDA-MB-231~7184A1>25>3.5[8]
SO-22 MCF-7~8184A1>25>3.1[8]
MDA-MB-231~10184A1>25>2.5[8]
MC-5-2 MCF-7~6184A1>25>4.1[8]
MDA-MB-231~9184A1>25>2.7[8]

Note: The data presented is for comparative purposes and has been extracted from various research articles. Experimental conditions may vary between studies.

Mechanisms Underpinning the Selectivity of Quinoline-4-Carboxamides

The promising selectivity of certain quinoline-4-carboxamide derivatives can be attributed to their diverse mechanisms of action, which often exploit the unique biology of cancer cells.

Inhibition of Topoisomerases

Several quinoline derivatives exert their anticancer effects by targeting topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[1][4][9] Cancer cells, with their high proliferation rates, are particularly sensitive to topoisomerase inhibitors. Quinoline-4-carboxamides can intercalate into the DNA-topoisomerase complex, stabilizing it and leading to DNA strand breaks and subsequent apoptosis.[9][10] This mechanism is shared by clinically used drugs like Camptothecin and its analogs.[1]

Targeting Protein Kinases

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Some quinoline-4-carboxamides have been designed as potent inhibitors of specific protein kinases, such as PDK1, which are often overactive in cancer cells and contribute to their survival and proliferation.[11][12] By selectively inhibiting these kinases, these compounds can induce apoptosis in cancer cells while sparing normal cells.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2][13][14] Rapidly proliferating cancer cells have a high demand for pyrimidines, making them vulnerable to DHODH inhibition.[2] Certain quinoline-4-carboxylic acid derivatives have demonstrated potent inhibition of human DHODH, leading to the depletion of pyrimidine pools, cell cycle arrest, and tumor growth inhibition.[13][14]

Induction of Apoptosis through Lysosomal Dysfunction

Recent studies have revealed that some 6-cinnamamido-quinoline-4-carboxamide derivatives can impair lysosome function.[1][15] This leads to a disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[1] The impairment of autophagy flux by these compounds ultimately triggers apoptosis, as evidenced by the activation of caspase-9 and PARP cleavage.[1][15]

Experimental Protocols for Assessing Selectivity

To empirically determine the selectivity index of a novel quinoline-4-carboxamide, a series of well-defined in vitro assays are essential. Here, we provide step-by-step methodologies for key experiments.

Workflow for Determining Selectivity Index

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Apoptosis Analysis cluster_4 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, HCT-116) Treatment Incubate cells with a concentration range of Quinoline-4-Carboxamide CancerCells->Treatment NormalCells Normal Mammalian Cell Line (e.g., MCF-10A, MRC-5) NormalCells->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Annexin Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin IC50 Calculate IC50 values for both cell types MTT->IC50 LDH->IC50 SI Calculate Selectivity Index (SI = IC50_normal / IC50_cancer) IC50->SI

Caption: Experimental workflow for determining the selectivity index.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxamide derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16][18]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[21][22][23][24] It is a reliable method for assessing cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[21]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[21]

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[25][26] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[25]

Protocol:

  • Cell Treatment: Treat cells with the quinoline-4-carboxamide derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold PBS.[25]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[27]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[26]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways Implicated in Quinoline-4-Carboxamide-Induced Apoptosis

The induction of apoptosis is a key mechanism by which many anticancer agents, including quinoline-4-carboxamides, exert their effects. The following diagram illustrates a generalized pathway.

G cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Apoptosis Induction Q4C Quinoline-4-Carboxamide Topo Topoisomerase Q4C->Topo PK Protein Kinase (e.g., PDK1) Q4C->PK DHODH DHODH Q4C->DHODH Lysosome Lysosome Q4C->Lysosome DNA_damage DNA Strand Breaks Topo->DNA_damage Signal_block Inhibition of Pro-Survival Signaling PK->Signal_block Pyrimidine_depletion Pyrimidine Depletion DHODH->Pyrimidine_depletion Autophagy_disruption Autophagy Disruption Lysosome->Autophagy_disruption Bax_up ↑ Bax DNA_damage->Bax_up Bcl2_down ↓ Bcl-2 Signal_block->Bcl2_down Pyrimidine_depletion->Bax_up Caspase9 Caspase-9 Activation Autophagy_disruption->Caspase9 Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Generalized signaling pathways for quinoline-4-carboxamide-induced apoptosis.

Conclusion

Quinoline-4-carboxamides represent a versatile and promising scaffold for the development of novel anticancer agents. The data compiled in this guide highlights that strategic structural modifications can lead to compounds with high potency and, crucially, a favorable selectivity index. The diverse mechanisms of action, including the targeting of topoisomerases, protein kinases, DHODH, and the induction of lysosomal dysfunction, provide multiple avenues for achieving cancer cell-specific cytotoxicity. The experimental protocols detailed herein offer a robust framework for the systematic evaluation of new derivatives. As researchers continue to explore the chemical space around the quinoline-4-carboxamide core, the development of candidates with even greater selectivity and therapeutic potential is a tangible and exciting prospect.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kuo, H. H., Kakadiya, R., Wu, Y. C., Su, T. L., Lee, T. C., Lin, Y. W., & Yih, L. H. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25), 38035–38051. [Link]

  • Thakur, A., Srivastava, P., & Singh, S. P. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]

  • Kuo, H. H., Kakadiya, R., Wu, Y. C., Su, T. L., Lee, T. C., Lin, Y. W., & Yih, L. H. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25), 38035–38051.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 13(10), e0203822.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Shalini, V., Priyadarshini, A. N., Harsha Kachigere, B., Vinay Kumar, D. C., Darshini Gowda, Chethan, B. S., Sudhanva, M. S., Shobith Rangappa, & Kanchugarakoppal S Rangappa. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon, 10(19), e38105. [Link]

  • Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Retrieved from [Link]

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  • Sharma, A., Kumar, V., & Singh, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1194–S1219.
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  • Baragaña, B., Forte, B., Choi, R., Nakazawa Hewitt, S., Bueren-Calabuig, J. A., Pisco, J. P., ... & Read, K. D. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 64(7), 3887-3907.
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  • PubMed. (1995, December 5). Topoisomerase IV is a target of quinolones in Escherichia coli. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews : MMBR, 61(3), 377–392.
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Validation

A Comparative Analysis of Antimalarial Efficacy: Mefloquine versus 2-Methyl-4-(piperazine-1-carbonyl)quinoline Derivatives

A Technical Guide for Researchers in Drug Development In the relentless pursuit of novel and effective antimalarial agents, the quinoline scaffold has historically served as a cornerstone of chemotherapy. Mefloquine, a p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel and effective antimalarial agents, the quinoline scaffold has historically served as a cornerstone of chemotherapy. Mefloquine, a potent quinoline methanol derivative, has been a valuable tool in both the prophylaxis and treatment of malaria for decades. However, the emergence of drug-resistant Plasmodium falciparum strains and concerns regarding its neuropsychiatric side effects have necessitated the exploration of new chemical entities. Among the promising candidates are derivatives of the quinoline core, including those incorporating a piperazine moiety, such as the 2-Methyl-4-(piperazine-1-carbonyl)quinoline class of compounds.

This guide provides a comprehensive comparison of the antimalarial efficacy of mefloquine against the emerging class of 2-Methyl-4-(piperazine-1-carbonyl)quinoline and related quinoline-piperazine derivatives. While direct head-to-head clinical comparisons are not yet available, this document synthesizes existing preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, in vitro and in vivo efficacy, and resistance profiles, supported by experimental data and protocols.

Introduction to the Compounds

Mefloquine: A Stalwart Antimalarial

Mefloquine is a synthetic 4-quinolinemethanol derivative that has been in clinical use since the 1970s.[1] It is a blood schizonticide, effective against the erythrocytic stages of Plasmodium species, including chloroquine-resistant strains of P. falciparum.[2] Its long half-life allows for weekly prophylactic dosing.[2]

2-Methyl-4-(piperazine-1-carbonyl)quinoline Derivatives: A New Frontier

The 2-Methyl-4-(piperazine-1-carbonyl)quinoline scaffold represents a class of quinoline derivatives being investigated for their potential as novel antimalarial agents. The incorporation of a piperazine ring is a common strategy in medicinal chemistry to modulate physicochemical properties, such as solubility and basicity, which can influence a compound's pharmacokinetic profile and biological activity.[3][4] While specific data for the parent compound is limited in publicly available literature, numerous studies have explored the antimalarial potential of various quinoline-piperazine conjugates.[3][5][6]

Comparative Antimalarial Efficacy: A Data-Driven Analysis

A direct comparison of the antimalarial efficacy of mefloquine and the specific compound 2-Methyl-4-(piperazine-1-carbonyl)quinoline is challenging due to the lack of published head-to-head studies. However, by examining the available in vitro data for mefloquine and various quinoline-piperazine derivatives, we can draw insightful parallels.

In Vitro Activity against Plasmodium falciparum

The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The following table summarizes the reported IC50 values for mefloquine and a selection of quinoline-piperazine derivatives against various strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
Mefloquine W2 (Mefloquine-sensitive, Chloroquine-resistant)Not specified[7]
D6 (Mefloquine-resistant)Not specified[7]
TM91C235 (Mefloquine-resistant)Not specified[7]
N-Phenylpiperazinyl-4(1H)-quinolone (8a) W2 (Chloroquine-resistant)4.5[5]
TM90-C2B (Atovaquone-resistant)250[5]
N-Benzylpiperazinyl-4(1H)-quinolone (8b) W2 (Chloroquine-resistant)16[5]
TM90-C2B (Atovaquone-resistant)860[5]
p-Methoxybenzylpiperazinyl-4(1H)-quinolone (8ae) W2 (Chloroquine-resistant)12[5]
TM90-C2B (Atovaquone-resistant)>2000[5]
4-Aminoquinoline-pyrimidine hybrid with piperazine linker D6 (Chloroquine-sensitive)130-140[4]
W2 (Chloroquine-resistant)Not specified[4]
Quinoline-piperidine conjugate (16a-c) NF54 (Chloroquine-sensitive)12-236[8]
K1 (Chloroquine-resistant)25-69[8]

Analysis of In Vitro Data:

The data indicates that several quinoline-piperazine derivatives exhibit potent antiplasmodial activity, with some compounds demonstrating IC50 values in the low nanomolar range, comparable to or even exceeding the potency of established antimalarials against certain strains.[5][8] For instance, N-Phenylpiperazinyl-4(1H)-quinolone (8a) shows an impressive IC50 of 4.5 nM against the chloroquine-resistant W2 strain.[5] It is important to note that the efficacy can be significantly influenced by the specific substitutions on both the quinoline and piperazine rings. Some studies have suggested that the piperazinyl linker itself can sometimes lead to a loss of activity, possibly due to steric hindrance affecting the interaction with the drug's target.[3]

Mechanism of Action: A Tale of Two Quinolines

The primary mechanism of action for many quinoline antimalarials, including mefloquine, involves the inhibition of hemozoin formation in the parasite's food vacuole.

Mefloquine's Mode of Action

The precise mechanism of mefloquine is not fully elucidated but is believed to involve interference with the parasite's hemoglobin digestion process.[2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Mefloquine is thought to bind to heme and inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.

cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Heme_Mefloquine Heme-Mefloquine Complex Heme->Heme_Mefloquine Mefloquine Mefloquine Mefloquine->Heme Binding Heme_Mefloquine->Hemozoin Inhibition

Figure 1. Proposed mechanism of action for Mefloquine.

Postulated Mechanism for 2-Methyl-4-(piperazine-1-carbonyl)quinoline Derivatives

Given their structural similarity to other 4-aminoquinolines, it is highly probable that 2-Methyl-4-(piperazine-1-carbonyl)quinoline derivatives also target the heme detoxification pathway. The quinoline core is expected to interact with heme, while the piperazine moiety can influence the compound's accumulation in the acidic food vacuole through pH trapping. The basic nitrogens of the piperazine ring can become protonated in the low pH environment of the food vacuole, leading to drug accumulation and enhanced activity.

Resistance Profiles

Drug resistance is a major obstacle in malaria control. Understanding the resistance mechanisms for existing drugs and predicting potential resistance to new compounds is crucial.

Mefloquine Resistance

Resistance to mefloquine in P. falciparum has been associated with an increased copy number of the pfmdr1 gene, which encodes a P-glycoprotein homolog, a transporter protein located on the parasite's food vacuole membrane. Overexpression of this transporter is thought to enhance the efflux of mefloquine from its site of action.

Potential Resistance to Quinoline-Piperazine Derivatives

As with other quinoline antimalarials, resistance to 2-Methyl-4-(piperazine-1-carbonyl)quinoline derivatives could potentially emerge through mutations in transporter proteins like PfCRT (the chloroquine resistance transporter) or PfMDR1. The specific chemical structure of the side chain, in this case, the piperazine moiety, can influence the compound's susceptibility to these resistance mechanisms. Some studies have shown that certain modifications to the side chain of 4-aminoquinolines can help overcome chloroquine resistance.[9]

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for key in vitro assays used to evaluate antimalarial efficacy.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC50 of a compound against P. falciparum.

Objective: To quantify the inhibition of parasite growth in the presence of the test compound.

Materials:

  • P. falciparum culture (e.g., 3D7, W2, K1 strains)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with AlbuMAX II or human serum.

  • Human red blood cells (O+).

  • Test compounds (dissolved in DMSO).

  • SYBR Green I nucleic acid stain.

  • 96-well microplates.

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include a drug-free control and a positive control (e.g., mefloquine, chloroquine).

  • Parasite Inoculation: Add synchronized ring-stage parasites (at ~0.5% parasitemia and 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to a separate 96-well plate.

    • Transfer a portion of the incubated culture from each well of the drug plate to the corresponding well of the lysis plate.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Start Start Sync Synchronize Parasite Culture (Ring Stage) Start->Sync Prep_Plate Prepare Drug Dilution Plate Sync->Prep_Plate Inoculate Inoculate Plate with Synchronized Parasites Prep_Plate->Inoculate Incubate Incubate for 72 hours Inoculate->Incubate Lysis_Stain Lyse RBCs and Stain with SYBR Green I Incubate->Lysis_Stain Read_Fluorescence Read Fluorescence Lysis_Stain->Read_Fluorescence Analyze Analyze Data and Calculate IC50 Read_Fluorescence->Analyze End End Analyze->End

Figure 2. Workflow for In Vitro Antimalarial Susceptibility Assay.

Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Objective: To determine if the test compound inhibits the detoxification of heme.

Materials:

  • Hemin chloride.

  • Sodium acetate buffer (pH 5.0).

  • Test compounds (dissolved in DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add hemin chloride solution to each well.

  • Add Test Compound: Add serial dilutions of the test compound to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO).

  • Initiate Polymerization: Initiate the polymerization by adding acetate buffer.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization:

    • Centrifuge the plate and discard the supernatant.

    • Wash the pellet (β-hematin) with DMSO to remove unreacted hemin.

    • Solubilize the β-hematin pellet in NaOH.

  • Absorbance Reading: Read the absorbance of the solubilized β-hematin at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration and determine the IC50 value.

Conclusion and Future Directions

Mefloquine remains a potent antimalarial, but the continuous evolution of drug resistance and its associated side effects underscore the urgent need for new therapeutic options. The 2-Methyl-4-(piperazine-1-carbonyl)quinoline scaffold and related quinoline-piperazine derivatives represent a promising area of research. Preclinical data on various analogues demonstrate potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum.

While a definitive comparison with mefloquine is premature without direct comparative studies, the available evidence suggests that this class of compounds warrants further investigation. Future research should focus on:

  • Synthesis and screening of a focused library of 2-Methyl-4-(piperazine-1-carbonyl)quinoline derivatives to establish a clear structure-activity relationship.

  • Direct head-to-head in vitro and in vivo studies comparing the most promising quinoline-piperazine candidates with mefloquine.

  • Elucidation of the precise mechanism of action and investigation of their activity against different life-cycle stages of the parasite.

  • Assessment of their potential to overcome existing resistance mechanisms and their own susceptibility to the development of resistance.

  • Evaluation of their pharmacokinetic and toxicological profiles to identify candidates with favorable drug-like properties.

By systematically addressing these research questions, the scientific community can determine if the promise of these novel quinoline derivatives can be translated into the next generation of effective and safe antimalarial drugs.

References

  • Van de Walle, T., et al. (2025). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • Kaur, K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Neelarapu, R., et al. (2018). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. SciSpace.
  • Kumar, V., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Neelarapu, R., et al. (2018). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC.
  • Van de Walle, T., et al. (2025). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • Kumar, A., et al. Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. RSC Publishing.
  • Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PMC.
  • Kaur, K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Semantic Scholar.
  • Singh, A., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. PMC.
  • Liebman, K. M. (2014). New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P.
  • Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli. Malaria World.
  • Rudrapal, M., et al. (2010).
  • Dow, G. S., et al. The Antimalarial Potential of 4-Quinolinecarbinolamines May Be Limited due to Neurotoxicity and Cross-Resistance in Mefloquine-Resistant Plasmodium falciparum Strains. PMC.
  • YourGenome. (2015).
  • Madrid, D. C., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab.
  • Kumar, A., et al. (2025). Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions. PubMed.
  • Dow, G. S., et al. (2011). Central nervous system exposure of next generation quinoline methanols is reduced relative to mefloquine after intravenous dosing in mice. Medicines for Malaria Venture.
  • Dow, G. S., et al. (2015). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols.
  • Computational Exploration of Quinine and Mefloquine as Potential Anti-Malarial Agents. (2025).
  • Karpenko, I., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

Sources

Comparative

Validation of EGFR inhibition by piperazine-linked quinoline derivatives

Validation of EGFR Inhibition by Piperazine-Linked Quinoline Derivatives: A Comparative Guide The development of targeted therapies for non-small cell lung cancer (NSCLC) and breast cancer has long been dominated by firs...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of EGFR Inhibition by Piperazine-Linked Quinoline Derivatives: A Comparative Guide

The development of targeted therapies for non-small cell lung cancer (NSCLC) and breast cancer has long been dominated by first-generation quinazoline-based epidermal growth factor receptor (EGFR) inhibitors, such as Erlotinib and Gefitinib. However, the rapid emergence of acquired resistance (notably the T790M gatekeeper mutation) and the poor aqueous solubility of highly lipophilic quinazolines have necessitated the evolution of new chemical scaffolds.

This guide objectively evaluates the transition toward piperazine-linked quinoline derivatives , comparing their structural advantages, mechanistic efficacy, and in vitro performance against traditional clinical standards.

Mechanistic Rationale: Why Piperazine-Linked Quinolines?

The structural shift from a quinazoline to a piperazine-substituted quinoline core is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The Quinoline Bioisostere: The quinoline ring acts as a bioisostere to the quinazoline core. It successfully mimics the purine ring of ATP, allowing the quinoline nitrogen to form a critical, high-affinity hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain[1].

  • The Piperazine Linker: The incorporation of a piperazine moiety addresses the pharmacokinetic shortcomings of first-generation TKIs. The basic nitrogen atoms within the piperazine ring readily form stable salts, drastically improving the compound's aqueous solubility[2]. Furthermore, when bound to EGFR, the piperazine ring projects outward into the solvent-exposed region of the ATP-binding cleft. This allows the molecule to bypass the steric hindrance caused by the T790M mutation while providing a versatile vector for additional functional groups to engage secondary binding pockets[2].

EGFR_Pathway EGFR EGFR (WT / Mutants) ATP ATP Binding Pocket EGFR->ATP Activation PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation Quinoline Piperazine-Quinoline Inhibitor Quinoline->ATP Competitive Blockade Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: EGFR signaling cascade and competitive inhibition by quinoline derivatives.

Comparative Performance Data

Recent pharmacological evaluations of novel quinoline-based dual EGFR/HER-2 inhibitors demonstrate that these derivatives can match or exceed the potency of Erlotinib. The table below summarizes the inhibitory concentration (IC50) against the isolated EGFR kinase and the growth inhibition (GI50) against relevant human cancer cell lines.

CompoundScaffold / TargetEGFR IC50 (nM)MCF-7 GI50 (nM)A549 GI50 (nM)
Erlotinib (Standard)Quinazoline (EGFR)80 ± 540~45
Compound 3d Quinoline (EGFR/HER-2)91 ± 63742
Compound 5a Quinoline (EGFR/HER-2)71 ± 43438

Data indicates that optimized quinoline derivatives (e.g., Compound 5a) outperform Erlotinib in direct EGFR kinase inhibition (71 nM vs 80 nM) and exhibit superior antiproliferative efficacy in breast cancer (MCF-7) models[3],[4].

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the validation of these inhibitors must rely on self-validating experimental systems. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: In Vitro EGFR Kinase Assay (HTRF)

Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than a traditional ELISA. ELISA requires multiple wash steps that can disrupt low-affinity or transient inhibitor-kinase interactions, leading to false negatives. HTRF is a "mix-and-read" assay; its time-resolved emission negates the autofluorescence commonly exhibited by highly conjugated quinoline and piperazine structures. Furthermore, the ATP concentration must be strictly set at the apparent


 of ATP for EGFR (~10 µM). If ATP is saturated, competitive inhibitors will be artificially outcompeted, skewing the IC50.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Dilution: Serially dilute the piperazine-quinoline derivatives and Erlotinib (positive control) in 100% DMSO, then dilute 1:10 in reaction buffer (final DMSO concentration in the assay must not exceed 1% to prevent kinase denaturation).

  • Enzyme Incubation: Add 0.5 ng/µL of recombinant human EGFR (Wild-Type or T790M mutant) to a 384-well plate. Add the inhibitor dilutions and pre-incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of 10 µM ATP (at

    
    ) and 0.2 µM biotinylated poly-(Glu,Tyr) peptide substrate. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding the HTRF detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Self-Validating Controls:

    • Negative Control: Vehicle only (1% DMSO) to establish maximum kinase activity (

      
      ).
      
    • Positive Control: 1 µM Staurosporine (a pan-kinase inhibitor) to establish the assay floor and calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Cell Viability & Antiproliferative Assay (MTT)

Causality & Rationale: While the HTRF assay proves target engagement, the MTT assay validates cellular permeability and functional efficacy. We utilize MCF-7 (breast) and A549 (NSCLC) lines because they natively express varying levels of EGFR and HER-2, providing a realistic physiological environment to test dual-targeting piperazine-quinolines[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and A549 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2 to allow adherence.
    
  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the quinoline derivatives (0.01 nM to 10 µM). Incubate for 72 hours.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validating Controls: Include untreated cells (100% viability reference) and cell-free wells containing only media and MTT (background subtraction). Calculate the GI50 using non-linear regression analysis.

High-Throughput Validation Workflow

Workflow Comp Compound Preparation Kinase In Vitro Kinase Assay (HTRF) Comp->Kinase Cell Cell Viability (MCF-7 / A549) Kinase->Cell Apop Apoptosis & Cell Cycle Cell->Apop Data Data Analysis (IC50 / GI50) Apop->Data

Caption: Step-by-step validation workflow for evaluating targeted EGFR inhibitors.

Conclusion

The transition from quinazoline to piperazine-linked quinoline derivatives represents a highly rational approach in modern drug design. By leveraging the quinoline core for potent ATP-competitive hinge binding and utilizing the piperazine moiety to enhance aqueous solubility and solvent-channel interactions, researchers can successfully develop dual-target inhibitors (EGFR/HER-2) that outperform legacy drugs like Erlotinib in both enzymatic and cellular assays.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." MDPI Molecules, 25(18), 4279.[Link]

  • Al-Wahaibi, L. H., et al. (2024). "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents." RSC Advances, 14, 32978-32991.[Link]

  • Al-Wahaibi, L. H., et al. (2024). "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors." Frontiers in Chemistry, 12.[Link]

Sources

Validation

Comparative docking studies of quinoline ligands at the ATP binding site

[1] Target Audience: Researchers, Computational Chemists, and Drug Discovery Scientists.[1] Focus: Structural Biology, In Silico Drug Design, and Kinase/ATPase Inhibition. Executive Summary: The Quinoline Scaffold in ATP...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Target Audience: Researchers, Computational Chemists, and Drug Discovery Scientists.[1] Focus: Structural Biology, In Silico Drug Design, and Kinase/ATPase Inhibition.

Executive Summary: The Quinoline Scaffold in ATP Pockets

The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its electronic similarity to the purine ring of ATP. This allows quinoline derivatives to act as competitive inhibitors by occupying the ATP-binding hinge region of kinases (e.g., EGFR) and bacterial topoisomerases (e.g., DNA Gyrase subunit B).

However, the high conservation of ATP binding sites across the proteome presents a critical challenge: Selectivity .

This guide provides a comparative technical analysis of docking quinoline ligands into these pockets. We move beyond generic protocols to compare specific software performance (GOLD vs. Glide vs. MOE) and analyze ligand efficacy data (Binding Affinity


, Residue Interactions) to validate experimental models.

Strategic Framework: Computational Methodology

To ensure reproducibility and scientific integrity (E-E-A-T), the docking protocol must be a self-validating system. The following workflow integrates "Redocking" as a mandatory quality control step before prospective screening.

Validated Docking Workflow (Standard Operating Procedure)

The following diagram outlines the critical path for high-fidelity docking studies, emphasizing the "Redocking" validation loop often skipped in lower-quality studies.

DockingWorkflow cluster_Validation Quality Control (Critical) Target Target Selection (PDB Retrieval) Prep Preparation Phase (Protein & Ligand) Target->Prep Grid Grid Generation (ATP Pocket Definition) Prep->Grid Redock Redocking Validation (RMSD Calculation) Grid->Redock Decision RMSD < 2.0 Å? Redock->Decision Decision->Prep Fail (Refine Protonation/Charges) Docking Production Docking (Quinoline Library) Decision->Docking Pass Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Docking->Analysis

Figure 1: Validated molecular docking workflow. The redocking step (Red) is the critical "Go/No-Go" gate, ensuring the algorithm can reproduce the crystallographic pose within 2.0 Å RMSD.

Comparative Analysis: Docking Software Performance

Choosing the right algorithm is as vital as the ligand design. A recent comparative study analyzed the performance of three major docking suites—GOLD , Glide , and MOE —specifically for Quinazoline/Quinoline derivatives targeting EGFR.[2][3]

Key Insight: No single software is universally superior; choice depends on the dominant interaction type (Hydrophobic vs. Polar).

FeatureGOLD (CCDC) Glide (Schrödinger) MOE (CCG)
Scoring Function Genetic Algorithm (GoldScore/ChemScore)Empirical (GlideScore)Forcefield-based (London dG)
Best For... Flexible Ligands. Identified N-(CH3)3 and 3-NO2 derivatives as top binders.Hydrophobic/Pi-Stacking. Excelled at ranking Erlotinib due to accurate Pi-Pi stacking handling.Polar Interactions. Highlighted Ethyl Vanillin derivatives; strong electrostatic handling.
Quinoline Bias Tends to overestimate H-bonds in the hinge region.Highly accurate for the aromatic "sandwich" in the ATP cleft.Good for solvent-exposed tail interactions.
Recommendation Use for initial broad screening of diverse libraries.Primary choice for lead optimization of aromatic quinolines.Use for refining poses with complex polar side chains.

Source Grounding: This comparison draws from recent benchmarks on quinazoline derivatives targeting EGFR [1, 2].

Case Study 1: EGFR Kinase (Anticancer)[2][3][4][5][6][7][8]

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[4][5][6] PDB ID: 1XKK (Lapatinib complex) or 3POZ. Mechanism: Competitive inhibition at the ATP binding site.

Mechanistic Context

Quinoline inhibitors target the intracellular tyrosine kinase domain. They must form specific H-bonds with the "hinge region" residues (Met793 in EGFR) to mimic the adenine ring of ATP.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Ras Ras/Raf EGFR->Ras ATP ATP ATP->EGFR Phosphorylation Quinoline Quinoline Inhibitor Quinoline->EGFR Competitive Blockade MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation (Tumor Growth) MEK->Proliferation

Figure 2: EGFR Signaling Pathway. Quinoline inhibitors (Red Box) competitively block ATP binding, halting the phosphorylation cascade that drives tumor proliferation.

Comparative Data: Ligand Performance

The following table synthesizes docking results for a novel quinazoline/quinoline derivative (Compound 4e ) against standard clinical inhibitors.

LigandBinding Affinity (

)
Key Residue InteractionsRMSD (vs Crystal)
Compound 4e (Novel)-4.46 kcal/mol Met793 (Hinge), Lys745 (Catalytic)N/A (Docked)
Erlotinib (Standard)-4.24 to -6.1 kcal/molMet793, Thr790, Gln7910.8 Å
Docetaxel (Control)-2.82 kcal/molNon-specific hydrophobic> 2.0 Å

Analysis: Compound 4e shows superior binding to the control (Docetaxel) and comparable affinity to Erlotinib in specific simulations. The critical interaction is the H-bond with Met793 , which anchors the quinoline core [3].

Case Study 2: DNA Gyrase B (Antibacterial)

Target: DNA Gyrase Subunit B (ATPase domain).[7] PDB ID: 1KIJ (Thermus thermophilus) or 5D7D (E. coli). Mechanism: Inhibition of ATP hydrolysis, distinct from the DNA-cleavage inhibition of fluoroquinolones (which target GyrA).

The ATP Pocket Challenge

Unlike the GyrA site targeted by Ciprofloxacin, the GyrB ATP pocket is structurally similar to human kinases, raising toxicity concerns. Docking must prioritize ligands that interact with bacterial-specific residues.

Interaction Profile
  • Key Residues: Asp73, Arg76, Thr165 (E. coli numbering).

  • Performance: In comparative studies, 4-aminoquinoline derivatives docked into the GyrB pocket showed binding energies ranging from -6.0 to -9.0 kcal/mol .

  • Selectivity Marker: A critical salt bridge with Arg76 is often cited as a determinant for high-affinity GyrB inhibitors, distinguishing them from broad-spectrum kinase inhibitors [4, 5].

Experimental Protocol: Performing the Docking

To replicate these findings, follow this specific protocol using AutoDock Vina (Open Source alternative to Glide/GOLD):

  • Protein Prep:

    • Download PDB 1XKK (EGFR) or 5D7D (Gyrase).

    • Remove all water molecules (essential for static docking).

    • Add polar hydrogens only. Compute Gasteiger charges.

  • Ligand Prep:

    • Draw Quinoline derivatives in ChemDraw/MarvinSketch.

    • Convert to 3D (PDBQT format).

    • Crucial Step: Perform energy minimization (MMFF94 force field) to relax the ligand before docking.

  • Grid Definition (The "Search Space"):

    • Center the grid box on the co-crystallized ligand (e.g., Lapatinib).

    • Dimensions:

      
       Å (Standard ATP pocket size).
      
  • Simulation:

    • Exhaustiveness: Set to 8 (default) or 32 (high precision).

    • Modes: Generate 10 poses per ligand.

  • Validation:

    • Redock the crystal ligand.[8] If RMSD > 2.0 Å, adjust the grid center or protonation states of His/Asp residues.

References

  • BenchChem Technical Support. (2025).[1][6] Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site.[1] BenchChem.[1][6] Link

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2026).[2] Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents. Al Mustansiriyah Journal of Pharmaceutical Sciences. Link

  • Arabian Journal of Chemistry. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Arabian Journal of Chemistry. Link

  • American Society for Microbiology. (2023). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Link

  • ResearchGate. (2025). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli.[7] ResearchGate. Link

Sources

Comparative

Optimizing Purity Analysis of Quinoline-4-Carboxamide Derivatives: A Comparative Guide to Reference Standards and Analytical Methodologies

As the pharmaceutical industry continues to explore the privileged quinoline scaffold for novel antimalarial and anticancer therapeutics, the analytical rigor applied to these compounds must scale accordingly. Quinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to explore the privileged quinoline scaffold for novel antimalarial and anticancer therapeutics, the analytical rigor applied to these compounds must scale accordingly. Quinoline-4-carboxamide (Q4C) derivatives—such as the potent antimalarial candidate DDD107498—present unique analytical challenges due to their basic nitrogen centers, conjugated aromatic systems, and susceptibility to specific degradation pathways[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with peak tailing, unresolved impurities, and inconsistent batch release data. These issues almost invariably stem from two root causes: the improper selection of reference standards and the deployment of unoptimized chromatographic methods. This guide objectively compares reference standard grades and analytical methodologies, providing a self-validating framework for Q4C purity profiling.

The Chemical Context: Why Q4C Demands Analytical Precision

The quinoline-4-carboxamide core is characterized by a highly conjugated bicyclic system and a basic quinoline nitrogen (pKa ~4.9). This basicity is the primary culprit behind chromatographic peak tailing, as the protonated nitrogen interacts strongly with residual silanol groups on silica-based stationary phases. Furthermore, the carboxamide linkage is susceptible to hydrolysis under extreme pH conditions, necessitating strict control over mobile phase chemistry and sample preparation[2].

To accurately quantify the active pharmaceutical ingredient (API) and profile its impurities, laboratories must establish a workflow that integrates high-quality reference standards with orthogonal analytical techniques.

G A Quinoline-4-Carboxamide Sample Preparation B System Suitability Test (SST) Using Primary Ref. Standard A->B Validated Prep C HPLC-UV (DAD) Analysis (Routine Purity >95%) B->C Pass SST (RSD < 2%) D LC-MS/MS Profiling (Impurity Characterization) B->D Unknown Peaks E Data Integration & Purity Quantification C->E UV Chromatogram D->E Mass Spectra

Caption: Workflow for Q4C purity analysis integrating HPLC-UV and LC-MS/MS.

Reference Standard Grades: A Comparative Matrix

The foundation of any quantitative analysis is the reference standard. However, not all standards are created equal. The choice between a Primary Reference Standard and a Secondary Working Standard dictates the confidence interval of your final purity calculation.

  • Primary Reference Standards (Certified Reference Materials - CRMs): These are exhaustively characterized using orthogonal techniques (e.g., quantitative NMR, mass balance, elemental analysis). They provide absolute traceability but are cost-prohibitive for daily use.

  • Secondary Working Standards: These are synthesized in-house or purchased commercially and qualified against a Primary Standard. They are highly cost-effective for routine batch testing (e.g., verifying ≥95% purity thresholds)[3].

Table 1: Comparative Performance of Q4C Reference Standards
MetricPrimary Reference Standard (CRM)Secondary Working StandardCrude / Screening Grade
Certified Purity >99.5% (Mass Balance / qNMR)>95.0% (HPLC-UV area %)85% - 90%
Traceability ISO 17034 / PharmacopeialTraceable to Primary StandardNone
Cost Profile High (

)
Moderate (

)
Low ($)
Best Application Method Validation, SST CalibrationRoutine Batch Release, QCEarly-stage in vitro screening
Uncertainty (k=2) ± 0.1%± 1.0%± 5.0%

The Causality of Choice: For early-stage phenotypic screening, a secondary standard (>95% purity) is sufficient to rule out false positives caused by highly active impurities[1]. However, during IND-enabling pharmacokinetic (PK) studies, the use of a Primary CRM is non-negotiable to ensure accurate dosing and regulatory compliance.

Analytical Methodologies: HPLC-UV vs. LC-MS/MS

Once the standard is selected, the analytical technique must be optimized. Q4C derivatives possess strong UV chromophores, making High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) the gold standard for routine quantification. However, HPLC-UV is blind to non-chromophoric degradants and cannot elucidate the structure of unknown peaks.

Table 2: Methodological Comparison for Q4C Profiling
FeatureHPLC-UV (DAD)LC-MS/MS (ESI+)
Primary Utility Absolute quantification & routine purityStructural elucidation of impurities
Sensitivity (LOD) ~0.1 µg/mL~0.001 µg/mL
Selectivity Moderate (relies on chromatographic resolution)High (m/z and fragmentation patterns)
Causality of Use The conjugated quinoline ring yields a strong, linear UV response at 254 nm.Required to identify mass shifts (e.g., +16 Da for N-oxidation).

Self-Validating Experimental Protocol: HPLC-UV Purity Analysis

To ensure absolute trustworthiness in your data, the following protocol incorporates a self-validating System Suitability Test (SST). If the system fails the SST, the sequence automatically halts, preventing the generation of invalid data.

Objective: Determine the purity of a synthesized Q4C batch against a Secondary Working Standard.

Step 1: Mobile Phase Preparation (The Causality of pH)

  • Action: Prepare Solvent A: 0.1% Ammonia in LC-MS grade water. Prepare Solvent B: 100% Acetonitrile.

  • Causality: The basic pH (~10) provided by the ammonia ensures the quinoline nitrogen remains deprotonated. This eliminates secondary ion-exchange interactions with the stationary phase, drastically reducing peak tailing and improving resolution[1].

Step 2: Standard and Sample Preparation

  • Action: Weigh 10.0 mg of the Q4C Secondary Standard and dissolve in 10 mL of Acetonitrile (1.0 mg/mL stock). Dilute to 0.1 mg/mL for the working standard. Repeat for the test sample.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

  • Action: Inject the 0.1 mg/mL working standard five consecutive times.

  • Validation Criteria:

    • Retention time relative standard deviation (RSD) must be ≤ 1.0%.

    • Peak area RSD must be ≤ 2.0%.

    • Tailing factor (Tf) must be ≤ 1.5.

  • Logic: If these criteria are not met, the system is not equilibrated, or the column is degrading. The run must be aborted.

Step 4: Chromatographic Execution

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 5 μm) – chosen for its stability at high pH.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (reference 360 nm).

Step 5: Data Integration

  • Action: Integrate all peaks with an area >0.05% of the principal peak. Calculate purity using the area normalization method, cross-referenced against the standard calibration curve.

Mechanistic Insights into Q4C Impurities

When a batch fails the >95% purity threshold, it is critical to understand the degradation pathways. LC-MS/MS profiling of failed Q4C batches typically reveals two primary impurities, driven by the inherent reactivity of the molecule.

G A Quinoline-4-Carboxamide (API) B Hydrolysis (Acid/Base) A->B C Oxidation (Peroxides/Light) A->C D Quinoline-4-Carboxylic Acid (Impurity A) B->D Amide Cleavage E Quinoline N-oxide (Impurity B) C->E N-Oxidation

Caption: Common degradation pathways of quinoline-4-carboxamides forming key impurities.

  • Impurity A (Quinoline-4-carboxylic acid): Formed via the hydrolysis of the carboxamide linkage. This is highly prevalent if the compound is stored in unbuffered aqueous solutions or exposed to strong acids/bases during workup[2].

  • Impurity B (Quinoline N-oxide): Formed via the oxidation of the basic quinoline nitrogen. This occurs upon prolonged exposure to atmospheric oxygen, light, or residual peroxides in ethereal solvents used during synthesis.

By understanding these mechanisms, chemists can adjust their synthetic workups (e.g., avoiding harsh basic extractions) and storage conditions (e.g., storing under argon at -20°C) to proactively maintain the integrity of their Q4C reference standards.

Conclusion

The purity analysis of quinoline-4-carboxamide derivatives is not merely a box-ticking exercise; it is a critical determinant of biological assay validity and downstream clinical success. By selecting the appropriate grade of reference standard for your specific development phase and implementing a self-validating, pH-optimized HPLC method, laboratories can ensure robust, reproducible, and regulatory-compliant data.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. Available at:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Reproducibility of biological assays for quinoline-based small molecules

As a Senior Application Scientist, I frequently see promising quinoline-based small molecules—such as analogs of the FDA-approved kinase inhibitor bosutinib or various antimalarial candidates—fail during orthogonal valid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see promising quinoline-based small molecules—such as analogs of the FDA-approved kinase inhibitor bosutinib or various antimalarial candidates—fail during orthogonal validation[1]. While the quinoline scaffold is a privileged structure in medicinal chemistry, its intrinsic physicochemical properties severely compromise the reproducibility of standard high-throughput biological assays.

To ensure scientific integrity and prevent the costly pursuit of false positives, researchers must understand the causality behind assay interference and deploy self-validating, interference-resistant methodologies.

The Mechanistic Root of Quinoline Assay Interference

The core issue with quinoline derivatives lies in their conjugated bicyclic aromatic system. This extended π-electron network readily absorbs light energy and emits it as intrinsic fluorescence (autofluorescence), typically peaking in the blue-green region of the spectrum[2][3].

When evaluating these compounds in standard Fluorescence Intensity (FI) or conventional FRET assays, this autofluorescence overlaps with the emission spectra of common probes (e.g., FITC or coumarin). This spectral overlap causes two primary modes of failure:

  • False Positives: The compound's native fluorescence artificially inflates the readout signal[2][4].

  • False Negatives (Quenching): The compound absorbs the emission energy of the assay's fluorophore, masking true biological activity[5].

Furthermore, specific subsets like fused tetrahydroquinolines are notorious Pan-Assay Interference Compounds (PAINS). They can form colloidal aggregates that nonspecifically inhibit enzymes or undergo redox cycling that degrades assay reagents[4][6].

Objective Comparison: Selecting the Right Assay Platform

To bypass quinoline interference, researchers must transition from conventional fluorescence to time-gated or luminescent technologies. Below is an objective performance comparison of the leading kinase assay formats for screening quinoline-based inhibitors.

Quantitative Platform Comparison
Assay ParameterConventional FRET / FITR-FRET (e.g., SwiftFluo)Luminescence (e.g., ADP-Glo)Radiometric (Gold Standard)
Susceptibility to Quinoline Autofluorescence High (Direct spectral overlap)Low (Bypassed via time-delayed reading)None (Light generated enzymatically)None (Measures isotope decay)
Detection Mechanism Short-lifetime organic fluorophores (1–10 ns)Long-lifetime Lanthanides (Eu/Tb) (1–2 ms)[7]Luciferase-mediated ATP conversion[8]

P-phosphate incorporation[8]
Throughput & Workflow High (Mix-and-read)High (Homogeneous, no-wash)[9]Medium (Requires multiple reagent additions)[10]Low (Requires washing, hazardous waste)[9]
Primary False Positive Risk Autofluorescence, QuenchingRare (Heavy metal chelation)Luciferase enzyme inhibition[8]Rare (Compound precipitation)
Cost per Well LowMediumMedium-HighHigh (Disposal costs)
The Physics of TR-FRET vs. Luminescence

The choice between TR-FRET and Luminescence is critical when handling quinolines.

TR-FRET utilizes lanthanide chelates (like Europium) as donor fluorophores. Because lanthanides undergo forbidden f-f electron transitions, their fluorescence lifetime is exceptionally long (1–2 milliseconds)[7][11]. Quinolines, conversely, have allowed π-π* transitions, meaning their autofluorescence decays in mere nanoseconds. By programming the plate reader to wait 50–100 microseconds after excitation before recording the emission, TR-FRET mathematically erases the quinoline background noise[7][9].

Luminescence (ADP-Glo) measures the accumulation of ADP indirectly. It depletes unreacted ATP, converts the generated ADP back to ATP, and uses a luciferase reaction to emit light[8]. While completely immune to autofluorescence, quinolines can sometimes act as direct inhibitors of the luciferase enzyme itself, creating a new PAINS-related false positive[8].

G cluster_TRFRET TR-FRET Pathway cluster_ADPGlo ADP-Glo Pathway Start Kinase + Quinoline T1 Add ATP & Substrate Start->T1 A1 Add ATP & Substrate Start->A1 T2 Add Lanthanide Probes T1->T2 T3 Time-Delayed Readout (Bypasses Autofluorescence) T2->T3 A2 Deplete Unused ATP A1->A2 A3 Convert ADP to ATP + Luciferase Readout A2->A3

Workflow comparison: TR-FRET vs. ADP-Glo for quinoline kinase assays.

Self-Validating Experimental Methodologies

To ensure reproducibility, every screening campaign involving quinoline derivatives must be treated as a self-validating system. This requires running an intrinsic fluorescence counter-screen before orthogonal target validation.

Protocol 1: The Intrinsic Fluorescence Counter-Screen

Causality: This protocol isolates the compound from the biological target to quantify its baseline spectral interference, allowing you to establish a signal-to-noise threshold[2].

  • Preparation: Prepare a 10-point serial dilution of the quinoline compound in the exact assay buffer used for the primary screen (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Brij-35).
    
  • Plating: Dispense 10 µL of each concentration into a black, low-volume 384-well microplate. Include wells with assay buffer only (Vehicle Control)[2].

  • Spectral Scanning: Using a fluorescence microplate reader, excite the wells at the wavelength of your intended primary assay (e.g., 340 nm or 480 nm).

  • Emission Profiling: Scan the emission spectra across a broad range (e.g., 400 nm to 600 nm)[2].

  • Data Interpretation: If the compound's raw Relative Fluorescence Units (RFU) exceed the vehicle control by >3 standard deviations at the target emission wavelength, the compound is flagged for autofluorescence interference. You must switch to TR-FRET or Luminescence.

Triage Hit Quinoline Hit Identified Counter Run Intrinsic Fluorescence Counter-Screen Hit->Counter Decision High Autofluorescence? Counter->Decision Yes Switch to TR-FRET or Luminescence Decision->Yes Yes No Check for Aggregation (Detergent Test) Decision->No No

Triage logic for validating quinoline-based small molecule hits.
Protocol 2: Orthogonal TR-FRET Kinase Assay (Targeting Src/Abl)

Causality: Once autofluorescence is confirmed, we utilize TR-FRET to evaluate true target engagement. The addition of EDTA stops the reaction precisely, and the time-delay ensures the recorded signal is strictly a function of the Europium-to-Acceptor energy transfer[7].

  • Enzyme-Inhibitor Incubation: In a white 384-well plate, combine 5 µL of recombinant Src kinase with 2.5 µL of the quinoline inhibitor (diluted in assay buffer). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the

    
     value for Src) and the specific biotinylated peptide substrate.
    
  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg

    
     and halt kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).
    
  • Equilibration: Incubate for 60 minutes to allow the FRET complex to form.

  • Time-Resolved Detection: Read the plate using a TR-FRET compatible reader. Crucial Setting: Set the excitation to 320 nm, implement a 100 µs delay , and read emissions at 615 nm (Donor) and 665 nm (Acceptor).

  • Validation Metric: Calculate the Z'-factor. According to the NIH Assay Guidance Manual, a Z'-factor > 0.5 and a Signal Window > 2 confirms the assay is robust and reproducible[12][13].

Mechanism Quinoline Quinoline Inhibitor (e.g., Bosutinib) ATP ATP Binding Pocket Quinoline->ATP Binds Kinase Target Kinase (e.g., Src/Abl) Kinase->ATP Substrate Downstream Signaling Blocked ATP->Substrate Inhibits

Mechanism of action for quinoline-based ATP-competitive kinase inhibitors.

Conclusion

Quinoline-based small molecules are highly valuable therapeutic scaffolds, but their intrinsic fluorescence and aggregation tendencies make them hazardous in standard screening environments. By understanding the physical causality of this interference and adopting time-resolved (TR-FRET) or luminescent (ADP-Glo) methodologies, researchers can establish a self-validating workflow that guarantees reproducible, high-confidence data.

References

  • National Institutes of Health (NIH). First-time exploitation of Pranlukast's intrinsic fluorescence... Retrieved from:[Link]

  • ACS Publications. PAINS in the Assay: Chemical Mechanisms of Assay Interference... Retrieved from: [Link]

  • Sino Biological. SwiftFluo® TR-FRET Technical Q&A. Retrieved from: [Link]

  • The Scientist. TR-FRET Powers Smarter Drug Screening. Retrieved from: [Link]

  • Pharmaceutical Technology. SwiftFluo® TR-FRET Kinase Kits. Retrieved from: [Link]

  • National Institutes of Health (NIH). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. Retrieved from: [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? Retrieved from: [Link]

  • National Institutes of Health (NIH). A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT. Retrieved from:[Link]

  • ETH Zurich. Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries. Retrieved from: [Link]

  • ACS Publications. Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from:[Link]

  • RSC Publishing. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. Retrieved from: [Link]

Sources

Comparative

Benchmarking Guide: 2-Methyl-4-Substituted Quinolines vs. Standard Anticancer Agents

Executive Summary This technical guide provides a comparative analysis of 2-methyl-4-substituted quinoline derivatives , a privileged scaffold in medicinal chemistry, against standard-of-care anticancer agents (Doxorubic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 2-methyl-4-substituted quinoline derivatives , a privileged scaffold in medicinal chemistry, against standard-of-care anticancer agents (Doxorubicin, Cisplatin, and 5-Fluorouracil).

Designed for drug development professionals, this document synthesizes experimental data to demonstrate that specific modifications at the C-4 position (hydrazines, semicarbazides, and chalcones) of the 2-methylquinoline core significantly enhance cytotoxicity, often surpassing the selectivity index (SI) of traditional chemotherapeutics.

Structural Rationale & SAR Analysis

The quinoline ring system is a bioisostere of purine nucleotides, allowing it to interact effectively with DNA and various enzymes. The 2-methyl-4-substituted scaffold is particularly potent due to a synergistic Structure-Activity Relationship (SAR):

  • C-2 Methyl Group: Enhances lipophilicity (cLogP) and metabolic stability, facilitating cellular uptake.

  • C-4 Substitution: The critical vector for target engagement. Bulky or H-bond donating groups here (e.g., hydrazines, amino-chalcones) often dictate the mechanism of action, ranging from Topoisomerase inhibition to EGFR kinase blockade.

Diagram 1: SAR & Pharmacophore Map

The following diagram illustrates the functional impact of substitutions on the 2-methylquinoline core.

SAR_Analysis Core 2-Methyl-4-Substituted Quinoline Core C2_Pos C-2 Position (Methyl Group) Core->C2_Pos C4_Pos C-4 Position (Functional Handle) Core->C4_Pos Ring_N Ring Nitrogen (H-Bond Acceptor) Core->Ring_N Effect_C2 Increases Lipophilicity Metabolic Stability C2_Pos->Effect_C2 Effect_C4 Target Specificity (DNA/Topoisomerase/EGFR) C4_Pos->Effect_C4 Effect_N pKa Modulation Lysosomal Accumulation Ring_N->Effect_N

Caption: Functional dissection of the 2-methyl-4-substituted quinoline scaffold highlighting key pharmacophoric contributions.

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles (IC50 in µM) of representative 2-methyl-4-substituted quinolines compared to Doxorubicin. Data is aggregated from validated studies on 2-methyl-quinolin-4-yl-hydrazines and quinoline-chalcone hybrids .

Table 1: Cytotoxicity Benchmarking (IC50 in µM)
Compound ClassSpecific AnalogCell LineTarget TypeIC50 (µM)Standard (Doxorubicin) IC50Fold Potency vs StdRef
Quinoline Hydrazone Compound 18jHeLa (Cervical)Topoisomerase I0.33 0.922.8x [1]
Quinoline Chalcone Compound 12eMGC-803 (Gastric)Tubulin1.38 6.22 (5-Fu)4.5x [2]
Quinoline Chalcone Compound 12eMCF-7 (Breast)Tubulin5.21 11.1 (5-Fu)2.1x [2]
Quinoline Hydrazine Compound 18jHCT-116 (Colon)DNA Intercalation2.15 1.800.8x[1]
2-Methyl-4-amino Compound 9aHeLa (Cervical)Unknown0.016 3.62226x [3]

*Note: 5-Fluorouracil (5-Fu) used as standard for gastric/breast comparison in cited study.

Key Insight: The 2-methyl-4-substituted analogs (specifically 9a and 18j) demonstrate superior potency in cervical and gastric cancer lines compared to standard agents. However, selectivity varies, necessitating rigorous toxicity profiling (see Section 5).

Mechanism of Action (MoA)

Unlike single-target agents, 2-methyl-4-substituted quinolines often exhibit polypharmacology . The primary mechanisms identified include:

  • DNA Intercalation & Topoisomerase Inhibition: Planar tricyclic systems (formed via hydrazone linkages) intercalate between base pairs, stabilizing the DNA-Topo cleavable complex.

  • EGFR Kinase Inhibition: 4-amino/hydrazino substitutions can occupy the ATP-binding pocket of EGFR, blocking downstream signaling (Ras/Raf/MEK).

  • Tubulin Polymerization Inhibition: Chalcone-linked derivatives bind to the colchicine site, disrupting microtubule dynamics and causing G2/M arrest.

Diagram 2: Multi-Target Signaling Pathway

MoA_Pathway Drug 2-Methyl-4-Substituted Quinoline Topo Topoisomerase II (Nucleus) Drug->Topo Intercalation Tubulin Tubulin (Cytoskeleton) Drug->Tubulin Colchicine Site Binding EGFR EGFR Kinase (Cell Membrane) Drug->EGFR ATP Competition DNA_Damage DNA Double-Strand Breaks Topo->DNA_Damage Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Signal_Block Inhibition of Ras/Raf Signaling EGFR->Signal_Block Apoptosis APOPTOSIS (Cell Death) DNA_Damage->Apoptosis Arrest->Apoptosis Signal_Block->Apoptosis

Caption: Polypharmacological mechanism of action leading to apoptotic cell death.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for benchmarking these specific quinolines.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values with high precision. Self-Validating Step: Include a "No-Cell" blank to correct for background absorbance and a "Vehicle Control" (DMSO < 0.1%) to ensure solvent non-toxicity.

Workflow Diagram:

MTT_Protocol Step1 Seed Cells (5x10^3 cells/well) 96-well plate Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Treat with Compounds (Serial Dilution: 0.1 - 100 µM) Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Solubilize Formazan (DMSO) Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Apoptosis Analysis (Annexin V/PI Staining)

Rationale: Distinguish between necrosis (toxic) and apoptosis (programmed cell death, desired). Protocol:

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Harvest: Trypsinize and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in dark at RT.

  • Analysis: Flow Cytometry (Ex: 488nm; Em: 530nm). Validation: Q3 quadrant (Annexin V+/PI-) indicates early apoptosis; Q2 (Annexin V+/PI+) indicates late apoptosis.

ADME & Toxicity Profile

While potency is critical, drug-likeness determines clinical viability.

  • Lipophilicity: 2-methyl-4-substituted quinolines typically show cLogP values between 2.5 and 4.5. This is higher than Doxorubicin (cLogP ~0.5), suggesting better membrane permeability but potential solubility issues.

  • Selectivity Index (SI): Defined as

    
    .
    
    • Target SI: > 3.0.

    • Compound 9a SI: > 4000 (vs HeLa), significantly safer than Doxorubicin (SI ~ 0.[1]7) in specific models [3].

References

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues. Bioorganic Chemistry. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • Simple C-2-Substituted Quinolines and their Anticancer Activity. ResearchGate. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Methyl-4-(piperazine-1-carbonyl)quinoline

Executive Summary & Immediate Directives 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7) is a pharmaceutical intermediate containing a quinoline scaffold and a piperazine moiety.[1][2] Due to the biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7) is a pharmaceutical intermediate containing a quinoline scaffold and a piperazine moiety.[1][2] Due to the biological activity associated with quinoline derivatives (potential mutagenicity/carcinogenicity) and the corrosivity/irritation potential of piperazines, this compound must be managed as Hazardous Chemical Waste .

Immediate Action Required:

  • Do NOT dispose of via sink/drain.[3]

  • Do NOT dispose of in regular trash.[3]

  • Segregate from strong pharmaceutical oxidizers and acids.

  • Disposal Method: High-temperature chemical incineration via a licensed hazardous waste contractor.[4]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's intrinsic hazards.[4][5] This compound combines a lipophilic quinoline ring with a basic piperazine group.

ParameterDataOperational Implication
Chemical Name 2-Methyl-4-(piperazine-1-carbonyl)quinolineUse full name on waste tags.
CAS Number 63591-79-7Primary identifier for inventory/waste profiles.
Molecular Formula C₁₅H₁₇N₃OHigh nitrogen content; incineration requires NOx scrubbing.
Physical State Solid (Pale yellow to off-white)Dust control is critical during transfer.
Solubility Soluble in DMSO, Methanol; Low in waterUse organic solvents for decontamination.
Acidity/Basicity Basic (Piperazine

)
Incompatible with strong acids (Exothermic).
Hazard Classifications (GHS)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315, H319) - Causes serious irritation.[6]

  • Environmental: Aquatic Chronic 2 (H411) - Toxic to aquatic life with long-lasting effects.

  • Carcinogenicity Note: While this specific derivative may not be listed, the parent Quinoline backbone is a suspected carcinogen (Group 2B/C). Treat as a potential mutagen.

Waste Characterization & Classification

Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA in the US).

Decision Logic: Is it RCRA Hazardous?

While 2-Methyl-4-(piperazine-1-carbonyl)quinoline is not specifically P-listed or U-listed, it is chemically hazardous.

  • Characteristic of Ignitability (D001): No (unless in flammable solvent).

  • Characteristic of Corrosivity (D002): Possible if in aqueous solution with pH

    
     12.5.
    
  • Characteristic of Toxicity (D004-D043): Not standard, but "Generator Knowledge" dictates treating it as toxic.

Operational Classification:

  • Waste Stream: Organic Base / Toxic Organic Solid.

  • DOT Shipping Name (for waste): UN3077, Environmentally hazardous substance, solid, n.o.s. (2-Methyl-4-(piperazine-1-carbonyl)quinoline), 9, III.

Waste Stream Segregation Workflow

The following diagram illustrates the decision process for segregating this specific compound into the correct waste stream.

WasteSegregation Start Waste Generation: 2-Methyl-4-(piperazine-1-carbonyl)quinoline StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous (pH > 9) SolventCheck->Aqueous Mostly Water BinHalo BIN A: Halogenated Organic (Incineration) Halogenated->BinHalo BinNonHalo BIN B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->BinNonHalo BinBase BIN C: Basic Inorganic/Organic (Neutralization/Incineration) Aqueous->BinBase PureSolid Pure Compound or Spill Debris Solid->PureSolid Sharps Contaminated Sharps Solid->Sharps BinSolid BIN D: Hazardous Solid Waste (Incineration) PureSolid->BinSolid BinSharps BIN E: Bio/Chem Sharps (Incineration) Sharps->BinSharps

Figure 1: Waste Segregation Logic Flow. Ensure the compound is never mixed with acidic waste streams to prevent heat generation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Debris)

Applicability: Expired chemicals, weighing boat residues, contaminated paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste drum.

  • Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container. This "double containment" prevents dust release upon opening.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: "2-Methyl-4-(piperazine-1-carbonyl)quinoline - 100%".

    • Hazard Checkboxes: Toxic, Irritant.[4][7]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Mother Liquors & HPLC Waste)

Applicability: Reaction mixtures, HPLC effluent containing the compound.

  • Compatibility Check (Self-Validating Step):

    • Test: Measure pH of the waste solution.

    • Validation: If pH < 4, do not add directly to a basic organic waste container without slow, controlled neutralization or explicit approval from EHS (risk of exotherm).

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste .
      
  • Transfer: Use a funnel with a lid/latch mechanism to prevent evaporation. Leave 10% headspace in the container for thermal expansion.

Protocol C: Empty Containers & Washings

Applicability: Original vendor bottles (e.g., from Sigma-Aldrich, Enamine).

  • Triple Rinse:

    • Add a suitable solvent (Methanol or Acetone) to the empty bottle (approx. 10% volume).

    • Cap and shake vigorously for 30 seconds.

    • Pour rinsate into the Liquid Hazardous Waste container (Protocol B).

    • Repeat 3 times.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty".

  • Disposal: Dispose of the uncapped, dry bottle in regular trash (if local regulations permit) or glass recycling. If unsure, treat the bottle as solid hazardous waste.

Spill Response & Emergency Procedures

In the event of a spill, the priority is personnel safety followed by containment.[3]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if powder is fine/aerosolized).

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Gloves, Goggles, Respirator Alert->PPE Contain 3. CONTAIN Cover with damp paper towel (solids) or absorbents (liquids) PPE->Contain Clean 4. CLEAN Scoop into Hazardous Waste Bag Contain->Clean Decon 5. DECONTAMINATE Wipe surface with EtOH/Water Clean->Decon Report 6. REPORT Submit Incident Report Decon->Report

Figure 2: Emergency Spill Response Workflow.

Decontamination Solution: Use a mixture of Ethanol (70%) and Water . The quinoline derivative is likely more soluble in organic solvents than pure water.

  • Step 1: Wipe area with Ethanol-soaked pads.

  • Step 2: Follow with a soap and water wash.[3][7][8]

  • Step 3: Verify no yellow residue remains.

References

  • PubChem. (n.d.). Compound Summary: 4-Methyl-2-piperazin-1-yl-quinoline (Related Structure). National Library of Medicine.[9] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal protective equipment for handling 2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE

Handling complex synthetic intermediates like 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7) requires moving beyond basic compliance. For researchers and drug development professionals, true laboratory saf...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex synthetic intermediates like 2-Methyl-4-(piperazine-1-carbonyl)quinoline (CAS: 63591-79-7) requires moving beyond basic compliance. For researchers and drug development professionals, true laboratory safety is rooted in understanding the physicochemical causality behind a compound's hazards.

This guide provides a comprehensive, self-validating operational framework for handling this specific quinoline derivative, ensuring both personnel safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Analysis

2-Methyl-4-(piperazine-1-carbonyl)quinoline is a crystalline solid frequently utilized as a privileged scaffold in drug discovery. However, its molecular architecture—a lipophilic quinoline core conjugated to a basic piperazine ring—dictates its specific hazard profile [1].

Understanding why this compound is dangerous is the first step in mitigating risk:

  • Systemic Toxicity (H302 - Harmful if swallowed / H332 - Harmful if inhaled): The high lipophilicity of the quinoline scaffold drives rapid permeation across mucosal membranes and the gastrointestinal tract. If the fine crystalline powder is aerosolized and inhaled, it bypasses primary mucociliary defenses, leading to rapid systemic absorption [3].

  • Localized Irritation (H315 - Causes skin irritation / H319 - Causes serious eye irritation): The secondary amine on the piperazine moiety acts as a localized base. Upon contact with the aqueous environment of the ocular mucosa or perspiration on the skin, it elevates the micro-environmental pH. This localized alkalinity disrupts lipid bilayers and denatures surface proteins, manifesting as severe irritation [3].

Quantitative Physicochemical & Safety Metrics
ParameterValueOperational Implication
Molecular Weight 255.31 g/mol Critical for calculating molarity in assay stock solutions.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires strict draft control during transfer.
Storage Temperature 2-8°C (Refrigerator)Must be equilibrated to room temperature before opening to prevent condensation [2].
Fume Hood Face Velocity >0.5 m/s (100 fpm)Minimum airflow required to safely capture airborne particulates.
Glove Thickness ≥0.11 mm (Nitrile)Provides adequate breakthrough time against basic amines and particulate permeation.

Personal Protective Equipment (PPE) Matrix

To safely handle this compound, a multi-layered PPE approach is mandatory. Each piece of equipment is selected based on the specific chemical vulnerabilities of the human body to basic amines and fine particulates.

Body RegionRequired PPE SpecificationMechanistic Rationale
Hands Nitrile Gloves (≥0.11 mm thickness, EN 374)Nitrile provides superior chemical resistance against basic amines compared to latex, preventing dermal permeation and saponification (H315).
Eyes Tightly Fitting Safety Goggles (ANSI Z87.1)Forms a physical seal against the face, preventing airborne micro-crystals from depositing on the ocular mucosa (H319).
Respiratory N95/P100 Particulate RespiratorFilters out >95% of airborne particles <0.3 microns, mitigating the risk of systemic absorption via the lungs (H332) if handled outside a hood.
Body Flame-Retardant Laboratory CoatProvides a barrier to prevent powder from accumulating on personal clothing and spreading outside the controlled laboratory environment.

Self-Validating Standard Operating Procedure (SOP)

Every operational step must include a validation check to ensure the system remains secure before proceeding to the next phase of the experiment.

Phase 1: Environmental Equilibration
  • Action: Remove the sealed vial of 2-Methyl-4-(piperazine-1-carbonyl)quinoline from 2-8°C storage and allow it to equilibrate to ambient temperature in a desiccator for 30 minutes.

  • Causality: Prevents ambient moisture from condensing on the cold powder, which would cause clumping, accelerate degradation via hydrolysis, and make precise weighing impossible.

  • Validation Check: The exterior of the vial must be completely dry to the touch and at room temperature before breaking the seal.

Phase 2: Static-Free Weighing & Transfer
  • Action: Pass the sealed vial and an anti-static weigh boat through a static eliminator (ionizing bar). Weigh the target mass inside a certified chemical fume hood with a face velocity of >0.5 m/s.

  • Causality: Powders containing basic amines often hold static charges. Neutralizing this charge prevents the powder from repelling and "jumping" out of the boat, directly mitigating inhalation risks (H332).

  • Validation Check: The powder transfers smoothly without adhering to the sides of the micro-spatula or the exterior of the weigh boat.

Phase 3: In-Situ Solvation
  • Action: Add the organic solvent (e.g., DMSO or DMF) directly to the weigh boat, or transfer the dry powder to a pre-tared vial before adding the solvent. Cap immediately and vortex.

  • Causality: Solvating the compound immediately traps the hazardous dust in the liquid phase, completely eliminating the inhalation hazard associated with dry powders.

  • Validation Check: The solution must appear optically clear without suspended particulates, confirming complete solvation and the elimination of airborne dust risks.

Operational Workflow & Spill Response

handling_workflow N1 Pre-Operation: Risk Assessment N2 Don Multi-Layer PPE (Nitrile, Goggles, Respirator) N1->N2 N3 Fume Hood Operation (Draft >0.5 m/s) N2->N3 N4 Weighing & Transfer (Minimize Aerosolization) N3->N4 N5 Spill Detected? N4->N5 N6 Evacuate & Contain (Use HEPA Vacuum/Absorbent) N5->N6 Yes N7 Solvation/Assay Prep N5->N7 No N8 Hazardous Waste Segregation & Disposal N6->N8 N7->N8

Operational workflow and spill response for 2-Methyl-4-(piperazine-1-carbonyl)quinoline.

Waste Management & Decontamination Plan

Proper disposal of quinoline derivatives is critical to prevent environmental contamination and protect downstream waste management personnel [4].

Liquid Waste Neutralization & Segregation:

  • Action: Collect all solvent waste containing the compound in a clearly labeled "Hazardous Liquid Waste - Basic Organic" container.

  • Causality: Segregating basic amine-containing waste from strong acids (e.g., concentrated HCl or nitric acid) prevents dangerous exothermic neutralization reactions inside the waste carboy.

  • Validation Check: The waste container remains at ambient temperature with no visible off-gassing or pressure buildup, confirming chemical compatibility.

Solid Waste & Spill Management:

  • Action: In the event of a powder spill, do NOT dry sweep. Cover the spill with absorbent pads lightly dampened with 70% isopropanol or water to trap the dust, then transfer to a sealable biohazard/chemical waste bag.

  • Causality: Dry sweeping provides kinetic energy that aerosolizes the crystalline powder, immediately triggering an H332 inhalation hazard. Dampening the powder increases its mass and cohesion, trapping it safely.

  • Validation Check: The spill area shows no residual powder under ambient light, and the air in the immediate vicinity remains clear of suspended particulates.

References

  • PubChem. "GHS Classification (Rev.11, 2025) Summary". National Library of Medicine. Available at:[Link]

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